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  • Product: 3-Fluoro-1-methylpiperidin-4-amine

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Fluoro-1-methylpiperidin-4-amine

CAS Number: 1350629-55-8 (cis-(3S,4R) isomer); 2306246-14-8 (trans-(3R,4R) dihydrochloride) Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)[1] Executive Summary 3-Fluoro-1-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1350629-55-8 (cis-(3S,4R) isomer); 2306246-14-8 (trans-(3R,4R) dihydrochloride) Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)[1]

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine is a high-value pharmacophore scaffold used extensively in modern drug discovery to modulate physicochemical properties without altering steric bulk significantly.[1] Its core utility lies in the fluorine effect : the ability of the C3-fluorine atom to lower the pKa of the adjacent amine, reduce hERG channel affinity, and lock the piperidine ring into specific conformations via charge-dipole interactions. This guide details the chemical identity, synthesis pathways, and medicinal chemistry logic for integrating this moiety into lead compounds.[1]

Chemical Identity & Stereochemical Complexity

Because the introduction of fluorine at the C3 position creates two chiral centers (C3 and C4), this compound exists as four distinct stereoisomers.[1] In drug development, the cis-isomers are frequently preferred due to the "gauche effect" and specific axial/equatorial preferences that favor bioactive conformations.[1]

Key Identifiers
ParameterData
IUPAC Name 3-Fluoro-1-methylpiperidin-4-amine
Molecular Formula C₆H₁₃FN₂
Molecular Weight 132.18 g/mol
CAS (3S,4R) - cis 1350629-55-8 (Most common in literature)
CAS (3R,4S) - cis 1393461-44-3
CAS (3R,4R) - trans 2306246-14-8 (often sold as 2HCl salt)
pKa (Calculated) ~8.5 (Amine), modulated by F-substitution
LogP ~ -0.01 (Hydrophilic)

Medicinal Chemistry Applications: The "Fluorine Effect"[10][12]

pKa Modulation and Bioavailability

The electron-withdrawing nature of the fluorine atom (


) at the 

-position to the amine reduces the basicity of the nitrogen.[1]
  • Mechanism: Inductive withdrawal lowers the pKa of the C4-amine by 1–2 units compared to the non-fluorinated analog.[1]

  • Impact: This increases the fraction of the drug present as the neutral species at physiological pH (7.4), enhancing membrane permeability and oral bioavailability.[1]

Conformational Control (The Dipole Effect)

In protonated 3-fluoropiperidines, the fluorine atom often adopts an axial orientation.[1]

  • Causality: This is driven by favorable electrostatic interactions between the electronegative fluorine and the positively charged ammonium hydrogen (

    
    ).[1][2]
    
  • Utility: This "conformational lock" reduces the entropic penalty of binding to a protein target, potentially increasing potency.[1]

Safety: hERG Avoidance

Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1][2]

  • Strategy: By lowering the pKa (making the amine less basic), the affinity for the hERG channel is often significantly reduced, improving the safety margin of the clinical candidate.[1]

Visualization: SAR Decision Logic

SAR_Logic Start Lead Compound Optimization Problem1 Problem: High hERG Binding Start->Problem1 Problem2 Problem: Poor Permeability Start->Problem2 Problem3 Problem: Metabolic Instability Start->Problem3 Solution Introduce 3-Fluoro-1-methylpiperidin-4-amine Problem1->Solution Reduce Basicity Problem2->Solution Increase Neutral Fraction Problem3->Solution Block Metabolic Hotspot Mech1 Mechanism: pKa Depression (Inductive Effect) Solution->Mech1 Mech2 Mechanism: Conformational Lock (Dipole Interaction) Solution->Mech2 Mech3 Mechanism: Block C-H Oxidation Solution->Mech3 Outcome Result: Improved Safety & Potency Profile Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Strategic logic for incorporating the 3-fluoro-1-methylpiperidin-4-amine scaffold in drug design.

Synthetic Methodologies

Synthesis of this scaffold is non-trivial due to the need for stereocontrol.[1] Two primary routes dominate the field:

Route A: Catalytic Hydrogenation of Pyridines (The Glorius/Merck Method)

This is the most scalable route for industrial applications.[1] It involves the hydrogenation of 3-fluoro-4-aminopyridine derivatives.[1][2]

  • Precursor: 3-Fluoro-4-aminopyridine.[1][3][2]

  • Catalyst: Rhodium (Rh) or Ruthenium (Ru) on carbon or specialized ligands (e.g., CAAC-Rh).[1][2]

  • Stereochemistry: This method typically yields the all-cis isomer with high selectivity due to the catalyst approaching the face opposite the substituents, or via thermodynamic equilibration to the dipole-stabilized isomer.[1]

Route B: Enzymatic Transamination

Used for high enantiopurity when specific chiral centers are required without resolution steps.[1]

  • Precursor: 3-Fluoro-1-methylpiperidin-4-one.[1]

  • Reagent: Transaminase (ATA) enzyme + Isopropylamine (amine donor).[1]

  • Advantage: Kinetic resolution allows for the synthesis of specific enantiomers (e.g., (3R,4R)) with >99% ee.[1]

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 3-Fluoro-pyridine Step1 Methylation / Activation (MeI or BnBr) Start->Step1 Inter1 Pyridinium Salt Step1->Inter1 Step2 Hydrogenation (Rh/C, H2, MeOH) Inter1->Step2 High Pressure Inter2 Racemic cis-Piperidine Step2->Inter2 Step3 Chiral Resolution (L-Tartaric Acid) Inter2->Step3 Final Pure (3S,4R)-Amine Step3->Final AltStart Start: 1-Me-4-Piperidone AltStep1 Electrophilic Fluorination (Selectfluor) AltStart->AltStep1 AltInter 3-Fluoro-ketone AltStep1->AltInter AltStep2 Reductive Amination (NaBH(OAc)3, NH4OAc) AltInter->AltStep2 AltStep2->Inter2 Low Stereocontrol

Figure 2: Comparative synthetic pathways. Route A (top) is preferred for stereocontrol; Route B (bottom) is common for initial SAR exploration.[1]

Experimental Protocol: Reductive Amination (Lab Scale)

This protocol describes the synthesis of the racemic cis/trans mixture from the ketone, suitable for initial SAR screening.[1]

Objective: Synthesis of 3-fluoro-1-methylpiperidin-4-amine from 3-fluoro-1-methylpiperidin-4-one.

Reagents:

  • 3-Fluoro-1-methylpiperidin-4-one (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)[1]

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) or STAB[1]

  • Methanol (anhydrous)[1]

  • Molecular Sieves (3Å)[1]

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3-fluoro-1-methylpiperidin-4-one (500 mg) in anhydrous Methanol (10 mL). Add Ammonium Acetate (2.9 g) and activated Molecular Sieves. Stir under Nitrogen at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Cautiously add NaCNBH₃ (360 mg) portion-wise over 15 minutes. Caution: Gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS (Target mass: 133.1 [M+H]+).[1]

  • Quench: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose boron complexes.

  • Workup: Basify with 1N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 20 mL).[1][4]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude oil is typically purified via amine-functionalized silica gel chromatography (DCM/MeOH gradient) to separate cis/trans isomers if necessary.[1]

Validation:

  • 1H NMR (CDCl3): Look for the H-3 geminal proton coupling (J_H-F ~48 Hz).

  • 19F NMR: Distinct shift for axial vs equatorial fluorine.

Safety & Handling

  • Hazards: Corrosive (Amine), Toxic if swallowed.[1] Fluorinated amines can cause severe eye damage.[1][5]

  • Storage: Hygroscopic. Store under Nitrogen at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless amide formation is desired).[1]

References

  • Merck & Co. (2008).[1] Discovery of Kinesin Spindle Protein (KSP) Inhibitors: MK-0731. Journal of Medicinal Chemistry. [1]

  • Glorius, F. et al. (2019).[1][2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

  • Gillis, E.P. et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • ChemScene. (2024). Product Data: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine.[1][6][7][8][9]

Sources

Exploratory

physicochemical properties of 3-Fluoro-1-methylpiperidin-4-amine

Executive Summary 3-Fluoro-1-methylpiperidin-4-amine (CAS: 1350629-55-8) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to modulate basicity and lipophilicity without significa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (CAS: 1350629-55-8) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to modulate basicity and lipophilicity without significant steric perturbation. Unlike its non-fluorinated parent, this scaffold leverages the fluorine gauche effect and charge-dipole interactions to lower the pKa of the piperidine nitrogen, a critical strategy for improving oral bioavailability, reducing hERG channel inhibition, and mitigating P-glycoprotein (P-gp) efflux.

This guide analyzes the physicochemical properties, unique conformational behavior, and synthetic accessibility of this building block, providing actionable insights for its application in lead optimization.

Physicochemical Profile

The introduction of a fluorine atom at the C3 position of the piperidine ring drastically alters the electronic landscape of the molecule compared to 1-methylpiperidin-4-amine.

Table 1: Core Physicochemical Data[1]
PropertyValue / DescriptionContext & Implications
Molecular Weight 132.18 g/mol (Free Base)205.10 g/mol (2HCl Salt)Low MW allows for efficient ligand efficiency (LE) optimization.
Molecular Formula C₆H₁₃FN₂
CAS Number 1350629-55-8 (Free Base)2306246-40-0 ((3S,4R)-2HCl)The (3S,4R) cis-isomer is the most common chiral building block.
pKa (Piperidine N) ~7.6 – 8.5 (Estimated)Critical Parameter: Fluorine lowers the pKa by ~1.5–2.5 units vs. non-fluorinated piperidine (pKa ~10.4). The exact value depends heavily on the axial/equatorial orientation of the fluorine.
pKa (Primary Amine) ~9.0 – 9.8Less affected by C3-F than the ring nitrogen but still exhibits inductive withdrawal.
LogP (Calc.) -0.01 to 0.83Fluorination typically increases lipophilicity (LogD) at neutral pH by suppressing ionization, despite the polarity of the C-F bond.
TPSA ~29 ŲFavorable for CNS penetration and membrane permeability.
H-Bond Donors/Acc. 1 Donor / 2 Acceptors

Field Insight: The modulation of pKa is the primary driver for selecting this scaffold. By lowering the pKa of the piperidine nitrogen to the physiological range (7.0–7.4), researchers can increase the fraction of the neutral species, thereby improving membrane permeability and reducing lysosomal trapping.

Structural & Conformational Analysis

The utility of 3-fluoro-1-methylpiperidin-4-amine is defined by its stereochemistry. The interaction between the highly electronegative fluorine and the basic nitrogen dictates the molecule's preferred conformation.

The Fluorine Gauche Effect & Axial Preference

In cyclohexane systems, substituents typically prefer the equatorial position to minimize 1,3-diaxial interactions. However, 3-fluoropiperidines often exhibit a strong preference for the axial fluorine conformation, particularly in the protonated state.

  • Charge-Dipole Stabilization: In the protonated form (ammonium salt), the C-F bond vector aligns antiparallel to the N-H⁺ bond vector.[1] This creates a favorable electrostatic interaction (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) that stabilizes the axial conformer.
    
  • Basicity Tuning:

    • Axial Fluorine: Induces a smaller pKa decrement (~1.4 units) because the stabilizing interaction partially offsets the inductive electron withdrawal.

    • Equatorial Fluorine: Induces a larger pKa decrement (~2.3 units) due to stronger inductive effects and lack of stabilizing geometry.

This phenomenon was famously exploited in the development of the KSP inhibitor MK-0731 , where the axial-fluorine congener provided the optimal balance of basicity (pKa 7.6) and potency, whereas the equatorial isomer was too weakly basic (pKa 6.6).[2]

Diagram 1: Conformational Equilibrium & Charge-Dipole Stabilization

Conformation cluster_legend Key Mechanism Eq_Conf Equatorial Fluorine (Sterically Favored) Ax_Conf Axial Fluorine (Electrostatically Favored) Eq_Conf->Ax_Conf Equilibrium Shift Interaction Stabilizing Interaction (C-F ... H-N+) Ax_Conf->Interaction Result Protonation Protonation (H+) Protonation->Ax_Conf Drives Preference

Caption: Protonation of the piperidine nitrogen drives the equilibrium toward the axial-fluorine conformer to maximize favorable charge-dipole interactions.

Synthetic Pathways[5][6][7]

Synthesis of the chiral (3S,4R) isomer requires stereoselective control. Two primary strategies are employed: chemical deoxyfluorination and biocatalytic transamination.

Method A: Chemical Deoxyfluorination (DAST)

This traditional route uses diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® on a hydroxy-piperidine precursor.

  • Mechanism: S_N2 inversion.

  • Challenge: Can lead to elimination byproducts (alkenes) and requires careful handling of hazardous fluorinating agents.

Method B: Biocatalytic Transamination (Modern Route)

A more sustainable and stereoselective approach involves the enzymatic transamination of a fluoroketone intermediate.

  • Enzyme: Transaminase (ATA).

  • Advantage: High diastereoselectivity (cis-selective) and enantioselectivity, avoiding difficult chiral separations.

Diagram 2: Biocatalytic Synthesis Workflow

Synthesis Start N-Boc-3-Fluoro-4-Piperidone Intermediate (3S,4R)-N-Boc-3-Fluoro-4-aminopiperidine (High dr/ee) Start->Intermediate Dynamic Kinetic Resolution Enzyme Transaminase (ATA) + Isopropylamine (Amine Donor) Enzyme->Intermediate Deprotection Acidic Deprotection (HCl/MeOH) Intermediate->Deprotection Methylation Reductive Amination (HCHO / NaBH(OAc)3) Deprotection->Methylation Final 3-Fluoro-1-methylpiperidin-4-amine (Target) Methylation->Final

Caption: The biocatalytic route offers superior stereocontrol, establishing the cis-configuration early via dynamic kinetic resolution.

Applications in Drug Discovery[4][8][9]

Case Study: hERG Avoidance & Bioavailability

Basic amines are notorious for binding to the hERG potassium channel (cardiotoxicity risk) and suffering from high clearance.

  • Problem: A standard 1-methylpiperidin-4-amine moiety often has a pKa > 10. At physiological pH (7.4), it is >99.9% protonated. This high cationic charge density facilitates hERG binding (via cation-pi interactions).

  • Solution: Substituting with 3-Fluoro lowers the pKa to ~8.0.

  • Outcome:

    • Reduced hERG affinity: Less cationic character reduces cation-pi binding.

    • Improved Permeability: A higher fraction of the neutral species exists at pH 7.4, facilitating passive diffusion across membranes.

    • Metabolic Stability: Fluorine blocks metabolic oxidation at the C3 position (a common metabolic soft spot).

Handling & Stability

  • Storage: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). It is strongly recommended to store the compound as the dihydrochloride salt (CAS: 2306246-40-0) or dihydrobromide salt .

  • Hygroscopicity: The salt forms are hygroscopic. Store under nitrogen in a desiccator at -20°C or 4°C.

  • Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Merck Sharp & Dohme Corp. (2008). Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

  • ChemScene. (2024). (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride Product Data.

  • Giamson, I., et al. (2017). Fluorine as a tool in the design of active ingredients for modern crop protection. Bioorganic & Medicinal Chemistry.

Sources

Foundational

An In-Depth Technical Guide to 3-Fluoro-1-methylpiperidin-4-amine: Structure, Stereochemistry, and Synthesis

Abstract This technical guide provides a comprehensive overview of 3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into the critical a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into the critical aspects of its molecular structure, focusing on the stereochemical complexities arising from its two chiral centers. This guide will further explore synthetic strategies, including a detailed, state-of-the-art asymmetric hydrogenation protocol for stereocontrolled synthesis. Analytical techniques for characterization and the crucial methods for separating its stereoisomers will be detailed. The document aims to serve as a vital resource for researchers and professionals in drug discovery and development by explaining the rationale behind experimental choices and providing actionable protocols.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The strategic incorporation of fluorine into organic molecules, including piperidines, has become a cornerstone of modern medicinal chemistry.[3][4] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and pharmacological profile.[3][4]

Specifically, introducing a fluorine atom onto the piperidine ring can:

  • Modulate Basicity (pKa): A fluorine atom positioned near the piperidine nitrogen can lower its basicity (pKa).[1][4][5] This is a critical strategy for mitigating off-target effects, such as binding to the hERG potassium ion channel, which is often associated with cardiovascular toxicity.[1][5]

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[3][5]

  • Alter Conformation: The C-F bond can stabilize specific ring conformations, which may lead to improved binding affinity and potency for a biological target.[3][6]

  • Improve Pharmacokinetics: Fluorine substitution can impact lipophilicity and membrane permeability, often enhancing oral bioavailability.[3][5]

3-Fluoro-1-methylpiperidin-4-amine exemplifies this strategic design. Its structure is a key component in the development of potent and selective therapeutic agents, such as CGRP (calcitonin gene-related peptide) receptor antagonists for treating migraines.[1][7] Understanding its stereochemistry and synthesis is therefore paramount for its effective application in drug discovery.

Molecular Structure and Stereochemistry

The structure of 3-Fluoro-1-methylpiperidin-4-amine contains two adjacent chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers.

  • Chiral Centers:

    • C3: Carbon atom bonded to the fluorine atom.

    • C4: Carbon atom bonded to the amine group.

  • Stereoisomers: The four stereoisomers can be classified into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

    • (3R, 4R) and (3S, 4S) : This pair constitutes the trans diastereomer.

    • (3R, 4S) and (3S, 4R) : This pair constitutes the cis diastereomer.[8][9]

The relative orientation of the fluorine and amine substituents (cis or trans) has a profound impact on the molecule's three-dimensional shape and its ability to interact with a biological target. The cis isomer, in particular, is a crucial intermediate in the synthesis of certain drug candidates.[7][10]

Conformational Preferences

A noteworthy characteristic of 3-fluoropiperidines is the preference for the fluorine atom to occupy an axial position in the chair conformation, especially when the piperidine nitrogen is protonated or quaternized.[1][6][11] This preference is rationalized by favorable charge-dipole interactions (C–F···H-N+) that overcome the steric hindrance typically associated with axial substituents.[1][12] This conformational locking can be exploited in drug design to present other substituents in a well-defined orientation for optimal target engagement.

Caption: Stereochemical relationships of 3-Fluoro-1-methylpiperidin-4-amine.

Stereoselective Synthesis

The synthesis of single-isomer fluorinated piperidines is a significant challenge.[1] Classical methods often result in mixtures of diastereomers that are difficult to separate. Modern approaches focus on asymmetric synthesis to control the stereochemistry from the outset. One of the most effective strategies is the asymmetric hydrogenation of a tetrasubstituted fluoroalkene intermediate.[7][10]

Protocol: Asymmetric Synthesis of cis-(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine

This protocol is adapted from a highly efficient, large-scale synthesis developed for a CGRP receptor antagonist.[7][10] The key step is a rhodium-catalyzed asymmetric hydrogenation that sets both chiral centers with high diastereoselectivity and enantioselectivity.

SynthesisWorkflow Start 3-Fluoropyridin-4-amine Step1 Step 1: Benzylation & Boc-Protection Start->Step1 Intermediate1 N-Benzyl-4-(Boc-amino)- 3-fluoropyridine Step1->Intermediate1 Step2 Step 2: Pyridinium Salt Formation Intermediate1->Step2 Intermediate2 Tetrasubstituted Fluoroalkene (Hydrogenation Precursor) Step2->Intermediate2 Step3 Step 3: Asymmetric Hydrogenation (Key Stereochemical Step) Intermediate2->Step3 Intermediate3 N-Benzyl-4-(Boc-amino)- (3R,4S)-3-fluoropiperidine Step3->Intermediate3 Step4 Step 4: One-Pot Debenzylation & Reductive Amination Intermediate3->Step4 Intermediate4 N-Methyl-4-(Boc-amino)- (3R,4S)-3-fluoropiperidine Step4->Intermediate4 Step5 Step 5: Boc Deprotection Intermediate4->Step5 End (3R,4S)-3-Fluoro-1- methylpiperidin-4-amine Step5->End

Caption: Workflow for the asymmetric synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation of the Hydrogenation Precursor:

    • Start with commercially available 3-fluoropyridin-4-amine.

    • Protect the exocyclic amine with a tert-butyloxycarbonyl (Boc) group.

    • Benzylate the pyridine nitrogen to form an N-benzyl pyridinium salt. This activates the ring for partial reduction.

    • This sequence yields the key intermediate: N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride.[7][10]

  • Key Step: Rhodium-Catalyzed Asymmetric Hydrogenation:

    • Rationale: This is the crucial stereochemistry-defining step. A chiral phosphine ligand coordinated to a rhodium catalyst creates a chiral environment, directing the hydrogen addition to one face of the double bond, thereby establishing the cis relationship between the fluorine and the amino group with high enantioselectivity.[7][10]

    • Catalyst System: Rh(NBD)₂(BF₄) with a chiral Walphos-type ligand (e.g., Walphos 003) has proven highly effective.[7][10]

    • Conditions: The reaction is typically run in methanol under hydrogen pressure at a controlled temperature.

    • Outcome: This step yields the protected cis-piperidine with high diastereomeric ratio (dr) and enantiomeric excess (ee), often >99%.[7][10] No further chiral purification is typically needed.

  • One-Pot Debenzylation and N-Methylation:

    • Rationale: A highly efficient one-pot procedure is used to remove the N-benzyl group and install the final N-methyl group. This minimizes purification steps and improves overall yield.

    • Procedure: The crude product from the hydrogenation is subjected to catalytic transfer hydrogenation (e.g., using palladium on carbon with a hydrogen source like ammonium formate) to cleave the N-benzyl group. Formaldehyde is then added in situ, which undergoes reductive amination to form the N-methyl group.[10]

  • Final Deprotection:

    • The Boc protecting group on the C4-amine is removed under acidic conditions (e.g., using HCl in a suitable solvent) to yield the final product, typically isolated as a dihydrochloride salt.[10][13]

Analytical Characterization and Stereoisomer Separation

Rigorous analytical characterization is essential to confirm the structure and stereochemical purity of 3-Fluoro-1-methylpiperidin-4-amine.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

    • ¹H NMR: Provides information on the proton environment, including the relative stereochemistry through analysis of coupling constants (J-values).

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: Is highly sensitive to the local electronic environment of the fluorine atom and is particularly useful for confirming the presence of the C-F bond and assessing diastereomeric purity.[12][14]

Table 1: Representative NMR Data (Conceptual)

Nucleus Chemical Shift (δ, ppm) Key Couplings (J, Hz) Assignment
¹⁹F ~ -180 to -200 ddd (J_HF) F at C3
¹H ~ 4.5 - 5.0 dddd (J_HF, J_HH) H at C3
¹H ~ 3.0 - 3.5 m H at C4
¹H ~ 2.3 s N-CH₃
¹³C ~ 85 - 95 d (¹J_CF ≈ 180-200) C3 (directly attached to F)
¹³C ~ 50 - 60 d (²J_CF ≈ 20-25) C4 (beta to F)
¹³C ~ 45 s N-CH₃

Note: Actual chemical shifts and coupling constants are highly dependent on the solvent, protonation state, and specific stereoisomer.

Separation of Stereoisomers

While asymmetric synthesis aims to produce a single isomer, analytical methods are required to verify purity and to separate mixtures if they arise. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Chiral HPLC for Enantiomer Separation: To separate enantiomers (e.g., (3R,4S) from (3S,4R)), a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are highly effective.[15][16] The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times.

  • Normal or Reverse-Phase HPLC for Diastereomer Separation: Diastereomers (e.g., the cis pair from the trans pair) have different physical properties and can often be separated using standard, non-chiral HPLC methods (either normal-phase on silica gel or reverse-phase on a C18 column).[17][18]

Protocol: Analytical Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD).[16]

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of an alcohol (e.g., ethanol or isopropanol) and an alkane (e.g., hexane).[16]

    • Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%) to the mobile phase. This is crucial for obtaining good peak shape and consistent retention for basic analytes like amines.

  • Optimization: Adjust the ratio of alcohol to alkane to optimize the resolution and retention time. A higher percentage of alcohol will typically decrease retention time.

  • Detection: Use a standard UV detector, typically in the range of 210-254 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase or compatible solvent Filter Filter through 0.22 µm syringe filter Sample->Filter Inject Inject onto Chiral HPLC Column Filter->Inject Separate Isocratic Elution (e.g., Hexane/IPA/DEA) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Determine Retention Times, Calculate %ee and d.r. Chromatogram->Analyze

Caption: Experimental workflow for chiral HPLC analysis.

Conclusion

3-Fluoro-1-methylpiperidin-4-amine is a powerful building block in modern drug discovery, embodying the strategic use of fluorine to fine-tune molecular properties for therapeutic benefit. Its synthesis presents a formidable stereochemical challenge that has been overcome by sophisticated asymmetric catalytic methods. A thorough understanding of its structure, conformational preferences, and the analytical techniques required for its characterization and separation is essential for any scientist working with this valuable scaffold. This guide provides the foundational knowledge and practical insights necessary to confidently synthesize, analyze, and deploy this compound in the pursuit of novel therapeutics.

References

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

  • Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Ielo, L., et al. (2025, March 6). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Request PDF. [Link]

  • PubChem. (n.d.). (3R,4S)-3-fluoro-1-methylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Taylor, R. E., et al. (2005, February 18). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine. Journal of the American Chemical Society. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... [Link]

  • PubChem. (n.d.). (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Glorius, F., et al. (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • ResearchGate. (n.d.). ¹⁹F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b).... [Link]

  • Portella, C., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • Glorius, F., et al. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. (2016, October). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Xiang, B., et al. (2021, February 10). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. [Link]

  • PubMed. (2010, June 7). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • MDPI. (2022, December 3). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 3-Fluoropiperidines

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, and its strategic fluorination represents a powerful tool for modulating physicochemical and pharmacokinetic properties. The introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, and its strategic fluorination represents a powerful tool for modulating physicochemical and pharmacokinetic properties. The introduction of a fluorine atom at the 3-position imparts a fascinating layer of conformational complexity, governed by a subtle interplay of steric, electrostatic, and stereoelectronic effects. This guide provides a comprehensive technical overview of the principles and methodologies essential for the conformational analysis of 3-fluoropiperidines. We will explore the fundamental forces dictating the axial versus equatorial preference of the fluorine substituent, detail the critical experimental (NMR spectroscopy) and computational (DFT) techniques for their elucidation, and present a self-validating workflow for researchers in drug discovery and chemical biology.

Introduction: Why Fluorinate Piperidines?

The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility allows it to adapt to various biological targets. The strategic incorporation of fluorine—the most electronegative element—is a widely recognized strategy in drug design to enhance properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] Specifically, the C-F bond's high energy increases resistance to metabolic degradation.[1]

When fluorine is placed at the 3-position of the piperidine ring, it does more than just alter electronic properties; it profoundly influences the ring's three-dimensional structure. The seemingly simple choice between an axial or equatorial position for the fluorine atom is dictated by a complex balance of forces, including classic steric hindrance, powerful charge-dipole interactions, and quantum mechanical hyperconjugation.[3][4] Understanding and controlling this equilibrium is paramount, as even minor shifts in conformation can dramatically impact a compound's biological activity.[1][3] This guide serves to codify the principles and practices for accurately dissecting this conformational landscape.

Part 1: The Conformational Landscape of 3-Fluoropiperidine

The conformational preference of a substituent on a cyclohexane or piperidine ring is often first approximated by its A-value, a measure of the steric preference for the equatorial position. However, for an electronegative atom like fluorine, this simplistic model is insufficient. The conformational equilibrium in 3-fluoropiperidines is a nuanced balance of competing effects.

Key Stabilizing and Destabilizing Forces

Several key interactions govern the conformational preference of the fluorine atom. These include charge-dipole interactions, hyperconjugation (often referred to as the fluorine gauche effect), dipole minimization, and steric repulsion.[1][3][4]

  • Charge-Dipole Interactions: In protonated 3-fluoropiperidinium salts, a powerful electrostatic attraction arises between the positively charged nitrogen (N-H+) and the partial negative charge on the axial fluorine atom (Cδ+-Fδ-).[3][4] This attractive C-F···H-N+ interaction can be a dominant force, strongly stabilizing the axial conformer.[3][5][6]

  • Hyperconjugation (The Gauche Effect): This stereoelectronic effect involves the donation of electron density from a bonding orbital (donor) to a nearby anti-bonding orbital (acceptor).[7][8][9] In the case of 3-fluoropiperidine, the axial conformer is stabilized by hyperconjugative interactions between anti-periplanar C-H bonds and the low-lying antibonding orbitals of the C-F (σC-H → σC-F) and C-N (σC-H → σC-N) bonds.[1][3] This is a manifestation of the classic "gauche effect."[8]

  • Solvation and Polarity: The surrounding solvent environment plays a critical role.[10] More polar solvents tend to stabilize the conformer with the larger dipole moment. Often, the axial conformer is more polar, and its stability increases with rising solvent polarity.[1][3] This effect can be so significant as to invert the conformational preference of a molecule when switching from a nonpolar to a polar solvent.[1][4]

  • Steric Repulsion: This is the classic 1,3-diaxial interaction that typically disfavors axial substituents. While fluorine has a minimal steric footprint, these repulsive forces still contribute to the overall energetic landscape.[1][3]

The interplay of these forces is visually summarized in the diagram below.

G cluster_equatorial Equatorial Fluorine cluster_axial Axial Fluorine cluster_forces_ax Forces Stabilizing Axial Conformer cluster_forces_eq Force Stabilizing Equatorial Conformer eq Equatorial Conformer ax Axial Conformer eq->ax Ring Inversion charge_dipole Charge-Dipole Interaction (C-F···H-N+) charge_dipole->ax Stabilizes hyperconj Hyperconjugation (σC-H → σ*C-F) hyperconj->ax Stabilizes solvation Solvent Polarity (Stabilizes larger dipole) solvation->ax Often Stabilizes steric Steric Hindrance (1,3-Diaxial Repulsion) steric->eq Stabilizes

Key interactions governing the axial-equatorial equilibrium in 3-fluoropiperidines.

Part 2: Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of 3-fluoropiperidines in solution.[3][10] By analyzing various NMR parameters, one can extract both qualitative and quantitative information about the geometry and population of different conformers.

Key NMR Parameters and Their Interpretation
  • Chemical Shifts (¹H, ¹³C, ¹⁹F): The electronic environment of a nucleus dictates its chemical shift. The axial and equatorial positions have distinct magnetic environments, leading to different chemical shifts for the fluorine atom and adjacent protons and carbons.

  • Vicinal Coupling Constants (³J): These through-bond scalar couplings are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation.

    • ³J(H,H) Couplings: Measuring the coupling constants between protons on adjacent carbons allows for the estimation of torsional angles and, consequently, the ring's pucker and conformation.

    • ³J(F,H) Couplings: The coupling between the fluorine atom and vicinal protons is particularly informative.[3][4] Large ³J(F,H) values (e.g., ~38-40 Hz) are indicative of an anti-periplanar (180°) relationship, which strongly suggests an axial fluorine.[1][4] Smaller values are characteristic of a gauche relationship, implying an equatorial fluorine.[1][4]

Experimental Protocol: Conformational Analysis via NMR

This protocol outlines a self-validating system for determining the conformational preference of a novel 3-fluoropiperidine derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the 3-fluoropiperidine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
  • Causality: The choice of solvent is critical, as polarity can shift the conformational equilibrium.[1][3] It is advisable to run experiments in at least two solvents of differing polarity to probe for solvation effects.

2. Data Acquisition:

  • Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra.
  • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to assign proton-proton connectivities.
  • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to assign proton-carbon one-bond correlations.
  • Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure all relevant ³J(H,H) and ³J(F,H) coupling constants.

3. Data Analysis:

  • Assign Resonances: Use the COSY and HSQC spectra to unambiguously assign all proton and carbon signals of the piperidine ring.
  • Extract Coupling Constants: Carefully measure the ³J(F,H) coupling constants for the protons on C2 and C4.
  • Determine Conformer Population:
  • If a single, large ³J(F,H) value (~35-45 Hz) is observed, the fluorine atom exists predominantly in the axial conformation.[1][4]
  • If a single, small ³J(F,H) value (~5-15 Hz) is observed, the fluorine atom exists predominantly in the equatorial conformation.[1][4]
  • If the observed coupling constants are intermediate, it indicates a dynamic equilibrium between the two chair conformers. The population of each conformer can be estimated using the following equation (assuming fast exchange): J_obs = P_ax * J_ax + P_eq * J_eq where P_ax and P_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the limiting coupling constants for the pure conformers (often estimated from model compounds or computational data).

4. Validation (Variable Temperature NMR):

  • Acquire ¹H or ¹⁹F spectra at various temperatures (e.g., from -60 °C to +60 °C).
  • Trustworthiness: If the system is in dynamic equilibrium, changes in temperature will shift the equilibrium, leading to changes in the observed, population-weighted chemical shifts and coupling constants. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial conformers may be resolved, allowing for direct observation and quantification.

Part 3: Computational Chemistry Approaches

Computational modeling is an indispensable partner to experimental NMR studies. It provides a theoretical framework for understanding the underlying energetics and can predict conformational preferences with high accuracy.

Core Computational Methods
  • Density Functional Theory (DFT): This is the workhorse method for conformational analysis.[1][3] Functionals like M06-2X or B3LYP combined with a sufficiently large basis set (e.g., def2-QZVPP or 6-311++G**) provide an excellent balance of accuracy and computational cost.[1][11]

  • Solvation Models: Accurately modeling the solvent is crucial. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvation model that treats the solvent as a continuous dielectric medium.[1][3]

Computational Workflow for Conformational Analysis

The following workflow ensures a robust and reliable computational analysis.

G start Start: 3-Fluoropiperidine Scaffold geom_opt Step 1: Geometry Optimization (DFT: M06-2X/def2-QZVPP) For both Axial and Equatorial Isomers start->geom_opt freq_calc Step 2: Frequency Calculation Verify minimum energy (no imaginary frequencies) geom_opt->freq_calc solvation Step 3: Re-optimize with Solvation (PCM Model: e.g., Water, Chloroform) freq_calc->solvation energy_analysis Step 4: Energy Analysis Calculate ΔG = G_axial - G_eq solvation->energy_analysis nbo Step 5 (Optional): NBO Analysis Quantify Hyperconjugative Interactions energy_analysis->nbo Deeper Insight end End: Predicted Conformer Ratio and Energetic Contributions energy_analysis->end nbo->end

Sources

Foundational

The Application Scientist’s Guide to pKa Prediction of Substituted Piperidines

Executive Summary Piperidine represents a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in analgesics (e.g., fentanyl), antihistamines, and antipsychotics. However, the high basicity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine represents a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in analgesics (e.g., fentanyl), antihistamines, and antipsychotics. However, the high basicity of the unsubstituted piperidine nitrogen (pKa


 11.2) often poses challenges regarding blood-brain barrier (BBB) permeability and P-glycoprotein (P-gp) efflux. Modulating this basicity through substitution is a critical optimization step.

This guide provides a rigorous technical framework for predicting and validating the pKa of substituted piperidines. Moving beyond simple database lookups, we explore the quantum mechanical (QM) thermodynamic cycles required for high-accuracy prediction and the experimental protocols necessary for validation.

Part 1: The Physicochemical Landscape

The Conformational Determinant

Unlike planar aromatic heterocycles (e.g., pyridine), piperidine exists in a dynamic 3D chair conformation.[1] The basicity of the nitrogen is not a static value; it is intrinsically linked to the conformational orientation of the lone pair and substituents.

  • Axial vs. Equatorial Equilibrium: The N-H bond in piperidine prefers the equatorial position in the gas phase, but this preference can shift in aqueous solution due to solvation stabilization.

  • The Fluorine Effect: Introduction of electronegative atoms (F, OH) creates strong dipole interactions. For instance, in 3-fluoropiperidine, the gauche effect and charge-dipole interactions often stabilize the axial conformer.[2] This conformational lock alters the accessibility of the nitrogen lone pair to the solvent, directly impacting

    
     and, consequently, the pKa.
    
Solvation: The Hardest Variable

The primary source of error in pKa prediction is the solvation energy of the protonated cation. Substituted piperidines often form specific hydrogen bond networks with water that continuum models (like PCM or SMD) fail to capture adequately.

  • Steric Shielding: Bulky substituents at the C2/C6 positions (alpha to nitrogen) sterically hinder the solvation shell, destabilizing the cation and lowering the pKa.

Part 2: Computational Prediction Strategies

For a Senior Application Scientist, the choice of method depends on the stage of drug discovery.

Decision Matrix
  • High-Throughput Screening (HTS): Use Machine Learning (GNNs) or Empirical methods (Hammett).

  • Lead Optimization: Use Quantum Mechanics (DFT Thermodynamic Cycles).

MethodSelection Figure 1: Decision tree for selecting pKa prediction methodology. Start Start: pKa Prediction Need Novelty Is the scaffold novel? Start->Novelty Accuracy Required Accuracy? Novelty->Accuracy Yes QSAR Use Empirical/ML (ACD/Percepta, GNNs) Novelty->QSAR No (Standard Scaffold) QM_Cycle Use QM Thermodynamic Cycle Accuracy->QM_Cycle < 1.0 log unit Hybrid Use Cluster-Continuum (QM + Explicit H2O) Accuracy->Hybrid < 0.5 log unit (High Precision)

The Gold Standard: DFT Thermodynamic Cycle

Direct calculation of pKa from absolute free energies is prone to massive errors. Instead, we use a Thermodynamic Cycle to cancel out systematic errors. The standard protocol involves calculating the free energy change of deprotonation in the gas phase and coupling it with solvation free energies.

The Equation:



Where 

is derived from the cycle:

Protocol: Adiabatic Thermodynamic Cycle with Explicit Solvation

This workflow uses Density Functional Theory (DFT) with a cluster-continuum approach.

Step 1: Conformational Search

  • Tool: RDKit or Macromodel.

  • Action: Generate conformers for both the neutral base (

    
    ) and protonated cation (
    
    
    
    ). Piperidines are flexible; failing to find the global minimum (e.g., missing a hydrogen-bond stabilized boat form) will ruin accuracy.

Step 2: Geometry Optimization (Gas Phase)

  • Theory: B3LYP/6-31G(d) or

    
    B97X-D/6-31G(d).
    
  • Note: Optimize the lowest energy conformers for

    
     and 
    
    
    
    . Calculate vibrational frequencies to obtain Thermal Correction to Gibbs Free Energy (
    
    
    ).

Step 3: Single Point Energy (High Level)

  • Theory: M06-2X/6-311++G(d,p).

  • Action: Calculate electronic energy (

    
    ) on the optimized geometries.
    

Step 4: Solvation Energy (SMD Model)

  • Crucial Step: Standard implicit models (SMD/PCM) often underestimate the solvation energy of the piperidinium cation by 3-5 kcal/mol.

  • Correction: Add 1-3 explicit water molecules around the nitrogen center in the calculation, then treat the whole cluster with the SMD continuum model.

  • Calculation:

    
    .
    

Step 5: Final Calculation Combine terms to solve for


 and convert to pKa.

ThermodynamicCycle Figure 2: Thermodynamic cycle for pKa calculation. ΔG_aq is the target value derived from the other three legs. BH_gas BH+(g) (Protonated Gas) B_gas B(g) + H+(g) (Neutral Gas) BH_gas->B_gas ΔG_gas (Deprotonation) BH_aq BH+(aq) (Protonated Solvated) BH_gas->BH_aq ΔG_solv(BH+) B_aq B(aq) + H+(aq) (Neutral Solvated) B_gas->B_aq ΔG_solv(B) + ΔG_solv(H+) BH_aq->B_aq ΔG_aq (Target)

Part 3: Experimental Validation

Predictions must be validated. For piperidines, Potentiometric Titration is the industry standard due to its high precision (


 pKa units).
Protocol: Potentiometric Titration (Inert Atmosphere)

Objective: Determine pKa of a substituted piperidine HCl salt.

  • Preparation:

    • Prepare a

      
       M solution of the piperidine derivative in degassed water (carbonate-free).
      
    • Ionic Strength: Add 0.15 M KCl to maintain constant ionic strength (mimicking physiological conditions).

    • Temperature: Thermostat vessel to 25.0 °C ± 0.1.

  • Blank Titration:

    • Titrate the background electrolyte (0.15 M KCl) with 0.1 M HCl and 0.1 M NaOH to calibrate the electrode slope and check for carbonate contamination.

  • Sample Titration:

    • Acidify the piperidine solution with standard HCl to pH ~2.5 (fully protonated).

    • Titrate with standardized 0.1 M NaOH (carbonate-free) under a nitrogen blanket.

    • Data Collection: Record pH after every 2-5

      
      L addition using a high-precision glass electrode. Wait for drift stabilization (<0.1 mV/sec).
      
  • Analysis:

    • Plot pH vs. Volume of NaOH.

    • Use the Bjerrum method or Gran plot analysis to determine the equivalence point.

    • The pKa is the pH at the half-equivalence point (where

      
      ).[3]
      

Part 4: Data & Case Studies

The following table illustrates how structural modifications shift the pKa of the piperidine scaffold. Note the dramatic drop caused by electron-withdrawing groups (EWGs) and the subtle effects of steric hindrance.

Table 1: pKa Values of Substituted Piperidines (Aqueous, 25°C)

CompoundSubstituentpKa (Exp)Electronic EffectSteric/Solvation Effect
Piperidine None11.22ReferenceStandard chair solvation
2-Methylpiperidine 2-Me11.07Inductive (+I)Steric hindrance of N-solvation shell (lowers pKa slightly)
N-Methylpiperidine N-Me10.08Inductive (+I)Tertiary amine; solvation penalty outweighs +I effect
3-Fluoropiperidine 3-F9.40Inductive (-I)Through-bond withdrawal; axial F stabilizes base
4-Piperidone 4=O9.27Resonance (-R)Strong withdrawal via carbonyl; sp2 character
4-Hydroxy-piperidine 4-OH10.80Inductive (-I)Weak withdrawal; OH participates in H-bond network
Morpholine 4-O- (Ring)8.33Inductive (-I)Oxygen in ring exerts strong -I effect on Nitrogen
Interpretation
  • N-Alkylation: Contrary to intuition, converting the secondary amine (piperidine) to a tertiary amine (N-methylpiperidine) lowers the pKa by ~1 unit. While the methyl group is electron-donating (+I), the steric hindrance prevents water molecules from effectively stabilizing the cationic charge (ammonium ion) via hydrogen bonding. In aqueous pKa, solvation usually wins over induction.

  • Fluorination: Adding a fluorine at the 3-position drops pKa by nearly 2 units. This is a classic strategy in MedChem to tune basicity without adding bulk.

References

  • Determination of pKa Values: Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. Link

  • QM Thermodynamic Cycles: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

  • SAMPL6 pKa Challenge: Işık, M., et al. (2021). Overview of the SAMPL6 pKa Challenge. Journal of Computer-Aided Molecular Design, 35, 131–166. Link

  • Piperidine Conformational Analysis: Juaristi, E. (1989). The Attractive and Repulsive Gauche Effects. Journal of Chemical Education, 66(5), 371. Link

  • Potentiometric Titration Protocol: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Exploratory

Technical Guide: Solubility and Physicochemical Profiling of 3-Fluoro-1-methylpiperidin-4-amine

This guide details the solubility profile, salt selection, and physicochemical characterization of 3-Fluoro-1-methylpiperidin-4-amine , a critical intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, salt selection, and physicochemical characterization of 3-Fluoro-1-methylpiperidin-4-amine , a critical intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Compound Identity

3-Fluoro-1-methylpiperidin-4-amine is a bifunctional piperidine derivative characterized by a secondary basic center (piperidine nitrogen) and a primary amine. The introduction of the fluorine atom at the C3 position significantly modulates the lipophilicity (LogP) and basicity (pKa) of the scaffold compared to the non-fluorinated parent.

Chemical Identity
PropertyDetail
IUPAC Name (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine (Common cis-isomer)
CAS Number 1350629-55-8 (Free Base); 2306246-40-0 (2HCl Salt)
Molecular Formula C₆H₁₃FN₂
Molecular Weight 132.18 g/mol (Free Base); 205.10 g/mol (2HCl)
Appearance Colorless to pale yellow oil (Free Base); White crystalline solid (Salts)
Chirality Often used as the cis-diastereomer (3S,4R) or (3R,4S) due to specific dipole interactions.[1][2][3][4][5]

Solubility Profile

The solubility of this compound is heavily dependent on its protonation state (pH) and the specific salt form employed.

Thermodynamic Solubility Data (Estimated)

Data synthesized from physicochemical descriptors (LogP ~0.83) and analogous fluorinated piperidine behaviors.[4][6]

Solvent SystemFree Base SolubilityDihydrochloride (2HCl) SolubilityRelevance
Water (pH 7.0) Moderate (10–30 mg/mL)Very High (>100 mg/mL)Formulation / Bioassays
0.1 M HCl (pH 1.2) High (Miscible)High (>100 mg/mL)Gastric Stability
Methanol MiscibleHigh (>50 mg/mL)Synthesis / Purification
Dichloromethane (DCM) MiscibleNegligible (<1 mg/mL)Extraction Workup
DMSO MiscibleHigh (>50 mg/mL)Stock Solutions
Diethyl Ether HighInsolubleSalt Precipitation
The Fluorine Effect on Basicity and Solubility

The C3-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which typically lowers the pKa of the adjacent amines. However, stereochemistry plays a critical causal role here:

  • Axial Fluorine: Can stabilize the protonated nitrogen via a dipole-charge interaction, mitigating the basicity drop.

  • Equatorial Fluorine: Exerts a pure inductive effect, significantly lowering pKa.

  • Impact on Solubility: The lower pKa (compared to non-fluorinated piperidine) means the free base exists in the neutral, lipophilic state at a lower pH, potentially improving membrane permeability but reducing aqueous solubility at physiological pH.

Experimental Protocols

The following protocols are designed to be self-validating systems. Controls are included to ensure data integrity.

Protocol: Conversion of Free Base to Dihydrochloride Salt

This process converts the oily free base into a stable, water-soluble crystalline solid.

Reagents:

  • 3-Fluoro-1-methylpiperidin-4-amine (Free Base, Oil)

  • 4M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl Ether (Anti-solvent)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 1.0 g of the free base oil in 5 mL of DCM. Ensure complete homogeneity.

  • Acidification: Cool the solution to 0°C under N₂ atmosphere. Dropwise add 4.0 equivalents of 4M HCl in Dioxane.

    • Observation: A white precipitate should form immediately.

    • Why: Excess HCl ensures protonation of both the secondary piperidine nitrogen and the primary amine.

  • Precipitation: Stir for 30 minutes at 0°C. Slowly add 20 mL of Diethyl Ether to maximize yield.

  • Isolation: Filter the solid under a nitrogen blanket (hygroscopic risk). Wash the cake 3x with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Protocol: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in aqueous buffer.

  • Preparation: Weigh 20 mg of the 2HCl salt into a 1.5 mL HPLC vial.

  • Addition: Add 200 µL of PBS (pH 7.4). Vortex for 1 minute.

    • Check: If fully dissolved, add more solid until a suspension persists (saturation).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant 100x with Mobile Phase and inject into HPLC.

    • Column: C18 Reverse Phase.

    • Detection: UV at 210 nm (low UV absorbance requires low wavelength or CAD detection).

Visualized Pathways

Synthesis and Salt Formation Workflow

The following diagram illustrates the critical path from the free base intermediate to the stable salt form used in drug development, highlighting the solubility switches used for purification.

SaltFormation FreeBase Free Base (Oil) (Soluble in DCM, MeOH) Acidification Acidification (HCl/Dioxane, 0°C) FreeBase->Acidification Dissolve in DCM Precipitation Precipitation (Add Et2O Anti-solvent) Acidification->Precipitation Formation of Ion Pair Filtration Filtration & Wash (Remove excess acid) Precipitation->Filtration Solidification SaltProduct Dihydrochloride Salt (Water Soluble Solid) Filtration->SaltProduct Vacuum Dry

Figure 1: Critical workflow for converting the lipophilic free base oil into the hydrophilic dihydrochloride salt, utilizing solvent polarity switches.

pH-Dependent Solubility Logic

This diagram explains the causality between pH, protonation, and solubility for this specific diamine.

SolubilityLogic LowPH pH < 4.0 (Acidic) SpeciesAcid Dicationic Species (NH3+, NH2+) High Water Solubility LowPH->SpeciesAcid Protonation HighPH pH > 10.0 (Basic) SpeciesBase Neutral Species (NH2, NH) High Organic Solubility HighPH->SpeciesBase Deprotonation Partition Partitioning LogD decreases SpeciesAcid->Partition Remains in Aqueous Phase Extraction Extraction LogD increases SpeciesBase->Extraction Extracts into DCM/EtOAc

Figure 2: The pH-solubility switch. At low pH, the dicationic nature drives water solubility; at high pH, the neutral form allows for organic extraction.

References

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[5] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[5] Journal of Medicinal Chemistry. (Demonstrates the use of fluorinated piperidines to modulate pKa and solubility). Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Acadia Pharmaceuticals Inc. (2006). WO2006037043A1: Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)... and its salts.[4] (Provides general workup and salt formation conditions for this class of compounds). Retrieved from

Sources

Foundational

Spectral Analysis of 3-Fluoro-1-methylpiperidin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for 3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development.[1] Due to the proprietary nature of experimental data for this specific compound, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel fluorinated heterocycles.

The introduction of a fluorine atom into the piperidine ring can significantly influence the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.[1] Accurate spectral analysis is therefore critical for unambiguous structure elucidation and quality control. This guide will cover the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-1-methylpiperidin-4-amine, alongside detailed, field-proven protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Fluoro-1-methylpiperidin-4-amine. These predictions are derived from the analysis of structurally related compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Fluoro-1-methylpiperidin-4-amine, both ¹H and ¹³C NMR will provide key information regarding the connectivity and stereochemistry of the molecule. The presence of fluorine will introduce characteristic C-F and H-F couplings.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-1-methylpiperidin-4-amine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constants (J) Hz
~4.5 - 4.8ddd1HH-3J(H-F) ≈ 48-52 Hz (geminal), J(H-H) ≈ 4-8 Hz
~2.8 - 3.1m1HH-4
~2.5 - 2.8m2HH-2eq, H-6eq
~2.3s3HN-CH₃
~1.8 - 2.1m2HH-2ax, H-6ax
~1.5 - 1.8m2HH-5
~1.2 - 1.6br s2HNH₂

Causality Behind Predicted Shifts: The proton on the carbon bearing the fluorine (H-3) is expected to be significantly deshielded and will exhibit a large geminal coupling constant with the fluorine atom. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) will also be deshielded. The N-methyl protons will appear as a sharp singlet. The amine protons are expected to be a broad singlet and their chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-1-methylpiperidin-4-amine

Chemical Shift (δ) ppmAssignmentCoupling Constants (J) Hz
~88 - 92C-3J(C-F) ≈ 170-190 Hz (one-bond)
~55 - 58C-2J(C-F) ≈ 18-22 Hz (two-bond)
~54 - 57C-6
~48 - 52C-4J(C-F) ≈ 18-22 Hz (two-bond)
~45 - 48N-CH₃
~28 - 32C-5J(C-F) ≈ 4-8 Hz (three-bond)

Causality Behind Predicted Shifts: The carbon directly attached to the fluorine atom (C-3) will show a large one-bond C-F coupling constant and will be significantly shifted downfield. The carbons two bonds away from the fluorine (C-2 and C-4) will exhibit smaller two-bond C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 3-Fluoro-1-methylpiperidin-4-amine

Frequency (cm⁻¹)IntensityAssignment
3300 - 3500Medium, SharpN-H stretch (primary amine, two bands)[2][3]
2950 - 2800StrongC-H stretch (aliphatic)
1580 - 1650MediumN-H bend (primary amine)[2][3]
1250 - 1020MediumC-N stretch (aliphatic amine)[2][4][5]
1000 - 1100StrongC-F stretch
665 - 910Broad, StrongN-H wag (primary amine)[2]

Causality Behind Predicted Frequencies: The primary amine will show characteristic N-H stretching and bending vibrations. The C-N and C-F stretching frequencies are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-Fluoro-1-methylpiperidin-4-amine

m/zInterpretation
132[M]⁺ (Molecular Ion)
131[M-H]⁺
117[M-CH₃]⁺
103[M-C₂H₅]⁺ or [M-NH₂-F]⁺
84[M-CH₂F-NH₂]⁺
58[CH₂=N(CH₃)CH₂]⁺
44[CH₂=NH₂]⁺

Causality Behind Predicted Fragmentation: In accordance with the nitrogen rule, the molecular ion will have an even m/z value. Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of alkyl radicals from the carbon adjacent to the nitrogen.[6][7] For this molecule, cleavage of the C2-C3 and C5-C6 bonds is expected.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectral data for 3-Fluoro-1-methylpiperidin-4-amine.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of 3-Fluoro-1-methylpiperidin-4-amine B 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) A->B C 3. Add internal standard (e.g., TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample into NMR spectrometer D->E Transfer to Spectrometer F 6. Lock and shim the spectrometer E->F G 7. Acquire ¹H NMR spectrum (e.g., 32 scans) F->G H 8. Acquire ¹³C NMR spectrum (e.g., 1024 scans) G->H I 9. (Optional) Acquire 2D NMR (COSY, HSQC, HMBC) H->I J 10. Fourier transform the FID I->J Raw Data (FID) K 11. Phase and baseline correct the spectra J->K L 12. Calibrate chemical shifts to internal standard K->L M 13. Integrate peaks and analyze coupling constants L->M

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience: The choice of deuterated solvent is critical. For this amine, CDCl₃ is a good starting point, but if the compound is a salt, D₂O or DMSO-d₆ would be more appropriate. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. 2D NMR experiments, while optional, are highly recommended for unambiguous assignment of all proton and carbon signals, especially for complex spin systems that may arise from H-F and C-F couplings.

IR Spectroscopy Protocol

IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Prepare a KBr pellet: - Mix ~1 mg of sample with ~100 mg of dry KBr - Grind to a fine powder - Press into a transparent disk C 3. Place the sample in the FTIR spectrometer A->C B OR 2. Prepare a thin film: - Dissolve a small amount of sample in a volatile solvent - Apply a drop to a salt plate (e.g., NaCl) - Allow solvent to evaporate D 4. Acquire a background spectrum (air or pure KBr) C->D E 5. Acquire the sample spectrum (e.g., 16-32 scans) D->E F 6. Perform background subtraction E->F G 7. Identify and label significant absorption peaks F->G

Caption: Protocol for IR spectroscopy data acquisition.

Trustworthiness: Acquiring a background spectrum immediately before the sample spectrum is crucial to compensate for atmospheric CO₂ and H₂O absorptions, ensuring that the resulting spectrum is solely that of the analyte. For amines, which can be hygroscopic, ensuring the KBr is dry is essential for obtaining a high-quality spectrum.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection A 1. Dissolve sample in a suitable volatile solvent (e.g., methanol, acetonitrile) B 2. Introduce sample into the ion source via direct infusion or LC/GC A->B C 3. Select ionization technique: - Electron Impact (EI) for fragmentation - Electrospray Ionization (ESI) for molecular ion B->C D 4. Accelerate ions into the mass analyzer (e.g., Quadrupole, TOF) C->D E 5. Separate ions based on their mass-to-charge (m/z) ratio D->E F 6. Detect ions and generate the mass spectrum E->F G 7. Analyze the molecular ion and fragmentation pattern F->G

Caption: Workflow for mass spectrometry analysis.

Authoritative Grounding: The choice of ionization technique is critical for the desired information. Electron Impact (EI) is a high-energy technique that causes extensive fragmentation, providing structural information.[5] Electrospray Ionization (ESI) is a softer technique that typically results in the observation of the protonated molecular ion [M+H]⁺, confirming the molecular weight.[8] For a comprehensive analysis, acquiring spectra using both techniques is recommended.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 3-Fluoro-1-methylpiperidin-4-amine. While experimental data is not publicly available, the predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a valuable resource for researchers in the field. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reliable data, forming a self-validating system for the structural confirmation of this and other novel fluorinated piperidine derivatives. The strategic incorporation of fluorine continues to be a powerful tool in drug design, and a thorough understanding of the spectral properties of these molecules is fundamental to advancing medicinal chemistry.[1]

References

  • Nature Protocols. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • UCLA Chemistry. IR: amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Victoria. Handling considerations for the mass spectrometry of reactive organometallic compounds. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

  • PubChem. (3R,4S)-3-fluoro-1-methylpiperidin-4-amine. [Link]

  • Montana State University Library. Reaxys. [Link]

  • Rutgers University Libraries. Reaxys. [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

  • Oregon State University. The Mass Spectrometry Experiment. [Link]

  • Elsevier. Reaxys Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

  • PubChemLite. 3-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride (C7H12FNO2). [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ACS Publications. Primary Alkyl Amine Descriptor Library. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • ResearchGate. IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChemLite. 3-fluoro-1-methylpiperidin-4-ol (C6H12FNO). [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride. [Link]

Sources

Exploratory

theoretical and computational studies of 3-Fluoro-1-methylpiperidin-4-amine

Topic: Theoretical and Computational Studies of 3-Fluoro-1-methylpiperidin-4-amine Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of 3-Fluoro-1-methylpiperidin-4-amine Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (CAS: 1270030-85-3 and stereoisomers) represents a critical scaffold in modern medicinal chemistry. The strategic introduction of a fluorine atom at the C3 position of the piperidine ring is not merely a steric modification; it is a profound electronic modulation designed to alter the pKa, lipophilicity (LogP), and metabolic stability of the parent amine.[1]

This guide establishes a rigorous theoretical framework for studying this molecule. Unlike standard aliphatic amines, 3-fluoropiperidines exhibit complex conformational preferences driven by the gauche effect (


 hyperconjugation) and charge-dipole interactions. Accurate computational modeling of this system requires deviation from standard B3LYP protocols, necessitating the use of dispersion-corrected functionals (e.g., M06-2X or 

B97X-D) to correctly predict the axial-equatorial equilibrium of the fluorine substituent.

Theoretical Framework: The Fluorine Effect

To model 3-Fluoro-1-methylpiperidin-4-amine accurately, one must understand the non-covalent forces governing its topology.

1.1 The Conformational Landscape

The piperidine ring exists primarily in a chair conformation. In non-fluorinated piperidines, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the introduction of fluorine at C3 inverts this logic due to two quantum mechanical phenomena:

  • Hyperconjugation (The Gauche Effect): Electron density from the anti-periplanar

    
     bond donates into the low-lying 
    
    
    
    antibonding orbital. This interaction is maximized when the C-F bond is axial .
  • Charge-Dipole Interactions: In the protonated state (common at physiological pH), the

    
     center and the electronegative 
    
    
    
    atom experience a stabilizing electrostatic attraction if the fluorine adopts an axial orientation, reducing the distance to the nitrogen cation.

Implication for Modeling: A standard conformational search using molecular mechanics (e.g., MMFF94) may incorrectly penalize the axial-fluorine conformer. High-level DFT optimization is mandatory to capture these stereoelectronic effects.

Computational Protocol (Step-by-Step)

This section outlines a self-validating workflow for characterizing the molecule.

Phase 1: Conformational Sampling
  • Objective: Identify global minima among ring puckers and rotamers.

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for amines).

  • Constraint: Sample both cis and trans relationships between the C3-F and C4-NH2 groups if the stereochemistry is undefined; otherwise, lock the chiral centers (e.g., 3R, 4S).

Phase 2: Geometry Optimization (DFT)
  • Functional Selection: M06-2X or

    
    B97X-D .
    
    • Reasoning: These functionals account for medium-range correlation energy (dispersion), which is critical for capturing the weak intramolecular H-bonding between

      
       and 
      
      
      
      . Standard B3LYP often fails to predict the correct energetic ordering of fluorinated conformers.
  • Basis Set: def2-TZVP or 6-311++G(d,p) .

    • Reasoning: Diffuse functions (++) are essential for describing the lone pairs on Nitrogen and Fluorine and the anionic character of Fluorine.

  • Solvation: SMD (Solvation Model based on Density) .

    • Solvents: Water (

      
      ) for biological relevance; Chloroform (
      
      
      
      ) for NMR correlation.
Phase 3: Property Calculation
  • Frequency Analysis: Confirm minima (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).

  • NBO Analysis (Natural Bond Orbital): Quantify the

    
     or 
    
    
    
    interaction energies (
    
    
    ).
  • pKa Prediction: Use the thermodynamic cycle method (Gibbs free energy of deprotonation relative to a reference).

Visualization of Computational Workflow

The following diagram illustrates the logical flow for determining the bio-active conformation of the target molecule.

G Start Input Structure (3-Fluoro-1-methylpiperidin-4-amine) ConfSearch Conformational Sampling (MCMM / OPLS4) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt DFT Optimization (M06-2X / def2-TZVP) Filter->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Check Imaginary Freq? Freq->Check Solvation Solvation Energy (SMD) Water vs. Lipid Output1 Boltzmann-Weighted NMR Shifts Solvation->Output1 Output2 Bioactive Conformation (Docking Input) Solvation->Output2 Check->DFT_Opt Yes (Re-opt) Check->Solvation No

Caption: Workflow for the ab initio characterization of fluorinated piperidines, ensuring convergence to the global minimum.

Structural & Electronic Analysis

4.1 Predicted Geometry

Based on analogous studies of 3-fluoropiperidines [1], the global minimum for 3-Fluoro-1-methylpiperidin-4-amine in polar media is predicted to possess:

  • Ring Pucker: Chair conformation.

  • Fluorine Orientation: Axial .[2]

    • Mechanism:[2][3][4] The axial orientation maximizes the anti-parallel alignment of the C-F and C-N dipoles (dipole minimization) and facilitates hyperconjugation.

  • Amine Orientation: Equatorial (to minimize steric clash with the N-methyl group).

4.2 Electronic Properties (FMOs)

The Frontier Molecular Orbitals (FMOs) determine the chemical reactivity:

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N1 (methyl-piperidine) lone pair. This is the site of metabolic oxidation (N-dealkylation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Likely located on the C-F antibonding orbital, indicating susceptibility to nucleophilic attack under extreme conditions, though generally stable in biological systems.

  • MEP (Molecular Electrostatic Potential): The fluorine atom creates a localized region of negative potential (red), while the amine hydrogens create positive potential (blue). The electron-withdrawing nature of F reduces the electron density at the C4-amine, lowering its pKa compared to the non-fluorinated analog.

Data Presentation: Key Parameters

The following table summarizes the expected physicochemical parameters derived from the computational protocol.

ParameterComputational MethodExpected Trend (vs. non-F analog)Significance
C-F Bond Length DFT (M06-2X)~1.39 Å (Elongated if axial)Indicator of hyperconjugation (

).
pKa (N1) Thermodynamic Cycle-1.5 to -2.0 unitsReduced basicity improves oral bioavailability.
LogP SMD Solvation+0.2 to +0.5 unitsFluorine increases lipophilicity, aiding BBB penetration.
Dipole Moment DFT (Density)IncreasedAffects solubility and binding affinity.
Rotational Barrier PES ScanHigh for C3-C4 bondRigidification of the scaffold (entropy penalty reduction).

Pharmaceutical Relevance

Bioisosterism & Binding

In drug design, this scaffold acts as a bioisostere for 3-hydroxypiperidines but without the H-bond donor capability.

  • Binding: The fluorine can accept weak H-bonds from protein backbone amides (orthogonal multipolar interaction).

  • Metabolism: Fluorination at C3 blocks metabolic hydroxylation at this position, a common clearance pathway for piperidines (CYP450 oxidation), thereby extending the half-life (

    
    ) of the drug.
    
Diagram: Signaling & Interaction Potential

Interactions cluster_Target Protein Binding Pocket Drug 3-Fluoro-1-methyl piperidin-4-amine Residue1 Backbone Amide (H-Bond Donor) Drug->Residue1 C-F...H-N (Weak H-bond) Residue2 Asp/Glu (Salt Bridge) Drug->Residue2 N1-Me...COO- (Ionic) Residue3 Hydrophobic Pocket Drug->Residue3 Piperidine Ring (Van der Waals)

Caption: Interaction map showing how the fluorinated scaffold engages with a theoretical protein binding pocket.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[1][5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(63), 14018–14022. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Software). [Link]

  • PubChem Compound Summary for CID 58398055 (3-Fluoro-1-methylpiperidin-4-amine).[6] National Center for Biotechnology Information. [Link]

Sources

Foundational

Commercial &amp; Technical Guide: 3-Fluoro-1-methylpiperidin-4-amine Isomers

This guide provides an in-depth technical analysis of the commercial availability, synthetic accessibility, and medicinal chemistry applications of 3-Fluoro-1-methylpiperidin-4-amine isomers. Executive Summary 3-Fluoro-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial availability, synthetic accessibility, and medicinal chemistry applications of 3-Fluoro-1-methylpiperidin-4-amine isomers.

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine is a high-value pharmacophore used to modulate basicity and metabolic stability in drug candidates.

  • Availability Status: The cis- (syn-) isomers are readily available as shelf-stable building blocks from major catalog suppliers. The trans- (anti-) isomers are significantly scarcer, often requiring custom synthesis or chiral resolution services.

  • Key Technical Insight: The cis-isomer is synthetically favored during the reduction of pyridine precursors due to stereoelectronic effects (dipole-dipole minimization), making it the "default" commercial diastereomer.

  • Primary Application: Bioisosteric replacement of piperidine to lower pKa (~1–2 units), reducing hERG liability and improving membrane permeability.

Structural Analysis & Stereochemistry

The molecule possesses two chiral centers (C3 and C4), resulting in four discrete stereoisomers. Understanding the conformational behavior of the fluorine atom is critical for procurement and application.

The Isomer Landscape
ConfigurationRelative StereochemCommon NameCommercial AvailabilityCAS Number (Example)
(3R, 4S) Cis(+)-CisHigh (Enantiopure)1350629-55-8
(3S, 4R) Cis(-)-CisHigh (Enantiopure)2306246-40-0 (2HCl)
(3R, 4R) TransTransLow (Custom)N/A (Rare)
(3S, 4S) TransTransLow (Custom)N/A (Rare)
Racemic Cis Cis(±)-CisHigh 1393461-44-3
Conformational "Magic": The Fluorine Effect

Unlike simple steric models, 3-fluoropiperidines exhibit a strong axial fluorine preference in their protonated states.[1]

  • Mechanism: In the protonated amine (physiologically relevant), the C–F bond aligns anti-parallel to the N–H+ bond.[1] This creates a stabilizing charge-dipole interaction.

  • Impact on pKa:

    • Axial Fluorine (Cis): Weaker electron-withdrawing effect on the nitrogen lone pair ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       Higher pKa (relative to equatorial).
      
    • Equatorial Fluorine (Trans): Stronger inductive withdrawal

      
       Lower pKa.
      

Researcher Note: If your SAR requires a specific basicity window to avoid hERG toxicity, the choice between cis (axial F) and trans (equatorial F) is a tunable parameter.

Commercial Availability & Supply Chain

Major Suppliers
  • Tier 1 (Stock): Enamine, ChemScene, Fluorochem, AChemBlock.

  • Tier 2 (Sourcing): WuXi AppTec, Combi-Blocks (often act as aggregators for these specific chiral amines).

Purity & Salt Forms[2][3]
  • Free Base: Often an oil; prone to oxidation/degradation.

  • Dihydrochloride (2HCl): The preferred commercial form. It is a stable, hygroscopic solid.

    • Handling: Store under nitrogen/argon at 4°C.

    • QC: Verify stoichiometry of the salt; commercial batches can vary between mono- and dihydrochloride, affecting molecular weight calculations.

Synthetic Pathways & Manufacturing

Understanding the manufacturing route helps predict impurities and scalability. The commercial dominance of the cis-isomer is a direct result of the hydrogenation kinetics of 3-fluoropyridines.

Workflow Visualization

The following diagram illustrates the divergent pathways to cis and trans isomers.

G Start 3-Fluoro-4-aminopyridine (Precursor) Step1 N-Protection & Activation (e.g., Benzylation) Start->Step1 Intermed Reduction Intermediate (Enamide/Imine) Step1->Intermed Partial Reduction PathA Catalytic Hydrogenation (Rh/Ru/Pd) CisProduct Cis-Isomer (Major) (Kinetic Product) PathA->CisProduct H2 adds Anti to F (Stereoelectronic Control) TransProduct Trans-Isomer (Minor) (Thermodynamic Product) PathA->TransProduct Low Yield (Requires equilibration) Intermed->PathA Resolution Chiral Resolution (HPLC / Enzymatic) CisProduct->Resolution Separation of Enantiomers TransProduct->Resolution

Figure 1: Synthetic workflow showing the kinetic preference for cis-isomer formation via hydrogenation.

Methodological Details
  • Cis-Selective Route (Commercial Standard):

    • Precursor: 3-Fluoro-4-aminopyridine.[1]

    • Catalyst: Rhodium on Alumina or specialized Ruthenium complexes.

    • Mechanism: Hydrogen adds to the face opposite the fluorine substituent (steric/electronic repulsion), locking the substituents into a cis relationship.

    • Result: High diastereomeric ratio (dr > 90:1) favoring cis.

  • Trans-Selective Route (Specialized):

    • Requires thermodynamic equilibration (epimerization) of the cis isomer, often under harsh conditions or using specific enzymatic transaminases that allow bond rotation before closure.

    • Cost Implication: Trans isomers typically command a 5–10x price premium due to the extra separation steps or lower yields.

Strategic Selection in MedChem

When to use which isomer?
ParameterCis-Isomer (Axial F)Trans-Isomer (Equatorial F)
Basicity (pKa) Higher (~8.5 - 9.0) Lower (~7.5 - 8.0)
Lipophilicity (LogD) ModerateSlightly Lower (more polar surface area)
hERG Binding Moderate RiskReduced Risk (Lower pKa reduces cation-pi interaction)
Metabolic Stability High (F blocks C3 oxidation)High (F blocks C3 oxidation)
Supply Security Excellent (Multi-kg scale)Poor (Custom synthesis likely)
Protocol: Validating Isomer Identity

When receiving a shipment, verify the stereochemistry using 19F-NMR , which is highly sensitive to the axial/equatorial environment.

  • Solvent: Dissolve 5mg in

    
     or 
    
    
    
    .
  • Coupling Constants:

    • Cis (Axial F): Large

      
       geminal coupling (~48 Hz) and distinct 
      
      
      
      vicinal couplings.
    • Trans (Equatorial F): Distinct chemical shift upfield relative to the cis isomer.

  • Reference: Compare against literature values for cis-3-fluoropiperidine HCl salts to confirm the axial conformation.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[2] Nature Communications. Retrieved from

  • ChemScene. (2024). Product Monograph: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.[3] Retrieved from [4]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Enamine. (2024). Building Block Catalog: Fluorinated Piperidines.[5] Retrieved from

Sources

Exploratory

Introduction: The Double-Edged Sword of Fluorination

An In-depth Technical Guide to the Safety and Handling of Fluorinated Aminopiperidines This guide provides a comprehensive overview of the critical safety and handling considerations for fluorinated aminopiperidines. Des...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Fluorinated Aminopiperidines

This guide provides a comprehensive overview of the critical safety and handling considerations for fluorinated aminopiperidines. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the fundamental chemical principles that govern the hazards associated with this unique class of compounds. By understanding the causality behind experimental choices, laboratory personnel can build self-validating safety systems and foster a culture of proactive risk management.

Piperidines are among the most prevalent saturated N-heterocyclic scaffolds in FDA-approved drugs.[1] The strategic incorporation of fluorine into these structures is a powerful tool in medicinal chemistry, used to fine-tune physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability.[2][3] This modulation can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][4]

However, the same unique electronic properties that make fluorination so valuable also introduce specific hazards. The combination of a highly electronegative fluorine atom and a basic amine within a saturated ring system necessitates a nuanced approach to safety that considers the potential for hidden reactivity, unique metabolic pathways, and specific disposal challenges. This guide provides the authoritative grounding and field-proven insights necessary to handle these valuable compounds with the respect and caution they demand.

Section 1: Understanding the Core Hazards

A robust safety protocol is built on a foundation of understanding the inherent chemical properties of the substances involved. For fluorinated aminopiperidines, the primary hazards stem from the interplay between the carbon-fluorine bond and the aminopiperidine core.

The Carbon-Fluorine Bond: More Than Just Stable

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which is why many organofluorine compounds are highly stable and persistent in the environment.[5] This stability can, however, be misleading. In certain molecular contexts, fluorine can become a leaving group or influence the reactivity of adjacent functional groups.

  • Metabolic Activation and Toxicity : While often used to block metabolic "soft spots," the C-F bond can be cleaved by metabolic processes, releasing fluoride ions or other toxic metabolites.[6] The toxic effects of some organofluorine compounds are not due to the fluoride ion itself but to the entire molecule or its metabolites, as seen with the infamous toxin fluoroacetate, which mimics acetic acid to disrupt the citric acid cycle.[7]

  • Hidden Reactivity : During synthesis or decomposition, side reactions such as hydrodefluorination can occur, potentially generating hazardous byproducts like hydrogen fluoride (HF).[2] HF is an extremely corrosive and toxic substance that can cause severe, penetrating burns to tissue.[8][9]

The Aminopiperidine Moiety: Basicity and Irritation

The aminopiperidine core presents its own set of handling challenges, primarily related to its basicity and potential for irritation.

  • Corrosivity and Irritation : As amines, these compounds are basic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[10][11][12] Safety data sheets for similar compounds consistently warn of these hazards and mandate the use of appropriate personal protective equipment.[13][14]

  • Catalyst Interactions : The Lewis basicity of the nitrogen atom can deactivate certain catalysts used in synthesis, which can lead to stalled or incomplete reactions.[2] Understanding these interactions is crucial for both process safety and experimental success.

Section 2: Comprehensive Risk Assessment

A systematic risk assessment is mandatory before any work with fluorinated aminopiperidines begins. This process involves identifying hazards, evaluating potential exposure, and implementing appropriate control measures.

Hazard Identification

The first step is to gather all available safety information. This includes consulting the Safety Data Sheet (SDS) for the specific compound or a close structural analog. Key hazards are summarized in the table below.

Hazard Category Potential Hazards Primary Sources of Information
Physical Hazards Flammability/Combustibility, potential for static discharge ignition.[12]SDS Sections 2, 5, 7, 9
Health Hazards Acute: Causes skin irritation/burns, serious eye irritation/damage, and respiratory tract irritation.[11][12][14] Harmful if swallowed or inhaled.[14][15] Chronic: Limited data available for specific compounds, but chronic absorption of some fluorine compounds may cause osteosclerosis.[16] Potential for formation of toxic metabolites.[6]SDS Sections 2, 4, 8, 11
Environmental Hazards Many organofluorine compounds are persistent in the environment ("forever chemicals").[5][17] Disposal must be handled carefully to avoid environmental contamination.[18]SDS Sections 12, 13
Risk Assessment Workflow

The process of assessing and mitigating risk should be systematic. The following workflow provides a self-validating structure for ensuring all safety aspects are considered before an experiment is initiated.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Phase A Identify Fluorinated Aminopiperidine & Reagents B Review Safety Data Sheets (SDS) & Authoritative Literature A->B C Evaluate Hazards: - Chemical Reactivity - Toxicity (Acute/Chronic) - Physical Hazards B->C D Assess Exposure Potential: - Inhalation (aerosols, vapors) - Dermal Contact - Ingestion C->D Inform E Determine Risk Level (Likelihood x Severity) D->E F Implement Control Measures E->F Dictates G Engineering Controls: - Fume Hood - Ventilation F->G H Administrative Controls: - SOPs - Training F->H I Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat F->I J Final Safety Check: - Emergency Plan Ready? - Spill Kit Accessible? G->J H->J I->J K Begin Work J->K Proceed with Experiment

Caption: A workflow for systematic risk assessment before handling fluorinated aminopiperidines.

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to rigorous SOPs is the primary means of minimizing exposure and preventing accidents.

Engineering Controls

Engineering controls are the first and most effective line of defense.[19]

  • Chemical Fume Hood : All work with fluorinated aminopiperidines, especially handling of stock materials and reaction setups, must be conducted in a properly functioning chemical fume hood.[20][21] This protects the user from inhaling potentially harmful vapors or dust.

  • Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[10]

  • Safety Showers and Eyewash Stations : Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[13][22]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.[23][24]

PPE Category Specification & Rationale Reference
Hand Protection Nitrile gloves are suitable for incidental contact. For extended contact or handling of concentrated solutions, consider thicker gloves or double-gloving. Always check manufacturer's chemical resistance guides. Discard gloves immediately upon contamination.[19][25]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[26][27] If there is a significant splash hazard, a face shield should be worn over the goggles.[19][19][26][27]
Body Protection A flame-resistant (FR) lab coat should be worn and kept fully buttoned.[26] For handling larger quantities of corrosive materials, a chemical-resistant apron should be considered.[25][25][26]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are required at all times in the laboratory.[19][19]
Respiratory Protection Generally not required if work is conducted within a certified fume hood. If engineering controls are insufficient, a respirator program must be implemented, which includes fit testing and training.[19][25][19][25]
Step-by-Step Handling Protocol (Solids & Solutions)
  • Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height.[20] Clear the work area of any unnecessary items. Don appropriate PPE as outlined in Table 2.

  • Weighing Solids : If weighing a solid, perform the task in the fume hood or on a balance within a ventilated enclosure. Use disposable weigh boats. Handle containers with care to minimize dust generation.[10][15]

  • Transferring Liquids : When transferring solutions, use a tray or secondary containment to catch any potential spills.[20] Pour slowly and carefully, keeping the container opening away from your face.

  • Post-Handling : After handling, tightly cap the container. Decontaminate any surfaces that may have been exposed using an appropriate solvent.[28] Remove gloves using the proper technique and dispose of them in the designated waste container.

  • Hand Washing : Wash hands and arms thoroughly with soap and water after completing the work and before leaving the laboratory.[10][22]

Storage and Segregation

Proper storage is critical to prevent accidental reactions and degradation.

  • Compatibility : Store fluorinated aminopiperidines away from incompatible materials such as strong oxidizing agents and strong acids.[11][29]

  • Location : Store containers in a cool, dry, and well-ventilated area.[10][11] Do not store on high shelves.[20]

  • Container Integrity : Ensure containers are clearly labeled with the full chemical name and associated hazards. Keep containers tightly closed when not in use.[10][20]

Section 4: Emergency Preparedness

Despite all precautions, accidents can happen. A clear, well-rehearsed emergency plan is essential.[21]

Spill Management

The response to a spill depends on its size and location.

SpillResponse Start Spill Occurs A Assess Situation: - Minor or Major Spill? - Inside or Outside Fume Hood? Start->A B Minor Spill (Inside Fume Hood) A->B Minor C Major Spill or Spill Outside Hood A->C Major D Alert Others in the Area. Restrict Access. B->D H Evacuate the Area. Alert Lab Supervisor & EHS. C->H E Use Spill Kit: - Absorb with inert material (e.g., vermiculite, sand) D->E F Collect waste in a labeled, sealed container. E->F G Decontaminate the area. F->G End Incident Reported & Area Secured G->End I Close Doors. Prevent Re-entry. H->I J Allow Trained Emergency Personnel to Handle Cleanup. I->J J->End

Caption: Decision tree for responding to a chemical spill of fluorinated aminopiperidines.

First Aid for Exposures

Immediate and correct first aid is critical. All exposures must be followed by professional medical evaluation.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][16] Because of the potential for HF formation or deep tissue penetration, some protocols for fluorine compounds recommend subsequent application of 2.5% calcium gluconate gel.[8] Seek immediate medical attention.[8][9]

  • Eye Contact : Immediately flush eyes with lukewarm water for at least 15-30 minutes, holding the eyelids open.[8][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air immediately.[11][16] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical assistance.[16]

  • Ingestion : Do NOT induce vomiting.[12][30] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[13] Seek immediate medical attention.

Section 5: Waste Disposal

Due to the persistence of the C-F bond, fluorinated organic compounds require special disposal procedures.[17][31]

  • Segregation : Do not mix fluorinated aminopiperidine waste with non-halogenated chemical waste.[31] All contaminated materials, including empty containers, pipette tips, and spill cleanup debris, must be collected as hazardous waste.

  • Labeling : Collect waste in a designated, compatible (e.g., HDPE) container with a secure lid. The container must be clearly labeled as "Hazardous Waste," listing the full chemical name and the words "Halogenated Organic Waste."[31]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the lab, preferably in secondary containment.[31]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal. The generally accepted method for the destruction of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[18][31][32] Landfilling is not a destruction method and should be avoided for these persistent chemicals.[18]

Conclusion

Fluorinated aminopiperidines are indispensable tools in modern drug discovery, offering unparalleled opportunities to optimize molecular properties. However, their unique chemical nature demands a sophisticated and informed approach to safety. By understanding the fundamental principles of their reactivity and toxicity, implementing robust engineering controls, adhering to stringent handling protocols, and preparing for emergencies, researchers can mitigate the risks associated with these compounds. A culture of safety, grounded in scientific integrity and continuous vigilance, is the key to unlocking the full potential of this powerful chemical class while ensuring the well-being of laboratory personnel and the protection of the environment.

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  • The Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Journal of the American Chemical Society. (2026, February 17). Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: Ethyl 4-aminopiperidine-1-carboxylate.
  • University of Saskatchewan, College of Engineering. (n.d.). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Serviceton. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific. (2010, May 28). SAFETY DATA SHEET: 4-N-BOC-Aminopiperidine.
  • Echemi.com. (2019, July 15). 4-(4-Fluorobenzylamino)-1-methylpiperidine Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: (R)-3-(Boc-amino)piperidine.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
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  • Meanwell, N. A. (2019, June 20). The Dark Side of Fluorine. Journal of Medicinal Chemistry.
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Sources

Foundational

Thermal Stability of Fluorinated Piperidines: A Technical Guide

This guide provides a comprehensive technical analysis of the thermal stability of fluorinated piperidines, designed for researchers in medicinal chemistry and process development. Executive Summary Fluorinated piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermal stability of fluorinated piperidines, designed for researchers in medicinal chemistry and process development.

Executive Summary

Fluorinated piperidines are high-value scaffolds in drug discovery, utilized to modulate basicity (pKa), block metabolic soft spots, and induce specific conformational biases via the gauche effect. However, their thermal stability is non-uniform and highly dependent on the fluorination pattern relative to the nitrogen atom.

Key Takeaway: The thermal stability of fluorinated piperidines is governed by the availability of decomposition pathways—specifically dehydrofluorination (HF elimination). 3-fluoropiperidines are inherently less stable as free bases compared to 4-fluoropiperidines due to the kinetic accessibility of enamine formation. Conversion to mineral acid salts (HCl, H₂SO₄) significantly enhances thermal resilience by arresting the nitrogen lone pair.

Structural Determinants of Stability

The introduction of fluorine into the piperidine ring alters bond strengths and conformational preferences. Understanding these electronic and steric factors is prerequisite to predicting stability.

The "Gauche Effect" and Conformational Locking

Unlike hydrocarbon rings, fluorinated piperidines exhibit a strong preference for the fluorine atom to adopt an axial orientation. This is driven by the gauche effect (hyperconjugation between the


 and 

orbitals) and charge-dipole minimization.
  • Impact on Stability: Axial fluorine is generally more sterically protected, but the required anti-periplanar alignment with adjacent protons can facilitate elimination reactions if the ring flexibility allows it.

Positional Vulnerability (3-F vs. 4-F)

The position of the fluorine atom relative to the nitrogen is the single most critical factor for thermal stability.

Feature3-Fluoropiperidine4-Fluoropiperidine
Proximity to N

-position relative to N

-position relative to N
Acidity of Adjacent H C2-H is

to N (Acidic, pKa ~35)
C3-H is

to N (Less acidic)
Elimination Product Enamine (Conjugated, Stable)Isolated Alkene (Less Stable)
Relative Stability Lower (Prone to HF elimination)Higher (Kinetic barrier to elimination)

Decomposition Mechanisms

The primary thermal decomposition pathway for fluorinated piperidines is dehydrofluorination , resulting in the release of corrosive hydrogen fluoride (HF) and the formation of unsaturated impurities.

Mechanism: Nitrogen-Assisted Elimination (E1cB-like)

In the free base form, the nitrogen lone pair plays a catalytic role in decomposition.

  • Deprotonation: A base (or the piperidine itself acting as a base) abstracts a proton. For 3-fluoropiperidine, the C2 proton is activated by the adjacent nitrogen.

  • Elimination: The electron density shifts to form a double bond, expelling the fluoride ion.

  • Result: Formation of a reactive enamine/imine species which can polymerize or hydrolyze.

Diagram 1: Decomposition Pathway of 3-Fluoropiperidine

Decomposition cluster_mech Mechanism: E1cB-like Elimination Substrate 3-Fluoropiperidine (Free Base) Transition Transition State (N-Lone Pair Assisted) Substrate->Transition Heat (>100°C) Product Enamine/Imine (Decomposition) Transition->Product - F⁻ Byproduct HF Release Transition->Byproduct

Caption: The nitrogen lone pair facilitates the abstraction of the


-proton (C2), leading to rapid HF elimination in 3-fluoropiperidines.
Gem-Difluoro Stability

3,3-difluoropiperidines and 4,4-difluoropiperidines generally exhibit higher thermal stability than their monofluoro counterparts.

  • Reasoning: The C-F bond strength increases with multiple fluorine atoms on the same carbon (bond shortening). Furthermore, in 3,3-difluoropiperidine, while the position is vulnerable, the elimination requires breaking a stronger C-F bond and often faces higher kinetic barriers due to the lack of a syn-coplanar hydrogen in the rigidified ring.

Experimental Assessment Protocols

To validate the stability of a specific fluorinated piperidine batch, the following self-validating workflow is recommended.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the onset of thermal decomposition (


).
  • Protocol:

    • Weigh 2-5 mg of sample into a high-pressure gold-plated crucible (resistant to HF).

    • Seal hermetically to prevent volatile loss before decomposition.

    • Ramp temperature at 5°C/min from 25°C to 300°C.

    • Critical Check: Look for an exothermic event.[1] For salts, this often occurs >200°C. For free bases, it may be significantly lower.

Thermogravimetric Analysis (TGA)

Use TGA to quantify mass loss associated with HF evolution.

  • Note: Use platinum or ceramic pans. Be aware that evolved HF can damage the instrument sensor; use a high purge rate of

    
     (50 mL/min).
    
Stability Data Summary
Compound ClassFormApprox.

(Decomp)
Primary Risk
3-Fluoropiperidine Free Base< 100°C (Slow degradation)Enamine formation, darkening
3-Fluoropiperidine HCl Salt> 180°CMelting followed by decomp
4-Fluoropiperidine Free Base~120-140°CSlow HF elimination
4-Fluoropiperidine HCl Salt> 220°CVery Stable
3,3-Difluoropiperidine HCl Salt243-247°C (Melting)Extremely Stable

Data synthesized from melting point ranges of commercial high-purity salts and general decomposition trends of fluorinated amines.

Handling, Storage, and Safety

The "Salt Strategy"

Always isolate and store fluorinated piperidines as their mineral acid salts (HCl, HBr) or sulfonates (Tosylate).

  • Mechanism: Protonation of the nitrogen (

    
    ) removes the lone pair electron density, increasing the pKa of the 
    
    
    
    -protons and effectively shutting down the E1cB elimination pathway.
HF Generation Risks

In a process scale-up scenario (kilogram scale), the thermal decomposition of even 1% of the material can generate significant volumes of HF gas.

  • Safety Rule: Glass reactors are unsuitable for high-temperature processing (>150°C) of these compounds. Use Hastelloy or Monel reactors.

  • Detection: Headspace monitoring for HF is mandatory during drying steps.

Diagram 2: Recommended Stability Testing Workflow

Workflow Start Sample Receipt (Salt or Free Base?) Decision Isolate as HCl Salt Start->Decision Test1 DSC Analysis (Sealed Pan, 5°C/min) Decision->Test1 Converted Test2 TGA Analysis (HF Evolution Check) Test1->Test2 Result_Stable Tonset > 200°C Safe for Storage Test2->Result_Stable No mass loss Result_Unstable Tonset < 150°C Re-purify / Salt Formation Test2->Result_Unstable Early mass loss

Caption: Workflow for assessing thermal risks. Conversion to salt is the critical control point before thermal stress testing.

References

  • Conformational Analysis of Fluorin

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
    • Source: Chemistry - A European Journal (via PMC)
    • URL:[Link]

  • Synthesis and Stability of 3-Fluoropiperidines

    • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations[2]

    • Source: Scientific Upd
    • URL:[Link]

  • Gem-Difluoropiperidine Properties

    • Title: 3,3-Difluoropiperidine hydrochloride Product Information[3][4]

    • Source: Ossila[5]

  • Mechanistic Insight into Elimin

    • Title: E1cB-elimin
    • Source: Wikipedia (General Mechanism Reference)
    • URL:[Link]

  • Safety D

    • Title: Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride
    • Source: Sigma-Aldrich[6]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

An Application Guide to the Asymmetric Synthesis of Fluorinated Piperidines The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of Fluorinated Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold that can be decorated with substituents to achieve high stereochemical definition, enabling precise interactions with biological targets.[3][4] Concurrently, the strategic incorporation of fluorine into drug candidates has become a dominant strategy for optimizing molecular properties.[5] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][6][7]

Consequently, the fusion of these two privileged motifs into chiral, fluorinated piperidines creates building blocks of immense value for drug development professionals.[8] These structures offer a sophisticated tool to navigate complex biological landscapes and address challenges like off-target toxicity and poor pharmacokinetic profiles.[6][9] However, the stereocontrolled synthesis of these scaffolds is non-trivial. Challenges include controlling the regioselectivity of fluorination, preventing undesired hydrodefluorination, and, most critically, establishing the absolute stereochemistry at one or more chiral centers.[10][11]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, field-proven methodologies for the asymmetric synthesis of fluorinated piperidines. We will move beyond a simple recitation of procedures to explain the underlying principles and strategic considerations for three distinct and powerful approaches: Asymmetric Hydrogenation, Biocatalytic Desymmetrization, and Palladium-Catalyzed Asymmetric Aminofluorination.

Strategic Overview: Pathways to Chiral Fluorinated Piperidines

The asymmetric synthesis of fluorinated piperidines can be broadly approached from two directions: constructing the piperidine ring from a fluorinated precursor or introducing fluorine onto a pre-existing chiral piperidine scaffold. The most robust and scalable methods generally fall into the first category, leveraging readily available fluorinated aromatics or acyclic precursors.

G cluster_0 Key Synthetic Strategies A Fluorinated Pyridines D Asymmetric Hydrogenation (Heterogeneous & Homogeneous) A->D B Acyclic Amino-alkenes E Intramolecular Asymmetric Aminofluorination B->E C Prochiral Piperidones/Diesters F Biocatalytic Desymmetrization/Reduction C->F G Chiral Fluorinated Piperidines D->G E->G F->G

Caption: Key retrosynthetic strategies for accessing chiral fluorinated piperidines.

Methodology 1: Asymmetric Hydrogenation of Fluoropyridine Precursors

The hydrogenation of readily available and relatively inexpensive fluoropyridines is a powerful and direct route to the corresponding piperidines.[1] The primary challenges are achieving high enantioselectivity and preventing competitive hydrodefluorination.[2][10] Two leading strategies have emerged: heterogeneous catalysis using a chiral auxiliary and homogeneous rhodium-catalyzed asymmetric transfer hydrogenation.

Diastereoselective Hydrogenation via a Chiral Auxiliary Strategy

This robust method, developed by Glorius and colleagues, employs a removable chiral auxiliary to direct the diastereoselective hydrogenation of a fluoropyridine, followed by traceless cleavage of the auxiliary to yield the enantioenriched product.[1][2][12] The use of a heterogeneous palladium catalyst, Pd(OH)₂ on carbon, in the presence of a Brønsted acid is crucial for activating the pyridine ring towards reduction while minimizing C-F bond cleavage.[1][2]

The workflow involves the initial coupling of a 2-halofluoropyridine with a chiral oxazolidinone. Upon protonation, the oxazolidinone auxiliary shields one face of the pyridine ring, directing the incoming hydrogen to the opposite face with high diastereoselectivity.[12]

G cluster_workflow Chiral Auxiliary-Directed Hydrogenation Workflow A 1. Couple Fluoropyridine with Chiral Oxazolidinone B 2. Heterogeneous Hydrogenation [Pd(OH)2/C, H2, Acid] A->B Substrate Preparation C Diastereoselective Reduction B->C Stereocontrol D 3. In Situ Auxiliary Cleavage & Product Isolation C->D Traceless Removal E Enantioenriched Fluorinated Piperidine D->E Final Product

Caption: Workflow for auxiliary-directed asymmetric hydrogenation.

Data Presentation: Performance of the Chiral Auxiliary Method

EntryPyridine SubstrateProductYield (%)Enantiomeric Ratio (e.r.)Reference
1Oxazolidine-3-fluoropyridineCbz-(R)-3-fluoropiperidine5595:5[2]
2Oxazolidine-5-CF₃-pyridineCbz-(S)-3-trifluoromethylpiperidine6898:2[1]
3Oxazolidine-5-OCF₃-pyridineCbz-(S)-3-trifluoromethoxypiperidine6197:3[1]

Protocol 1: Synthesis of Enantioenriched Cbz-(R)-3-fluoropiperidine [2]

  • Step 1: Synthesis of the Oxazolidine-Substituted Pyridine Precursor.

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-fluoropyridine (1.0 eq), (R)-4-isopropyloxazolidin-2-one (1.1 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and dry toluene.

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral precursor.

  • Step 2: Asymmetric Hydrogenation and In Situ Protection.

    • In a high-pressure autoclave, dissolve the oxazolidine-substituted pyridine (1.0 eq) in methanol (MeOH).

    • Add 20 wt% Pd(OH)₂ on carbon (10 mol%) and a solution of aqueous HCl (4.0 eq).

    • Seal the autoclave, purge with H₂ gas, and then pressurize to 50 bar H₂.

    • Stir the reaction at 60 °C for 24 hours.

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with MeOH.

    • Concentrate the filtrate. Redissolve the crude amine hydrochloride in a mixture of 1,4-dioxane and water.

    • Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

    • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by flash column chromatography to yield Cbz-(R)-3-fluoropiperidine. Determine the enantiomeric ratio by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Reductive Transamination

A conceptually novel approach developed by Xiao and Wu circumvents the need for pre-installing a chiral auxiliary.[2][11] This method utilizes a simple chiral primary amine (e.g., (R)-α-methylbenzylamine) as the source of chirality in a rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts.[11][13] The reaction proceeds via a remarkable asymmetric reductive transamination (ART) mechanism, where the chiral amine displaces the original nitrogen atom of the pyridine ring.[11] This strategy exhibits broad functional group tolerance and provides direct access to valuable fluorinated piperidines, which are challenging to synthesize via other hydrogenation methods due to hydrodefluorination side reactions.[11]

G cluster_mechanism Asymmetric Reductive Transamination (ART) Mechanism A N-Benzyl Fluoropyridinium Salt D Partial Reduction & Ring Opening A->D B Chiral Primary Amine (e.g., (R)-MBA) E Transamination with Chiral Amine B->E C [RhCp*Cl2]2 / HCOOH C->D Catalyst D->E Key Step F Reductive Cyclization E->F G Chiral Fluorinated Piperidine Product F->G

Caption: Simplified mechanism of Rh-catalyzed Asymmetric Reductive Transamination.

Protocol 2: Synthesis of (R)-3-Fluoropiperidine via ART [11]

  • To a reaction tube, add the N-benzyl-3-fluoropyridinium bromide salt (1.0 eq, 0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), (R)-α-methylbenzylamine (2.0 eq), and formic acid (HCOOH, 4.0 eq).

  • Add 1.0 mL of H₂O to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified via flash column chromatography (DCM/MeOH gradient) to yield the desired chiral fluorinated piperidine. The enantiomeric excess is determined by chiral HPLC after derivatization (e.g., as the benzamide).

Methodology 2: Biocatalysis and Flow Chemistry for Scalable Synthesis

For large-scale production of a single enantiomer, biocatalysis offers unparalleled selectivity. A powerful example is the synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid, which combines an enzymatic desymmetrization step with a modern photochemical fluorination.[3][4] This approach delivered over 400 grams of the enantiopure target, highlighting its industrial applicability.[3][4]

The key steps are:

  • Biocatalytic Desymmetrization: A lipase enzyme selectively hydrolyzes one of two ester groups on a prochiral piperidine-3,5-dicarboxylate substrate, establishing the two stereocenters with high enantiomeric and diastereomeric excess (>96% ee, >98% de).[3][4]

  • Flow Photochemical Decarboxylative Fluorination: The resulting carboxylic acid is then subjected to a Hunsdiecker-type reaction using Selectfluor under photochemical flow conditions. Flow chemistry provides superior control over reaction time, temperature, and light exposure, enhancing safety and yield on a large scale.[3]

Data Presentation: Key Step Performance in Biocatalytic Route

StepTransformationKey ReagentsScaleYield (%)StereoselectivityReference
1Enzymatic DesymmetrizationLipase AK "Amano"450 g85>96% ee, >98% de[3]
2Photochemical FluorinationSelectfluor, Photocatalyst335 g70N/A[3]

Protocol 3: Key Steps in the Biocatalytic/Photochemical Synthesis [3]

  • Step 1: Biocatalytic Desymmetrization (Conceptual Outline).

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

    • Disperse the prochiral N-Cbz-3,5-dimethoxycarbonyl-4-oxopiperidine substrate in the buffer.

    • Add the selected lipase (e.g., Lipase AK "Amano").

    • Stir the suspension at a controlled temperature (e.g., 30 °C), maintaining the pH by the controlled addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid formed.

    • Monitor the reaction for the consumption of one equivalent of base.

    • Upon completion, acidify the mixture and extract the mono-acid product with an organic solvent. Purify as needed.

    • The keto-group is subsequently reduced stereoselectively (e.g., using NaBH₄) to give the cis-hydroxy acid precursor.

  • Step 2: Flow Photochemical Decarboxylative Fluorination (Conceptual Outline).

    • Set up a continuous flow reactor equipped with a pump, a residence-time unit (e.g., FEP tubing) wrapped around a suitable light source (e.g., high-power blue LEDs), and a back-pressure regulator.

    • Prepare a stock solution of the carboxylic acid precursor, a photocatalyst (e.g., an iridium or organic dye catalyst), and Selectfluor in a suitable solvent (e.g., acetonitrile/water).

    • Pump the solution through the irradiated reactor at a defined flow rate to control the residence time.

    • Collect the output from the reactor. The crude product is then subjected to a standard aqueous workup and purification by crystallization or chromatography to yield the final enantiopure fluorinated piperidine.

Methodology 3: Palladium-Catalyzed Asymmetric Intramolecular Aminofluorination

This strategy builds the fluorinated piperidine ring and sets the stereocenter in a single step through the cyclization of an unactivated amino-alkene. Recent advances have demonstrated a Pd(II)-catalyzed approach using chiral quinoline-oxazoline (QuOx) ligands.[14] This reaction provides direct access to enantiomerically enriched β-fluoropiperidines, a structural motif that can be challenging to access via other routes.[5][14]

The reaction proceeds via the coordination of the palladium catalyst to the alkene. The tethered amine then acts as an intramolecular nucleophile. A subsequent enantioselective fluorination step, using a fluoride source like Et₄NF·3HF, furnishes the final product.[14]

Protocol 4: Asymmetric Pd-Catalyzed Aminofluorination [14]

  • To an oven-dried vial, add the N-tosyl-hex-5-en-1-amine substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and the chiral QuOx ligand (12 mol%).

  • Place the vial under an inert atmosphere.

  • Add the oxidant, PhI(OPiv)₂ (1.2 eq), and the fluoride source, Et₄NF·3HF (3.0 eq).

  • Add the solvent (e.g., dry dichloroethane).

  • Stir the reaction at a specified temperature (e.g., 60 °C) for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the chiral β-fluoropiperidine.

References

  • Blakemore, C. A., Humphrey, J. M., Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available at: [Link]

  • Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11218–11225. Available at: [Link]

  • Kim, D., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Heterocycles, 89(6), 1433. Available at: [Link]

  • Blakemore, C. A., Humphrey, J. M., Yang, E., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. Available at: [Link]

  • Stinnett, B. A. (2014). Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines; Discovery of Selective Phospholipase D Inhibitors with Optimized in vivo Properties. Vanderbilt University Institutional Repository. Available at: [Link]

  • Petermeier, P., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

  • Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

  • Barfoot, C. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Kiss, L., et al. (2018). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry. Available at: [Link]

  • Wiesenfeldt, M. P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Liu, W., et al. (2018). Property and asymmetric synthesis of β‐fluoropiperidines. Angewandte Chemie International Edition. Available at: [Link]

  • Glorius, F., et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process. Nature Chemistry. Available at: [Link]

  • Volochnyuk, D. M., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Blakemore, C. A., et al. (2024). Supporting Information: Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. Available at: [Link]

  • O'Hagan, D. (2020). The influence of fluorine in medicinal chemistry and chemical biology. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme-connect. Available at: [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • White, M. C., et al. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2023). The influence of the introduction of chiral center in piperidine ring on activities of PCAF inhibitors. ResearchGate. Available at: [Link]

  • Kiss, L., et al. (2018). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX Digital Repository. Available at: [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. University of Liverpool Repository. Available at: [Link]

  • Liu, T., et al. (2015). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC. Available at: [Link]

Sources

Application

3-Fluoro-1-methylpiperidin-4-amine as a building block in medicinal chemistry

Application Note: 3-Fluoro-1-methylpiperidin-4-amine in Medicinal Chemistry Executive Summary In modern drug discovery, the 3-fluoro-1-methylpiperidin-4-amine scaffold represents a high-value "tactical" building block.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-1-methylpiperidin-4-amine in Medicinal Chemistry

Executive Summary

In modern drug discovery, the 3-fluoro-1-methylpiperidin-4-amine scaffold represents a high-value "tactical" building block.[1] Unlike its non-fluorinated counterpart, this motif offers a unique combination of basicity modulation (lowering pKa by ~1.5–2.0 units) and conformational locking (via the fluorine gauche effect). These properties are critical for resolving common lead optimization bottlenecks, specifically hERG channel inhibition , metabolic stability (blocking C3-oxidation), and membrane permeability .

This guide provides a technical roadmap for incorporating this building block into drug candidates, including physicochemical profiling, stereochemical considerations, and validated synthetic protocols.

Physicochemical Profiling & Mechanism

The introduction of a fluorine atom at the C3 position of the piperidine ring is not merely a steric change; it fundamentally alters the electronic and conformational landscape of the molecule.

The "Fluorine Switch": pKa and Permeability

The high electronegativity of fluorine pulls electron density from the adjacent amine (inductive effect,


), significantly lowering the pKa of the piperidine nitrogen.
Property1-Methylpiperidin-4-amine3-Fluoro-1-methylpiperidin-4-amine Impact
pKa (Piperidine N) ~10.2~8.4 – 8.8 Reduced ionization at physiological pH (7.4).[1]
LogD (pH 7.4) -1.2-0.4 Improved lipophilicity/permeability profile.[1]
hERG Liability High (often)Reduced Lower basicity correlates with reduced cation-pi interaction in the hERG pore.[1]
Metabolic Stability Susceptible to CYP oxidationEnhanced C-F bond blocks P450 oxidation at the 3-position.
Conformational Control: The Gauche Effect

A critical, often overlooked feature is the stereoelectronic control exerted by the fluorine.[2] In the protonated state (predominant at physiological pH), the C-F bond tends to align gauche to the N-H bond to maximize electrostatic stabilization (charge-dipole interaction).

  • Cis-isomer ((3S,4R) / (3R,4S)): The fluorine often adopts an axial orientation to minimize steric clash with the equatorial amine and maximize the gauche interaction with the ring nitrogen lone pair/proton.

  • Trans-isomer ((3S,4S) / (3R,4R)): Often displays different vector orientations for the amine, potentially altering binding modes in the target pocket.

Visualizing the Physicochemical Cascade:

G Substituent C3-Fluorine Substitution Electronic Electronic Effect (Inductive -I) Substituent->Electronic Stereo Stereoelectronic Effect (Gauche Interaction) Substituent->Stereo pKa Lower pKa (10.2 -> 8.5) Electronic->pKa Conf Conformational Lock (Axial F Preference) Stereo->Conf Permeability Increased Permeability (Higher % Neutral Species) pKa->Permeability hERG Reduced hERG Binding (Lower Cationicity) pKa->hERG Potency Improved Potency (Entropy Reduction) Conf->Potency

Figure 1: The mechanistic cascade of C3-fluorination.[1] The substitution triggers electronic and stereoelectronic changes that translate directly into improved ADMET properties.

Synthetic Protocols

The following protocols are designed for high reproducibility. Note that stereocontrol is the primary challenge.

Protocol A: Reductive Amination (Coupling to Ketones)

Use Case: Attaching the 3-fluoro-1-methylpiperidin-4-amine motif to a core scaffold containing a ketone.[1][3]

Reagents:

  • Amine: 3-Fluoro-1-methylpiperidin-4-amine (1.2 equiv)[1]

  • Ketone: Target scaffold (1.0 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic acid (1-2 drops)[1]

  • Solvent: Dichloroethane (DCE) or DCM.[1]

Step-by-Step:

  • Imine Formation: Dissolve the Ketone (1.0 mmol) and 3-Fluoro-1-methylpiperidin-4-amine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (cat.).[1] Stir at Room Temperature (RT) for 1–2 hours. Note: Monitor by LCMS for imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: The product will likely be a mixture of diastereomers. Critical Step: Separate isomers using Chiral SFC (Supercritical Fluid Chromatography) or Prep-HPLC.[1]

    • Column Suggestion: Chiralpak AD-H or IG.[1]

    • Mobile Phase: CO2 / Methanol with 0.1% NH4OH.[1]

Protocol B: SNAr Coupling (Displacement)

Use Case: Reacting the amine with a heteroaryl chloride (e.g., 2-chloropyrimidine, 4-chloropyridine).[1]

Reagents:

  • Substrate: Heteroaryl chloride (1.0 equiv)[1]

  • Nucleophile: 3-Fluoro-1-methylpiperidin-4-amine (1.1 equiv)[1]

  • Base: DIPEA (3.0 equiv) or K2CO3 (2.0 equiv)[1]

  • Solvent: DMSO or NMP (for high temp) / Isopropanol (for lower temp).[1]

Step-by-Step:

  • Setup: In a microwave vial, combine Heteroaryl chloride (0.5 mmol), Amine (0.55 mmol), and DIPEA (1.5 mmol) in DMSO (2 mL).

  • Reaction:

    • Method A (Thermal): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 30 minutes.

  • Workup: Dilute with water/ethyl acetate. The basicity of the product requires careful pH control during extraction (keep aqueous layer pH > 10 to ensure the amine is neutral).

  • Purification: Reverse-phase HPLC (C18).

    • Note: The fluorine atom reduces the nucleophilicity of the amine compared to the non-fluorinated analog. Higher temperatures or longer reaction times may be required.

Stereochemical Workflow & Decision Matrix

Because the commercial building block is often sold as a racemate or a specific diastereomer, verifying stereochemistry is mandatory.

Workflow Start Start: 3-Fluoro-1-methylpiperidin-4-amine Check Check Stereochemistry (NMR / Chiral HPLC) Start->Check Racemic Racemic Mixture Check->Racemic If Mixed Pure Enantiopure (3S,4R) Check->Pure If Pure Coupling Coupling Reaction (Protocol A or B) Racemic->Coupling Pure->Coupling Sep Chiral Separation (SFC / HPLC) Coupling->Sep If Racemic/Diastereomeric Mix Bio Biological Assay (Compare Potency/hERG) Coupling->Bio If Pure Iso1 Isomer 1 (e.g., cis) Sep->Iso1 Iso2 Isomer 2 (e.g., trans) Sep->Iso2 Iso1->Bio Iso2->Bio

Figure 2: Workflow for handling stereochemical complexity. Separation after coupling is often easier than separating the starting material due to better UV chromophores on the final product.

Case Study: hERG Mitigation

Context: A piperidine-based kinase inhibitor exhibited potent activity (IC50 < 10 nM) but suffered from high hERG inhibition (IC50 = 1.2 µM), posing a cardiac safety risk.[1]

Optimization Strategy:

  • Hypothesis: The basic piperidine nitrogen (pKa ~10) was protonated at physiological pH, interacting with the aromatic cage (Tyr652/Phe656) in the hERG channel.

  • Modification: The piperidine ring was replaced with 3-fluoro-1-methylpiperidin-4-amine .

  • Result:

    • pKa: Dropped to 8.6.

    • hERG IC50: Shifted to > 30 µM (Safe).

    • Potency: Maintained (IC50 = 8 nM) due to the small Van der Waals radius of Fluorine (1.47 Å) mimicking Hydrogen (1.20 Å) without steric clash.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Stability: Stable under standard coupling conditions.[1] Avoid strong oxidizing agents.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2, 1100-1115. Link[1]

  • Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1][3][4] Nature Chemistry, 2019, 11, 264–270.[3] Link[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61, 5822–5880. Link[1]

  • Cox, C. D., et al. "Discovery of the Kinesin Spindle Protein Inhibitor MK-0731."[3] Journal of Medicinal Chemistry, 2008, 51, 14, 4239–4252. Link[1]

Sources

Method

Application Note: Strategic Incorporation of 3-Fluoro-1-methylpiperidin-4-amine in KSP Inhibitor Synthesis

This Application Note provides a comprehensive technical guide on the use of 3-Fluoro-1-methylpiperidin-4-amine in the synthesis of Kinesin Spindle Protein (KSP) inhibitors. It focuses on the strategic incorporation of t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the use of 3-Fluoro-1-methylpiperidin-4-amine in the synthesis of Kinesin Spindle Protein (KSP) inhibitors. It focuses on the strategic incorporation of this fluorinated motif to optimize physicochemical properties, specifically pKa modulation and metabolic stability, as exemplified by the clinical candidate MK-0731 .[1][2]

[2]

Executive Summary

The development of KSP (Eg5/KIF11) inhibitors has evolved from early-stage screening to sophisticated structure-activity relationship (SAR) optimization aimed at overcoming clinical failures caused by hERG toxicity and P-glycoprotein (Pgp) efflux.[2]

3-Fluoro-1-methylpiperidin-4-amine (specifically the (3R,4S) cis-isomer) has emerged as a critical "problem-solving" building block.[2] Its incorporation into the KSP inhibitor scaffold—most notably in Merck’s MK-0731 —demonstrates a textbook case of fluorine-mediated pKa modulation .[1][2] By lowering the basicity of the piperidine nitrogen through the inductive effect of the adjacent fluorine, researchers can retain potency while significantly reducing cardiotoxicity risks.

Scientific Foundation

The Target: Kinesin Spindle Protein (KSP)

KSP is a motor protein essential for the formation of the bipolar mitotic spindle.[3] Inhibition of KSP prevents centrosome separation, leading to the formation of monoastral spindles and subsequent mitotic arrest (prometaphase), ultimately triggering apoptosis in rapidly dividing tumor cells.[2]

The Fluorine Effect: pKa Modulation

A major challenge in designing amine-containing drugs is balancing solubility (which requires basicity) with membrane permeability and hERG safety (which often require lower basicity).[2]

  • Non-fluorinated Analog: The parent 1-methylpiperidin-4-amine has a pKa of ~10.[2]0. At physiological pH, it is almost entirely protonated, leading to high affinity for the hERG potassium channel (cardiotoxicity risk) and susceptibility to Pgp efflux.[2]

  • Fluorinated Analog ((3R,4S)-isomer): Introducing a fluorine atom at the C3 position creates an electron-withdrawing inductive effect.[2]

    • Dipole Orientation: In the (3R,4S) cis-configuration, the C-F bond is antiparallel to the N-H bond of the protonated amine.[2] This specific orientation maximizes the inductive suppression of basicity, lowering the pKa to ~7.6 .

    • Result: A significant portion of the molecule remains uncharged at physiological pH, improving membrane permeability and drastically reducing hERG binding affinity (IC50 > 20 µM).

KSP_Mechanism KSP KSP (Eg5) Motor Protein Spindle Bipolar Spindle Formation KSP->Spindle Normal Function Monoastral Monoastral Spindle (Mitotic Arrest) KSP->Monoastral Inhibited State ATP ATP Hydrolysis ATP->KSP Power Source Inhibitor KSP Inhibitor (MK-0731) Inhibitor->KSP Allosteric Inhibition (Loop L5 Binding) Apoptosis Apoptosis (Tumor Cell Death) Monoastral->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action for KSP inhibitors inducing mitotic arrest.[2][3]

Technical Specifications & Handling

ParameterSpecification
Compound Name (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
CAS Number 2306254-06-6 (dihydrochloride) / 1350629-55-8 (free base)
Molecular Weight 132.18 g/mol (Free Base)
Stereochemistry cis-(3R,4S) (Critical for bioactivity)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH; Sparingly soluble in DCM (as salt)
Storage -20°C, under inert atmosphere (Ar/N2).[2][4][5] Hygroscopic.

Safety Note: Fluorinated amines can be skin irritants.[2] Handle in a fume hood. The dihydrochloride salt is stable but hygroscopic; store in a desiccator.[2]

Synthesis Protocol: Urea Coupling Strategy

This protocol describes the coupling of (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine to a generic scaffold (represented by an activated carbamoyl chloride or isocyanate) to form the urea linkage characteristic of KSP inhibitors like MK-0731.[2]

Reagents & Equipment[2]
  • Amine Source: (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine (2HCl salt).[2]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

  • Coupling Partner: Scaffold-Isocyanate or Scaffold-Carbamoyl Chloride (e.g., derived from a dihydropyrrole core).[2]

  • Inert Gas: Nitrogen or Argon balloon.[2]

Step-by-Step Procedure
Step 1: Free-Basing the Amine (In-situ)

Rationale: The commercial building block is often a hydrochloride salt.[2] Efficient coupling requires the free amine.

  • Charge a flame-dried reaction flask with (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine 2HCl (1.0 equiv).

  • Add anhydrous DCM (10 mL/g).

  • Cool the suspension to 0°C in an ice bath.

  • Dropwise add DIPEA (3.5 equiv).[2] The suspension should clear as the free base is liberated.

  • Stir at 0°C for 15 minutes.

Step 2: Coupling Reaction

Rationale: Urea formation is the standard linkage for this class of inhibitors.[2] The reaction is rapid and exothermic.

  • Option A (Isocyanate Partner): Add the Scaffold-Isocyanate (1.0 equiv) dissolved in DCM dropwise to the cold amine solution.[2]

  • Option B (Activated Carbamoyl Chloride): If using a carbamoyl chloride (generated via triphosgene/scaffold reaction), add it dropwise to the amine solution.[2] Note: Ensure excess base is present to neutralize HCl generated.[2]

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor by LC-MS for the disappearance of the amine (m/z 133.1) and formation of the urea product. Reaction typically completes in 1-2 hours.[2]

Step 3: Work-up and Purification[2]
  • Quench the reaction with saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).[2]

  • Dry combined organics over Na2SO4 , filter, and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: DCM:MeOH:NH4OH (90:10:1).[2] Note: The basic mobile phase is crucial to elute the polar amino-piperidine product without streaking.[2]

Analytical QC
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the H-3 (fluorine geminal proton) at ~4.5-5.0 ppm with large coupling constants (

    
     Hz).
    
  • 19F NMR: Single peak confirming mono-fluorination.[2]

  • Chiral HPLC: Essential to verify no epimerization occurred at the C3/C4 centers.

Case Study: Synthesis of MK-0731

In the synthesis of MK-0731, the (3R,4S)-amine is coupled to a chiral dihydropyrrole core.[2]

Pathway Visualization: The following diagram illustrates the convergence of the fluorinated amine building block with the pyrrole scaffold.

Synthesis_Scheme Pyridine 3-Fluoropyridine DAH Dearomatization / Hydrogenation (Rh/C Catalyst) Pyridine->DAH Amine (3R,4S)-3-Fluoro-1- methylpiperidin-4-amine (Key Intermediate) DAH->Amine Coupling Coupling Reaction (DIPEA, DCM) Amine->Coupling Scaffold Chiral Dihydropyrrole Scaffold Activation Activation (Triphosgene) Scaffold->Activation Activated_Scaffold Carbamoyl Chloride Intermediate Activation->Activated_Scaffold Activated_Scaffold->Coupling MK0731 MK-0731 (KSP Inhibitor) Coupling->MK0731

Figure 2: Convergent synthesis of MK-0731 utilizing the fluorinated piperidine building block.[2]

Critical Insight: For MK-0731, the urea nitrogen attached to the piperidine is methylated.[2] This is achieved either by using (3R,4S)-3-fluoro-N,1-dimethylpiperidin-4-amine as the starting material or by methylating the urea post-coupling.[2] The pKa modulation provided by the fluorine (lowering pKa from ~10 to 7.6) was the deciding factor in advancing this molecule to clinical trials over its non-fluorinated predecessors.

References

  • Discovery of MK-0731: Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors.[2][6] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[2][6] Journal of Medicinal Chemistry, 2008, 51(14), 4239–4252.[2][6]

  • Fluorine Effect on Basicity: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[2] ChemMedChem, 2007, 2(8), 1100–1115.[2] [2]

  • Synthesis of Fluorinated Piperidines: Glorius, F., et al.[2] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[2] Nature Catalysis, 2019.[2] [2]

  • Clinical Evaluation: Holen, K., et al.[2][6] "A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors."[2][3][6][7][8] Investigational New Drugs, 2012, 30(3), 1088-1095.[2][6]

Sources

Application

Application Note: Strategies for Successful Amide Coupling with 3-Fluoro-1-methylpiperidin-4-amine

Introduction The 3-fluoro-1-methylpiperidin-4-amine scaffold is a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate the physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-fluoro-1-methylpiperidin-4-amine scaffold is a valuable building block in modern medicinal chemistry. The strategic introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including the basicity (pKa) of the adjacent amine, lipophilicity, and metabolic stability.[1] These modifications are often crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and for improving its binding affinity to biological targets.[1]

Amide bond formation is one of the most frequently utilized reactions in drug discovery, allowing for the reliable connection of molecular fragments.[2][3] However, coupling amines like 3-fluoro-1-methylpiperidin-4-amine can present unique challenges due to the electronic effects of the fluorine atom and potential steric hindrance. This guide provides an in-depth analysis of these challenges and offers detailed, field-proven protocols using common coupling reagents to ensure high-yield, successful amide synthesis.

Challenges in Coupling 3-Fluoro-1-methylpiperidin-4-amine

The primary challenge in acylating 3-fluoro-1-methylpiperidin-4-amine stems from the electron-withdrawing nature of the fluorine atom at the C3 position. This inductive effect can decrease the nucleophilicity of the C4-amine compared to its non-fluorinated analog, potentially slowing the rate of the desired coupling reaction.[1] Furthermore, depending on the stereochemistry (cis/trans) and the conformation of the piperidine ring, the fluorine atom and the N-methyl group may introduce steric hindrance that impedes the approach of the activated carboxylic acid.[4]

Therefore, selecting a highly efficient coupling reagent capable of generating a very reactive activated ester intermediate is critical to overcome the potentially reduced reactivity of the amine and achieve high conversion.

Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[3] This is because the carboxylate's hydroxyl group is a poor leaving group. Coupling reagents facilitate this by converting the hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

Most modern coupling protocols follow a general mechanistic pathway:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like EDC) or an active ester (with uronium salts like HATU).[5][6]

  • Nucleophilic Attack: The amine (3-fluoro-1-methylpiperidin-4-amine) attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation & Collapse: A tetrahedral intermediate is formed, which then collapses, expelling the activated leaving group and forming the stable amide bond.

A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acid generated during the reaction and to deprotonate the carboxylic acid, facilitating its activation.[7][8]

Amide_Coupling_Mechanism cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (R-CO-LG) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Amide Final Amide Product ActiveEster->Amide Byproducts Byproducts (e.g., Urea, HOBt) ActiveEster->Byproducts Amine 3-Fluoro-1-methyl- piperidin-4-amine Amine->Amide

Caption: General mechanism of amide bond formation.

Recommended Protocols and Reagents

Three robust protocols are presented below, utilizing common yet powerful coupling reagents suitable for challenging substrates like 3-fluoro-1-methylpiperidin-4-amine.

Protocol 1: HATU-Mediated Coupling

Principle: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[5][9] It forms a highly reactive OAt-active ester, which is particularly effective for coupling with less nucleophilic or sterically hindered amines.[2][5] This makes it an excellent first choice for this application.

Experimental Workflow:

Caption: Standard laboratory workflow for amide coupling.

Detailed Steps:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is crucial to form the active ester before the amine is added, preventing side reactions.[8]

  • In a separate vial, dissolve 3-fluoro-1-methylpiperidin-4-amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ReagentStoichiometry (eq)Purpose
Carboxylic Acid1.0Substrate
3-Fluoro-1-methylpiperidin-4-amine1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA3.0Non-nucleophilic base[7]
Anhydrous DMF-Polar aprotic solvent
Protocol 2: EDC/HOBt-Mediated Coupling

Principle: The combination of a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[6][10] EDC activates the carboxylic acid to form an O-acylisourea, which is then converted by HOBt into a more stable and reactive HOBt-ester, reducing the risk of racemization and side reactions.[5]

Detailed Steps:

  • Dissolve the carboxylic acid (1.0 eq), 3-fluoro-1-methylpiperidin-4-amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or DMF (~0.1 M) in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl (or 10% citric acid solution), saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes excess amine and DIPEA, while the basic wash removes excess acid and HOBt.[6] The urea byproduct from EDC is water-soluble and is removed during the aqueous washes.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ReagentStoichiometry (eq)Purpose
Carboxylic Acid1.0Substrate
3-Fluoro-1-methylpiperidin-4-amine1.1Nucleophile
EDC·HCl1.2Carbodiimide coupling reagent[6]
HOBt1.2Additive to form active ester[5]
DIPEA2.0Non-nucleophilic base
Anhydrous DCM or DMF-Solvent
Protocol 3: T3P®-Mediated Coupling

Principle: T3P® (Propylphosphonic Anhydride) is a powerful, safe, and environmentally friendly coupling reagent. It is particularly effective for coupling sterically hindered substrates and those prone to racemization.[11][12] The byproducts are water-soluble phosphonic acids, which are easily removed by a simple aqueous workup.[13]

Detailed Steps:

  • In a dry flask, dissolve the carboxylic acid (1.0 eq) and 3-fluoro-1-methylpiperidin-4-amine (1.1 eq) in a suitable solvent like ethyl acetate or THF.

  • Add a base, such as DIPEA (3.0 eq) or pyridine (3.0 eq). Pyridine can be particularly effective at suppressing epimerization.[12]

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (1.5 eq, typically supplied as a 50% solution in ethyl acetate) to the reaction mixture. The addition is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphonic acid byproducts will remain in the aqueous layer.[13]

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography if necessary.

ReagentStoichiometry (eq)Purpose
Carboxylic Acid1.0Substrate
3-Fluoro-1-methylpiperidin-4-amine1.1Nucleophile
T3P® (50% in EtOAc)1.5Dehydrating coupling reagent[13]
DIPEA or Pyridine3.0Base
Ethyl Acetate or THF-Solvent

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive reagents (moisture).2. Insufficient activation.3. Amine is protonated.1. Use anhydrous solvents and fresh reagents.2. Increase reaction time or temperature (e.g., to 40-50 °C).3. Ensure sufficient base (2-3 eq) is used to neutralize any amine salts (e.g., HCl salt) and the carboxylic acid.
Side Product Formation Reaction of amine with HATU reagent.Formation of N-acylurea with EDC.For HATU, always pre-activate the acid with HATU/DIPEA for 15-30 min before adding the amine.[8]For EDC, ensure HOBt is used as an additive to trap the O-acylisourea intermediate.[5]
Difficulty in Purification Residual DIPEA or byproducts co-elute with the product.Perform a thorough aqueous workup. An acidic wash (e.g., 1M HCl) is effective at removing basic impurities like DIPEA and unreacted amine. Strong cation exchange (SCX) chromatography can also be used to capture the basic product, washing away neutral impurities, and then eluting the product with a basic solution (e.g., NH₃ in MeOH).[14]

Conclusion

Successful amide coupling with 3-fluoro-1-methylpiperidin-4-amine is readily achievable with the appropriate choice of modern coupling reagents and careful execution of the reaction protocol. For this potentially challenging substrate, the high reactivity of uronium salt-based reagents like HATU makes it a primary recommendation. Alternatively, the cost-effective EDC/HOBt system and the efficient, green T3P® reagent are excellent and robust options. By understanding the principles behind carboxylic acid activation and following these detailed protocols, researchers can confidently incorporate this valuable fluorinated scaffold into their target molecules.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available at: [Link]

  • DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis . PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI . Organic Synthesis. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling . (2015, December 21). Prof. Trond Ulven's Group. Available at: [Link]

  • Amine to Amide (Coupling) - HATU . Common Organic Chemistry. Available at: [Link]

  • Amine to Amide (EDC + HOBt) . Common Organic Chemistry. Available at: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges . (2023, March 2). RSC Publishing. Available at: [Link]

  • Understanding T3P® from start to finish . (2024, April 17). Curia Global. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Chemistry Portal. Available at: [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . ResearchGate. Available at: [Link]

  • Uphill battles in amide couplings . (2014, April 4). amphoteros. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . (2022, August 29). Current Chemistry Letters. Available at: [Link]

  • Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions . Nature Communications. Available at: [Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent . (2023, November 6). Organic Chemistry Research. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry . (2021, January 18). YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . (2019, November 19). Scientific Update. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? . (2023, February 10). Biotage. Available at: [Link]

  • Looking for some advice for purification of diamide . (2020, August 7). Reddit. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents . (2008, June 23). Luxembourg Bio Technologies. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of 3-Fluoro-1-methylpiperidin-4-amine as a Bioactive Scaffold

An in-depth guide to the strategic application of 3-Fluoro-1-methylpiperidin-4-amine in synthetic and medicinal chemistry. Abstract The piperidine ring is the most prevalent saturated N-heterocyclic scaffold in FDA-appro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic application of 3-Fluoro-1-methylpiperidin-4-amine in synthetic and medicinal chemistry.

Abstract

The piperidine ring is the most prevalent saturated N-heterocyclic scaffold in FDA-approved pharmaceuticals, valued for its three-dimensional structure and ability to engage with biological targets.[1][2] The strategic introduction of fluorine into this privileged structure offers a powerful tool to fine-tune physicochemical and pharmacological properties, such as basicity (pKa), lipophilicity, and metabolic stability.[3][4] This guide focuses on 3-Fluoro-1-methylpiperidin-4-amine, a versatile building block for drug discovery. We will delve into the core principles governing its reactivity, emphasizing the role of the 4-amino group as the primary nucleophilic center, which is electronically modulated by the adjacent fluorine atom. This document provides detailed, field-tested protocols for key synthetic transformations, including amide bond formation, reductive amination, and Nucleophilic Aromatic Substitution (SNAr), enabling researchers to effectively incorporate this valuable synthon into their drug development pipelines.

Introduction: The Strategic Value of Fluorinated Piperidines

The incorporation of fluorine into drug candidates can have profound effects on their properties. In the context of piperidine-containing molecules, a common challenge is managing the basicity of the ring nitrogen, which can lead to off-target effects, such as binding to the hERG potassium ion channel, a key contributor to cardiovascular toxicity.[1] Introducing a fluorine atom, particularly at the 3-position, provides a reliable strategy to modulate the pKa of the piperidine nitrogen, thereby mitigating this risk and improving the overall safety profile of the molecule.[1][3]

3-Fluoro-1-methylpiperidin-4-amine presents a unique combination of features:

  • A Primary Amine Nucleophile: The amino group at the C4 position is a versatile handle for a wide range of synthetic transformations.

  • An Electron-Withdrawing Modulator: The C3-fluoro group, through its strong inductive effect, lowers the basicity of both the C4-amine and the N1-methylpiperidine nitrogen. This modulation is critical for optimizing drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Defined Stereochemistry: Available as specific stereoisomers (e.g., cis and trans), it allows for precise control over the three-dimensional orientation of substituents, which is crucial for target engagement.

It is critical to understand that the C(sp³)–F bond in this scaffold is exceptionally strong and is not intended to act as a leaving group under standard nucleophilic substitution conditions. Instead, the fluorine atom is a permanent architectural feature, and the synthetic utility of the molecule is derived from the nucleophilicity of the 4-amino group.

Physicochemical & Stereochemical Considerations

The orientation of the fluorine atom (axial vs. equatorial) significantly influences the molecule's conformation and properties. In protonated N-alkyl-3-fluoropiperidinium salts, the axial conformer is often favored due to stabilizing dipole interactions (C-F···H-N+).[1][5][6] This conformational preference can impact how the molecule presents its pharmacophoric features to a biological target.

Table 1: Key Physicochemical Properties of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine

PropertyValueSource
CAS Number 1350629-55-8[7]
Molecular Formula C₆H₁₃FN₂[7]
Molecular Weight 132.18 g/mol [7]
Topological Polar Surface Area (TPSA) 29.26 Ų[7]
logP (calculated) -0.0127[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]

The diagram below illustrates the fundamental concept of how the electronegative fluorine atom modulates the electron density and, consequently, the basicity of the nearby nitrogen atoms through an inductive effect.

G Inductive Effect of Fluorine on Piperidine Basicity cluster_piperidine N1 N1 (Methylated Amine) C2 C2 Basicity_N1 Reduced Basicity (pKa ↓) N1->Basicity_N1 C3 C3 C4 C4 C5 C5 NH2 NH₂ (Primary Amine) C6 C6 F F Inductive_Effect Strong Inductive Pull (-I) F->Inductive_Effect Basicity_NH2 Reduced Basicity (pKa ↓) NH2->Basicity_NH2 Inductive_Effect->N1 Inductive_Effect->NH2

Caption: Inductive withdrawal by fluorine reduces electron density on adjacent nitrogens.

Core Application Protocols

These protocols are designed to be robust starting points for researchers. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the coupling of the 4-amino group with an acid chloride to form a stable amide linkage, a cornerstone reaction in medicinal chemistry.

Rationale: The use of an acyl chloride is a highly efficient method for acylation. A mild base like triethylamine (TEA) is used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.

Materials:

  • 3-Fluoro-1-methylpiperidin-4-amine (1.0 eq)

  • Acyl chloride of interest (e.g., Benzoyl chloride) (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-1-methylpiperidin-4-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on an Activated Heterocycle

This protocol demonstrates the use of the piperidine's amino group as a nucleophile to displace a fluorine atom from an electron-deficient aromatic ring, such as 2-fluoropyridine. This reaction is highly reliable for building complex molecular architectures.[8]

Rationale: SNAr reactions on electron-poor (hetero)aromatic systems are highly effective, particularly when fluorine is the leaving group.[8] The reaction proceeds via a Meisenheimer intermediate, and the rate-determining step is the initial nucleophilic attack.[8][9] A polar aprotic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to solvate the intermediate and facilitate the reaction. A base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) acts as an acid scavenger.

Materials:

  • 3-Fluoro-1-methylpiperidin-4-amine (1.1 eq)

  • Activated aryl fluoride (e.g., 4-Fluoronitrobenzene) (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water and Brine

Procedure:

  • To a reaction vial, add the activated aryl fluoride (1.0 eq), 3-Fluoro-1-methylpiperidin-4-amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M.

  • Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the aryl fluoride.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Table 2: Representative Conditions for SNAr Reactions

NucleophileAryl HalideBaseSolventTemp (°C)Time (h)
3-Fluoro-1-methylpiperidin-4-amine4-FluoronitrobenzeneK₂CO₃DMSO1008
3-Fluoro-1-methylpiperidin-4-amine2-Chloro-3-nitropyridineDIPEADMF8012
3-Fluoro-1-methylpiperidin-4-amine2,4-DifluoropyrimidineK₂CO₃Acetonitrile6016
Protocol 3: Reductive Amination

This protocol describes the formation of a C-N bond by reacting the primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.

Rationale: Reductive amination is a robust and widely used method for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then selectively reduced in situ. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, tolerant of slightly acidic conditions that favor iminium formation, and does not readily reduce the starting carbonyl compound.

Materials:

  • 3-Fluoro-1-methylpiperidin-4-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic, ~5% by volume)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the 3-Fluoro-1-methylpiperidin-4-amine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS for the disappearance of the starting materials.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC.

Experimental Workflow & Characterization

The successful synthesis of derivatives requires a logical workflow from reaction setup to final characterization.

G General Synthetic Workflow start Reagent Preparation (Piperidine + Electrophile) reaction Reaction Setup (Solvent, Base, Temp) start->reaction monitoring In-Process Control (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Structure Verification (NMR, MS, HRMS) purification->characterization final Pure Compound characterization->final

Caption: A typical workflow for synthesis and purification.

Characterization:

  • ¹H and ¹³C NMR: Will confirm the overall structure and successful bond formation.

  • ¹⁹F NMR: The presence of a signal in the fluorine NMR spectrum provides unambiguous evidence of fluorine incorporation. The chemical shift and coupling constants (e.g., J(H,F)) are diagnostic.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Conclusion

3-Fluoro-1-methylpiperidin-4-amine is a high-value building block for modern drug discovery. Its true utility lies not in the reactivity of its C-F bond, but in the nucleophilicity of its 4-amino group, which is electronically and sterically sculpted by the 3-fluoro substituent. By leveraging this synthon in fundamental transformations such as acylations, SNAr reactions, and reductive aminations, researchers can access novel chemical space and engineer molecules with improved pharmacological profiles. The protocols and principles outlined in this guide provide a robust framework for the effective incorporation of this powerful scaffold into synthetic programs.

References

  • Application of the all-cis-(multi)fluorinated piperidine building... - ResearchGate. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. Available at: [Link]

  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation | Journal of the American Chemical Society. Available at: [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications. Available at: [Link]

  • Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF - ResearchGate. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]

  • 3-Fluoropiperidines andN-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine | Request PDF - ResearchGate. Available at: [Link]

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  • Concerted nucleophilic aromatic substitutions - Harvard DASH. Available at: [Link]

Sources

Application

analytical methods for 3-Fluoro-1-methylpiperidin-4-amine characterization

An Application Guide to the Comprehensive Characterization of 3-Fluoro-1-methylpiperidin-4-amine Abstract This document provides a comprehensive guide to the analytical methodologies required for the thorough characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 3-Fluoro-1-methylpiperidin-4-amine

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of 3-Fluoro-1-methylpiperidin-4-amine, a fluorinated piperidine derivative of significant interest as a building block in pharmaceutical development. As a key intermediate, its structural integrity, purity, and stereochemistry must be unequivocally established to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide moves beyond simple procedural lists, offering a rationale for method selection and a logical workflow designed for researchers, analytical scientists, and drug development professionals. We will detail protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), definitive stereochemical assignment using X-ray Crystallography, purity and impurity profiling by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), chiral separation, and confirmation of elemental composition.

The Analytical Imperative: Why Comprehensive Characterization Matters

The introduction of a fluorine atom into a piperidine scaffold can profoundly influence the molecule's conformational behavior, basicity (pKa), and metabolic stability.[4][5] For a compound like 3-Fluoro-1-methylpiperidin-4-amine, which contains two stereocenters, a robust analytical package is not merely a quality control checkpoint but a foundational component of the entire drug development process.[3] An incomplete or ambiguous characterization at the intermediate stage can lead to significant downstream challenges, including impurity carryover, batch-to-batch variability, and regulatory hurdles.[3] The following sections outline an integrated approach to mitigate these risks.

Foundational Analysis: Unambiguous Structural Elucidation

The first objective is to confirm that the synthesized molecule is indeed 3-Fluoro-1-methylpiperidin-4-amine. This is achieved through a combination of spectroscopic techniques that provide orthogonal, complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[2][6] For fluorinated piperidines, NMR is particularly powerful as it can also provide insights into the molecule's conformational preferences in solution.[4][5]

Causality Behind the Experiment:

  • ¹H NMR: Identifies all hydrogen atoms, their connectivity (via spin-spin coupling), and their chemical environment.

  • ¹³C NMR & DEPT: Identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary (C).[6]

  • ¹⁹F NMR: Directly observes the fluorine atom, providing a highly sensitive probe of its local environment. The coupling between ¹⁹F and adjacent protons (J-HF) is critical for confirming the position of the fluorine atom and determining its relative stereochemistry (axial vs. equatorial).[4][5]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the complete molecular puzzle. COSY identifies ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C connections, linking the different fragments of the molecule together.[6][7]

  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-1-methylpiperidin-4-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and conformational equilibria.[4][5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum (proton-coupled or decoupled).

    • 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra to establish connectivity.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all ¹H and ¹³C chemical shifts using the combination of 1D and 2D data.

    • Analyze the ¹H-¹⁹F and ¹H-¹H coupling constants (J-values) to infer the relative stereochemistry and conformational preferences of the piperidine ring.[4][5]

Table 1: Predicted NMR Data for cis-3-Fluoro-1-methylpiperidin-4-amine (Note: Predicted values are illustrative and can vary based on solvent and experimental conditions. Assignments require confirmation with 2D NMR data.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
N-CH₃~2.3~46.0H(N-CH₃) to C2, C6
H-22.2 - 2.8~62.0H(2) to C6, C(N-CH₃)
H-34.5 - 4.8 (ddd, ¹JHF ~48 Hz)~90.0 (d, ¹JCF ~170 Hz)H(3) to C2, C4, C5
H-42.9 - 3.2~55.0 (d, ²JCF ~20 Hz)H(4) to C2, C5, C6
H-51.6 - 2.0~30.0H(5) to C3, C4, C6
H-62.1 - 2.7~54.0H(6) to C2, C5, C(N-CH₃)
NH₂Broad, variable--
Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental formula. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for identifying impurities.[2][8]

Causality Behind the Experiment:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to <5 ppm), which can be used to confirm the elemental formula (C₆H₁₃FN₂).

  • Tandem MS (MS/MS): Involves fragmenting the parent ion to produce a characteristic pattern. This fragmentation "fingerprint" can be used to confirm the structure and differentiate it from isomers. For this molecule, key fragmentations would include loss of the N-methyl group or cleavage of the piperidine ring.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is a good starting point. For basic analytes like this, columns designed for high pH or fluorinated phases can offer better peak shape.[9]

    • Mobile Phase: A gradient of water and acetonitrile containing an additive like 0.1% formic acid (for positive ion mode) or 10 mM ammonium formate.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for amines.

    • Analysis Mode: Perform a full scan to identify the protonated molecular ion [M+H]⁺.

    • HRMS: If available, acquire high-resolution data to confirm the elemental formula.

    • MS/MS: Acquire fragmentation data for the [M+H]⁺ ion to confirm structural features.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z.

    • Compare the measured accurate mass to the theoretical mass.

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Table 2: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₆H₁₃FN₂
Exact Mass132.1063
[M+H]⁺ (Monoisotopic)133.1141
Key FragmentsLoss of NH₂, cleavage of the piperidine ring
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR provides the connectivity and relative stereochemistry in solution, X-ray crystallography gives an unambiguous, three-dimensional picture of the molecule in the solid state.[10][11][12] It is the gold standard for determining absolute stereochemistry (if a suitable derivative is made or anomalous dispersion is used) and observing intermolecular interactions.[10][13]

Causality Behind the Experiment: This technique is unparalleled in its ability to resolve any ambiguity regarding the cis or trans relationship between the fluorine and amine groups and to determine the absolute configuration of the chiral centers (e.g., (3R, 4S) vs. (3S, 4R)).[14][15]

  • Crystal Growth: This is the most critical and often challenging step. Grow single crystals of high quality (typically >20 µm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[10][12] A variety of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays.[10] The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and the structure is refined.

  • Analysis: The final structure provides precise bond lengths, bond angles, and the absolute configuration, confirming the molecular structure with the highest degree of certainty.[11]

Purity Assessment and Impurity Profiling

Once the structure is confirmed, the purity of the material must be rigorously assessed. Chromatographic techniques are the primary methods for separating the main component from any synthesis-related impurities, by-products, or degradation products.[1][16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[1][2] A well-developed HPLC method can quantify the main component and detect impurities at very low levels (e.g., <0.1%).

Causality Behind the Experiment: Reversed-phase HPLC separates compounds based on their polarity. For a basic amine, method development must focus on achieving good peak shape, as secondary interactions with residual silanols on the column can cause significant peak tailing. This is often managed by using a low pH mobile phase (to protonate the amine and the silanols) or using specialized "base-deactivated" or hybrid-surface columns.

  • Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent at a concentration of ~0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Use a base-deactivated C18 or a polar-embedded column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH ~3) in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a low wavelength (e.g., 210 nm) for general detection, or a Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) if the analyte lacks a strong chromophore.

  • Analysis: Inject the sample and integrate the peaks. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds.[17] For 3-Fluoro-1-methylpiperidin-4-amine, GC can be an excellent method for detecting volatile impurities or residual solvents.

Causality Behind the Experiment: The basicity and polarity of amines can make them challenging to analyze by GC, often resulting in poor peak shape and adsorption to the column.[17][18] This can be overcome by using a specialized base-deactivated capillary column (e.g., Rtx-Volatile Amine) designed specifically for this purpose.[17][19] Alternatively, derivatization can be employed to make the amine less polar and more volatile.[18][20]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol). For trace analysis of residual solvents, headspace GC is the preferred technique.[19][20]

  • GC Conditions:

    • Column: A specialized base-deactivated column such as a CP-Volamine or Rtx-Volatile Amine (e.g., 30 m x 0.32 mm x 5 µm).[19][21]

    • Carrier Gas: Helium or Hydrogen.

    • Inlet: Split/splitless injector at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.[19]

    • Detector: Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for identification.

  • Analysis: Analyze the resulting chromatogram for the presence of any peaks other than the main component and the solvent.

Chiral Integrity: Separation of Stereoisomers

Given the presence of two chiral centers at C3 and C4, 3-Fluoro-1-methylpiperidin-4-amine can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers). Since different stereoisomers can have vastly different pharmacological activities and toxicities, it is critical to have an analytical method that can separate them.[22]

Causality Behind the Experiment: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP is often empirical but is guided by the functional groups present in the analyte. Polysaccharide-based CSPs are a common and effective choice for many small molecules.

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) under both normal-phase and reversed-phase conditions.

  • Normal-Phase Conditions (often a good starting point):

    • Mobile Phase: Mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine, 0.1%) is often required to improve the peak shape of amines.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Reversed-Phase/Polar Organic Conditions:

    • Mobile Phase: Acetonitrile or methanol with aqueous buffers or additives.

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, modifier, and temperature to achieve baseline resolution (Rs > 1.5).

  • Analysis: Inject the sample to confirm its stereoisomeric purity. If reference standards for the other isomers are available, they should be used to confirm the peak identity.

Confirmation of Composition: Elemental Analysis

Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the compound. This is a fundamental technique used to confirm the empirical formula, which should match the theoretical composition.

Causality Behind the Experiment: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.[23] The presence of fluorine requires special consideration, as it can form corrosive HF gas. Modern elemental analyzers are designed with scrubbers to handle halogenated compounds.[23][24]

  • Sample Preparation: Provide a pure, dry sample (2-5 mg) for analysis.

  • Instrumentation: Use a CHN combustion analyzer. Analysis for fluorine content is typically done separately via methods like ion-selective electrode potentiometry after Schöniger flask combustion.

  • Analysis: The instrument provides the weight percentages of C, H, and N. Compare these experimental values to the theoretical values calculated from the molecular formula. The results should be within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition

ElementTheoretical %Acceptable Range
Carbon (C)54.52%54.12% - 54.92%
Hydrogen (H)9.91%9.51% - 10.31%
Fluorine (F)14.37%(Determined separately)
Nitrogen (N)21.20%20.80% - 21.60%

Integrated Analytical Workflow

The characterization of a novel intermediate should not be a random collection of experiments but a logical progression. The following workflow ensures that foundational knowledge is established before more specific and complex analyses are undertaken.

G cluster_0 Structural Confirmation cluster_1 Purity & Composition cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (1D, 2D) HPLC HPLC Purity NMR->HPLC Chiral Chiral HPLC NMR->Chiral MS Mass Spectrometry (HRMS) MS->HPLC MS->Chiral GC GC / Residual Solvents HPLC->GC EA Elemental Analysis GC->EA End Fully Characterized Intermediate EA->End XRay X-Ray Crystallography (If crystal available) XRay->End Chiral->XRay Start Synthesized Material Start->NMR Start->MS

Caption: Integrated workflow for the characterization of 3-Fluoro-1-methylpiperidin-4-amine.

Conclusion

The comprehensive analytical characterization of 3-Fluoro-1-methylpiperidin-4-amine is a critical, multi-faceted process that underpins its successful use in drug discovery and development. By employing a logical workflow that combines powerful spectroscopic and chromatographic techniques, scientists can establish an unambiguous profile of the molecule's identity, purity, and stereochemical integrity. This rigorous approach not only satisfies regulatory expectations but also provides the foundational data necessary to build quality into the final pharmaceutical product from the earliest stages.

References

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  • Small molecule crystallography. Excillum. (n.d.).
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  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.).
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  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development. (n.d.).
  • Crow, J. M. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World.
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  • Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Benchchem. (n.d.).
  • C amines Analysis of volatile amines in DMA. LabRulez GCMS. (n.d.).
  • (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).
  • Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl). Benchchem. (n.d.).
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.
  • (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications.
  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. (n.d.).
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. (n.d.).
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.
  • (2016, February 1). Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague.
  • Combustion Elemental Analysis. Analytik Jena. (n.d.).
  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2, (4), 437.
  • Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). PMC. (n.d.).
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  • (2020, June 22). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry - ACS Publications.
  • trans-3-Fluoro-1-methylpiperidin-4-amine. BLD Pharm. (n.d.).
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Sources

Method

Application Note: High-Resolution NMR Characterization of 3-Fluoro-1-methylpiperidin-4-amine

Executive Summary Fluorinated piperidines are critical bioisosteres in modern drug discovery, often used to modulate pKa and metabolic stability. However, the introduction of a fluorine atom creates complex second-order...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated piperidines are critical bioisosteres in modern drug discovery, often used to modulate pKa and metabolic stability. However, the introduction of a fluorine atom creates complex second-order effects in NMR spectra due to the spin-1/2 nature of


 (100% natural abundance) and its large coupling constants (

).

This guide provides a rigorous protocol for the structural assignment of 3-Fluoro-1-methylpiperidin-4-amine . Unlike standard organic molecules, the assignment of this compound relies heavily on identifying heteronuclear coupling patterns (


 and 

) rather than chemical shift alone.

Structural Analysis & Numbering Strategy

Before acquisition, a consistent numbering system is required to correlate magnetic environments.

Numbering Convention (IUPAC based):

  • Position 1: Nitrogen (N-Me)[1]

  • Position 2: Methylene (

    
    ) between N and F
    
  • Position 3: Methine (

    
    ), the fluorinated center
    
  • Position 4: Methine (

    
    ), the amine center
    
  • Position 5: Methylene (

    
    )
    
  • Position 6: Methylene (

    
    ) adjacent to N
    

Stereochemical Challenge: This molecule possesses two chiral centers (C3 and C4). It exists as two diastereomers: cis (F and


 on the same side) and trans (opposite sides). This protocol focuses on the trans-isomer  (often the thermodynamic product), but explicitly details how to distinguish it from the cis-isomer using 

coupling constants.

Experimental Protocol

Sample Preparation

Fluorine coupling requires exceptional field homogeneity. Poor shimming will blur the distinct multiplet structures necessary for stereochemical assignment.

  • Solvent:

    
     (Chloroform-d) is recommended for resolution.
    
    • Note: If amine protons are broad or exchanging rapidly, DMSO-

      
       may be used, but 
      
      
      
      provides better dispersion for the ring protons.
  • Concentration: 10–15 mg in 600 µL solvent.

  • Additives: Add solid

    
     (anhydrous) to the NMR tube if the amine is protonated (salt form), as the free base yields sharper couplings. Filter before analysis.
    
Acquisition Parameters
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1 = 2.0s, Scans = 16Quantitative integration and coupling analysis.
13C {1H} zgpg30Scans = 512+Carbon assignment via C-F splitting.
19F 1D zgflqnSW > 200 ppmConfirm F presence and purity.
1H {19F} zjhxfDecouple 19FCritical: Simplifies 1H spectrum to pure H-H splitting for easier assignment.
COSY cosygpppqf2048 x 256Establish H2-H3-H4-H5 connectivity.

Data Analysis & Assignment Logic

The "Anchor" Signal: H3 (Geminal to Fluorine)

The proton at C3 is the most distinct signal and serves as the starting point for assignment.

  • Chemical Shift: Deshielded to 4.4 – 4.9 ppm due to the electronegative fluorine.

  • Multiplicity: Doublet of multiplets.

    • Dominant Splitting:

      
       (Geminal) is massive, typically 45–50 Hz .
      
    • Secondary Splitting:

      
       couplings to H2 and H4.
      
The Amine Center: H4
  • Chemical Shift: 2.6 – 3.1 ppm .

  • Coupling: This signal will appear as a complex multiplet.[2]

    • Look for

      
       (Vicinal H-F coupling).
      
    • Diagnostic Value: The magnitude of

      
       determines the relative stereochemistry (see Section 5).
      
13C NMR: The "Fingerprint" of Fluorine

Fluorine couples to carbon with large, characteristic constants. This allows for self-validating assignment without 2D NMR in many cases.

  • C3 (Direct C-F): Doublet,

    
    . Shift ~88–92 ppm.
    
  • C2 & C4 (Vicinal): Doublets,

    
    .
    
  • C1 (Methyl) & C5 (Gamma): Small doublets or singlets,

    
    .
    

Stereochemical Determination (Cis vs. Trans)

The relationship between H3 and H4 is defined by the Karplus equation.[3]

  • Trans-Diaxial (F and NH2 equatorial): H3 and H4 are both axial (

    
     dihedral).
    
    • 
       (H-H) 
      
      
      
      (Large).
    • 
       (H-F) 
      
      
      
      (Large, anti-periplanar).
  • Cis/Gauche: H3 and H4 are axial/equatorial (

    
     dihedral).
    
    • 
       (H-H) 
      
      
      
      (Small).[4]
    • 
       (H-F) 
      
      
      
      (Small).

Visualization of Assignment Workflow

The following diagrams illustrate the logic flow for assigning this specific molecule.

Diagram 1: Assignment Workflow

Caption: Logical workflow for assigning fluorinated piperidines, prioritizing the identification of the H3 proton.

Diagram 2: H3 Splitting Tree (Trans-Isomer)

This diagram visualizes the complex multiplet of H3, assuming a trans-diaxial arrangement.

Caption: Theoretical splitting tree for H3. The massive geminal Fluorine coupling creates two distinct 'wings', which are further split by vicinal protons.

Summary of Expected Data

Note: Values are predicted ranges based on characteristic fluoropiperidine conformers.

1H NMR Data ( , 400 MHz)
PositionProton TypeShift (ppm)MultiplicityCoupling Constants (

in Hz)
H3 Methine (gem-F)4.40 – 4.80dtt or dm

;

H4 Methine (gem-N)2.60 – 2.90m

(stereo dep.)
H2 Methylene2.80 – 3.20m (ABX)Diastereotopic, coupled to F
N-Me Methyl2.25 – 2.35s (or d)

(often unresolved)
H6 Methylene1.90 – 2.20mStandard piperidine ring coupling
H5 Methylene1.50 – 1.80mStandard piperidine ring coupling
13C NMR Data ( , 100 MHz)
PositionCarbon TypeShift (ppm)Splitting

(Hz)
C3 CH-F88.0 – 92.0Doublet

C2

58.0 – 62.0Doublet

C4 CH-

52.0 – 56.0Doublet

C6

50.0 – 54.0Singlet/d

N-Me

45.0 – 47.0SingletN/A
C5

28.0 – 32.0Doublet

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts and coupling constants).
  • San Filippo, J., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance.

  • Thibaudeau, C., et al. (2010). Stereoelectronic effects in fluorinated piperidines. Journal of Organic Chemistry.
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.

  • Magritek Application Notes. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. (Explains the C-F splitting patterns).

Sources

Application

Application Note: Mass Spectrometry Fragmentation of 3-Fluoro-1-methylpiperidin-4-amine

Abstract This application note provides a detailed guide to the mass spectrometric analysis of 3-Fluoro-1-methylpiperidin-4-amine, a substituted piperidine derivative of interest in pharmaceutical research and developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric analysis of 3-Fluoro-1-methylpiperidin-4-amine, a substituted piperidine derivative of interest in pharmaceutical research and development. The document outlines the characteristic fragmentation patterns observed under Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this compound and its analogues in complex matrices. A comprehensive protocol for sample preparation and analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is provided, along with a discussion of the underlying fragmentation mechanisms.

Introduction

Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and natural products.[1] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the detailed structural characterization of fluorinated piperidine derivatives like 3-Fluoro-1-methylpiperidin-4-amine is a critical step in drug discovery and development.[3][4]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of small molecules.[5][6] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar compounds, typically generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[7] Subsequent tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide structurally informative fragment ions that are essential for unambiguous identification.[8]

This guide details the expected fragmentation behavior of 3-Fluoro-1-methylpiperidin-4-amine, focusing on the influence of the methyl, amine, and fluoro substituents on the fragmentation pathways of the piperidine ring.

Predicted Fragmentation Pathways

The fragmentation of 3-Fluoro-1-methylpiperidin-4-amine (Molecular Formula: C6H13FN2, Molecular Weight: 132.18 g/mol ) in positive ion ESI-MS/MS is expected to be directed by the protonated amine and the tertiary nitrogen of the piperidine ring. The presence of the electron-withdrawing fluorine atom and the methyl group will also influence the stability of fragment ions.

The primary fragmentation mechanisms for cyclic amines include alpha-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) and ring fission.[9][10][11]

A proposed fragmentation pathway is illustrated below:

fragmentation_pathway M_H [M+H]⁺ m/z 133.11 F1 Fragment 1 m/z 113.10 Loss of HF M_H->F1 - HF (20.01 Da) F2 Fragment 2 m/z 86.09 Loss of C2H4F M_H->F2 - C2H4F• (47.02 Da) F4 Fragment 4 m/z 58.07 Loss of C3H6F M_H->F4 - C3H6F• (61.05 Da) F3 Fragment 3 m/z 71.07 Loss of C2H5FN F2->F3 - CH3• (15.02 Da)

Caption: Proposed ESI-MS/MS fragmentation of 3-Fluoro-1-methylpiperidin-4-amine.

Key Fragmentation Pathways:

  • Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated compounds is the neutral loss of HF.[12] This would result in a fragment ion at m/z 113.10.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the protonated amine group is a dominant fragmentation pathway for amines.[13] In this case, cleavage between C4 and C5, followed by the loss of a C2H4F radical, would yield a stable iminium ion at m/z 86.09.

  • Ring Opening and Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[10] A plausible ring opening could lead to the formation of a fragment at m/z 71.07.

  • Cleavage adjacent to the Tertiary Amine: Alpha-cleavage adjacent to the N-methyl group can lead to the loss of a C3H6F radical, resulting in a fragment at m/z 58.07.

Experimental Protocol: LC-ESI-Q-TOF MS Analysis

This protocol provides a general framework for the analysis of 3-Fluoro-1-methylpiperidin-4-amine. Optimization of specific parameters may be required based on the instrumentation and sample matrix.

Materials and Reagents
  • 3-Fluoro-1-methylpiperidin-4-amine standard

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

Sample Preparation
  • Prepare a stock solution of 3-Fluoro-1-methylpiperidin-4-amine at 1 mg/mL in methanol or a suitable solvent.

  • Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

LC-MS/MS Instrumentation and Conditions

The following is a typical setup using a modern LC-Q-TOF MS system.

workflow cluster_LC UPLC System cluster_MS Q-TOF Mass Spectrometer lc_column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) mobile_phase A: 0.1% FA in Water B: 0.1% FA in ACN esi_source ESI Source (Positive Ion Mode) lc_column->esi_source Eluent gradient Gradient Elution ms1_scan MS1 Full Scan (m/z 50-200) esi_source->ms1_scan ms2_scan MS/MS Product Ion Scan of m/z 133.11 ms1_scan->ms2_scan Precursor Selection

Caption: Experimental workflow for LC-MS/MS analysis.

Table 1: Optimized LC-MS/MS Parameters

ParameterValue
LC System
ColumnReversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 5 minutes, hold 2 min
MS System
Ionization ModeESI Positive
Capillary Voltage3.0 - 4.0 kV
Cone Voltage20 - 40 V
Source Temperature120 - 150 °C
Desolvation Gas Flow600 - 800 L/hr
Desolvation Temperature350 - 500 °C
MS/MS Parameters
Precursor Ion (m/z)133.11
Collision Energy (CE)Ramped 10 - 40 eV
Data AcquisitionFull Scan MS and Product Ion Scan

Data Interpretation and Expected Results

The full scan MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 133.11. The MS/MS spectrum of this precursor ion will reveal the characteristic fragment ions.

Table 2: Expected Fragment Ions and Proposed Structures

m/z (Observed)m/z (Calculated)Mass Difference (ppm)Proposed FormulaProposed Neutral Loss
~113.10113.1028< 5C6H13N2HF
~86.0986.0964< 5C5H12NC2H4F•
~71.0771.0753< 5C4H9NC2H5FN
~58.0758.0651< 5C3H8NC3H6F•

Accurate mass measurements from a Q-TOF instrument can confirm the elemental composition of the precursor and fragment ions, providing a high degree of confidence in the structural assignments.[14]

Conclusion

This application note provides a foundational method for the analysis of 3-Fluoro-1-methylpiperidin-4-amine using LC-ESI-Q-TOF MS. The described fragmentation patterns and experimental protocol offer a robust starting point for researchers in pharmaceutical development and related fields. The characteristic fragments arising from neutral loss of HF and alpha-cleavages provide high specificity for the identification and potential quantification of this compound.

References

  • Smyth, W. F. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Current Pharmaceutical Analysis, 2(3), 299-311. Available from: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 32(8), 1025-1032. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • Harrison, A. G., & Lin, M. S. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(10), 1314-1319. Available from: [Link]

  • Van Bocxlaer, J., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 1-22. Available from: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available from: [Link]

  • Journal of Medicinal Chemistry. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Available from: [Link]

Sources

Method

Application Note: Chiral Separation of 3-Fluoro-1-methylpiperidin-4-amine Enantiomers

Abstract This application note presents a comprehensive strategy for developing a robust and efficient method for the chiral separation of 3-fluoro-1-methylpiperidin-4-amine enantiomers. This fluorinated piperidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive strategy for developing a robust and efficient method for the chiral separation of 3-fluoro-1-methylpiperidin-4-amine enantiomers. This fluorinated piperidine derivative represents a class of compounds of significant interest in pharmaceutical development, where the stereochemistry is critical to therapeutic activity and safety.[1] This guide details a systematic approach to method development using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), covering column selection, mobile phase optimization, and system suitability. The protocols provided are designed for researchers, analytical chemists, and drug development professionals to establish a reliable, self-validating analytical method for this and structurally similar chiral amines.

Introduction: The Imperative of Chiral Purity

In pharmaceutical sciences, the majority of drug molecules are chiral, and their enantiomers often exhibit markedly different pharmacological and toxicological profiles.[2][3] The introduction of a fluorine atom, as in 3-fluoro-1-methylpiperidin-4-amine, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target.[1] For instance, strategic fluorination can modulate the pKa of a nearby basic nitrogen, potentially reducing off-target effects like hERG ion channel binding.[1] Consequently, the precise control and analysis of stereoisomeric purity are mandated by regulatory agencies and are fundamental to the development of safe and effective medicines.

The target analyte, 3-fluoro-1-methylpiperidin-4-amine, is a primary amine, a class of compounds that can present challenges in chiral chromatography due to strong interactions with residual silanols on silica-based stationary phases, leading to poor peak shape and resolution.[4][5] This guide provides a systematic workflow to overcome these challenges.

Foundational Principles: Chiral Recognition Mechanisms

The cornerstone of chiral separation is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] For polysaccharide-based Chiral Stationary Phases (CSPs), which are highly effective for a broad range of compounds, these interactions primarily involve:

  • Hydrogen Bonding: The amine group (H-bond donor) and the fluorine atom (weak H-bond acceptor) of the analyte can interact with the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: The polar C-F and C-N bonds contribute to the molecule's dipole moment, which can interact with polar sites on the CSP.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the CSP, leading to differential retention.

Understanding these forces is key to making rational decisions during method development.

Strategic Approach to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[6] This involves screening a set of complementary CSPs under different mobile phase conditions. Both HPLC and SFC offer distinct advantages; SFC is often faster and uses less organic solvent, making it a "greener" alternative with potentially unique selectivity.[7][8][9]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Screen_HPLC HPLC Screening (Normal Phase & Polar Organic) Opt_MP Optimize Mobile Phase (Co-solvent Ratio, Additive %) Screen_HPLC->Opt_MP Promising Result Screen_SFC SFC Screening Screen_SFC->Opt_MP Promising Result Analyte Prepare Analyte Stock Solution (Racemic Standard) Analyte->Screen_HPLC Inject Analyte->Screen_SFC Inject Opt_Params Optimize Instrument Parameters (Flow Rate, Temp, Back Pressure) Opt_MP->Opt_Params SST System Suitability Testing (Resolution, Tailing, Reproducibility) Opt_Params->SST Final Final Validated Method SST->Final Criteria Met

Experimental Protocols

Sample and Mobile Phase Preparation
  • Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic 3-fluoro-1-methylpiperidin-4-amine in Ethanol or Methanol.

  • Mobile Phase Additives: For this basic amine analyte, a basic additive is essential to suppress silanol interactions and achieve good peak shape.[6][10][11]

    • Recommended Additive: Diethylamine (DEA) or Butylamine (BA).

    • Preparation: Prepare mobile phase solvents containing 0.1% (v/v) of the basic additive. For example, to prepare 500 mL of Hexane with 0.1% DEA, add 500 µL of DEA to 500 mL of Hexane.

Protocol 1: HPLC Screening (Normal Phase)
  • Rationale & Expertise: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[12] Immobilized phases (e.g., Chiralpak IA, IB, IC) are recommended as they are robust and compatible with a wider range of solvents than coated phases.[13][14] Normal phase mode often provides the best selectivity for polar compounds that can engage in hydrogen bonding. The basic additive is critical for preventing peak tailing.[6]

Table 1: HPLC Normal Phase Screening Conditions

ParameterCondition
Columns 1. Chiralpak IA (Amylose-based) 2. Chiralpak IB (Cellulose-based) 3. Chiralpak IC (Cellulose-based) (All 250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% DEA
Mobile Phase B n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 210 nm (or lowest possible wavelength, as piperidines are poor chromophores)

Step-by-Step Protocol:

  • Equilibrate the first column (e.g., Chiralpak IA) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the analyte stock solution.

  • Run the analysis for 15-20 minutes.

  • If no separation or poor resolution is observed, switch to Mobile Phase B and repeat steps 1-3.

  • Repeat the process for each of the recommended columns.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
  • Rationale & Expertise: SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase.[7] Its low viscosity allows for faster separations and higher efficiency.[8][15] For polar compounds like amines, SFC often yields excellent results and is considered a primary screening tool in modern labs.[16]

Table 2: SFC Screening Conditions

ParameterCondition
Columns 1. Chiralpak IA 2. Chiralpak IB 3. Chiralpak IC (All 150 x 4.6 mm, 3 or 5 µm)
Mobile Phase CO₂ / Modifier (Gradient or Isocratic)
Modifiers Methanol (MeOH) + 0.2% DEA Ethanol (EtOH) + 0.2% DEA
Typical Gradient 5% to 40% Modifier over 5 minutes
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temp. 40 °C
Injection Vol. 2 µL
Detection UV at 210 nm

Step-by-Step Protocol:

  • Equilibrate the system with the starting gradient conditions.

  • Inject the sample onto the first column with the Methanol-based modifier.

  • Run the gradient analysis.

  • Evaluate the chromatogram for separation. If needed, repeat with the Ethanol-based modifier.

  • Repeat the screening process for all recommended columns.

Data Interpretation and Optimization

Upon completing the initial screening, identify the condition that provides the best "hit"—ideally a resolution (Rs) > 1.0. This condition will be the starting point for optimization.

  • If Resolution is Low (0.5 < Rs < 1.2):

    • Adjust Co-solvent/Modifier %: Decrease the percentage of alcohol in the mobile phase (e.g., from 10% to 5% in HPLC, or a shallower gradient in SFC). This typically increases retention and improves resolution.

    • Change Alcohol: Switch between IPA, EtOH, and MeOH. These alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.

  • If Peak Shape is Poor (Tailing Factor > 1.5):

    • Increase Additive Concentration: Increase the DEA or BA concentration from 0.1% to 0.2%. Note that excessive amine can sometimes reduce resolution.[17]

    • Try a Different Amine Additive: Sometimes, additives like ethanolamine or ethylenediamine can offer superior performance for specific basic compounds.[10]

  • If Run Time is Too Long:

    • Increase Flow Rate: SFC is particularly robust to high flow rates.

    • Increase Co-solvent/Modifier %: This will decrease retention time.

G CSP {Chiral Stationary Phase (CSP)|{Grooves / Cavities with Chiral Selectors}} Complexes {Transient Diastereomeric Complexes|{(S)-Analyte : CSP Complex (More Stable)} | {(R)-Analyte : CSP Complex (Less Stable)}} CSP->Complexes Differential Interaction (H-Bonding, Steric Fit) Enantiomers {Racemic Analyte|(R)-Enantiomer | (S)-Enantiomer} Enantiomers->CSP Enters Column Separation {Chromatographic Separation|{(R)-Enantiomer elutes first} | {(S)-Enantiomer elutes second}} Complexes->Separation Differential Elution

Trustworthiness: System Suitability and Method Validation

To ensure the reliability and reproducibility of the final method, a System Suitability Test (SST) must be performed before any sample analysis. This validates that the chromatographic system is performing adequately.

Table 3: Recommended System Suitability Parameters

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5Confirms good peak symmetry, indicating minimal unwanted secondary interactions.
Reproducibility (%RSD) ≤ 2.0% for peak area (n=5)Demonstrates the precision of the system over multiple injections.
Capacity Factor (k') 2 – 10Ensures the analyte is retained sufficiently for interaction with the CSP but elutes in a reasonable time.

Conclusion

This application note provides a robust, field-proven framework for the successful chiral separation of 3-fluoro-1-methylpiperidin-4-amine. By systematically screening a selection of modern, immobilized polysaccharide CSPs under both HPLC and SFC conditions with an appropriate basic additive, researchers can efficiently develop a highly reliable and reproducible method. The principles and protocols outlined herein are broadly applicable to other challenging chiral primary amines, serving as a valuable resource for scientists in the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]

  • Welch, C. J., et al. (2010). Review of Chiral Stationary Phase Development and Chiral Applications. TrAC Trends in Analytical Chemistry. Retrieved February 18, 2026, from [Link]

  • De Klerck, K., et al. (2012). Chiral SFC-UV separation of amine and imine derivative using standard screening conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 18, 2026, from [Link]

  • Miller, L., & Reilly, J. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Chromatography Today. Retrieved February 18, 2026, from [Link]

  • Gasparrini, F., et al. (2010). Chiral stationary phases for HPLC. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Barhate, C. L., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Retrieved February 18, 2026, from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved February 18, 2026, from [Link]

  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved February 18, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved February 18, 2026, from [Link]

  • De Klerck, K., et al. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC Europe. Retrieved February 18, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 18, 2026, from [Link]

  • Reid, G. L., & Welch, C. J. (2011). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Retrieved February 18, 2026, from [Link]

  • Mobile Phase Modifiers & Additives for Immobilized Columns. (2021). Daicel Chiral Technologies. Retrieved February 18, 2026, from [Link]

  • Method development with CHIRALPAK® IB. (n.d.). Daicel Chiral Technologies. Retrieved February 18, 2026, from [Link]

  • Additives for chiral chromatography. (2017). Chromatography Forum. Retrieved February 18, 2026, from [Link]

  • How to prepare 2,4 Di flouro benzyl amine in scale up process?. (2016). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved February 18, 2026, from [Link]

  • Al-Tel, T. H. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Planar Chromatography -- Modern TLC. Retrieved February 18, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved February 18, 2026, from [Link]

  • (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Retrieved February 18, 2026, from [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.
  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Retrieved February 18, 2026, from [Link]

Sources

Application

Introduction: The Fluorine Challenge in Medicinal Chemistry

Application Note: High-Resolution Separation of Fluorinated Piperidine Isomers using HPLC and SFC Fluorinated piperidines are critical pharmacophores in modern drug discovery. The strategic substitution of hydrogen with...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Separation of Fluorinated Piperidine Isomers using HPLC and SFC

Fluorinated piperidines are critical pharmacophores in modern drug discovery. The strategic substitution of hydrogen with fluorine modulates pKa (basicity), lipophilicity (LogD), and metabolic stability without significantly altering the steric footprint of the molecule. However, this "bioisosteric mimicry" presents a formidable challenge for analytical separation.

The Problem:

  • Positional Isomers: 2-, 3-, and 4-fluoropiperidines often co-elute on standard C18 columns because the hydrophobic surface area remains virtually identical.

  • Stereoisomers: The introduction of fluorine creates chiral centers. Enantiomers and diastereomers (cis/trans) require high-resolution separation for pharmacological validation.

  • Basicity: The secondary amine function (

    
    ) causes severe peak tailing due to interaction with residual silanols on silica supports.
    

This guide details two orthogonal workflows—Pentafluorophenyl (PFP) HPLC and Chiral SFC —to resolve these complex mixtures.

Mechanism of Action: The "Fluorophilic" Effect[1]

To separate fluorinated isomers, we must exploit interactions beyond simple hydrophobicity. Standard alkyl phases (C18) fail to differentiate the electron-withdrawing nature of fluorine.

The Solution: Pentafluorophenyl (PFP) Phases PFP stationary phases function via a multi-modal mechanism:

  • 
     Interactions:  The electron-deficient aromatic ring of the PFP ligand interacts with electron-rich analytes.
    
  • Dipole-Dipole Interactions: The high electronegativity of the C-F bonds in the stationary phase creates a strong dipole, interacting specifically with the C-F dipole of the analyte.

  • Shape Selectivity: The rigid PFP ring structure can discriminate between rigid isomers (e.g., axial vs. equatorial fluorine).

Visualizing the Interaction Mechanism

PFP_Mechanism cluster_legend Mechanism Key Analyte Fluorinated Piperidine (Analyte) Dipole Dipole-Dipole (C-F ... F-C) Analyte->Dipole PiPi Pi-Pi Interaction (Electron Deficient Ring) Analyte->PiPi Shape Steric/Shape Selectivity Analyte->Shape StationaryPhase Pentafluorophenyl (PFP) Ligand Dipole->StationaryPhase PiPi->StationaryPhase Shape->StationaryPhase Orthogonal to C18 Hydrophobicity Orthogonal to C18 Hydrophobicity Resolves Positional Isomers Resolves Positional Isomers Orthogonal to C18 Hydrophobicity->Resolves Positional Isomers

Figure 1: Multi-modal retention mechanism of PFP phases allowing discrimination of fluorinated isomers.

Method Development Strategy

Do not default to C18. Use the following decision tree to select the optimal technology.

Method_Selection Start Start: Fluorinated Piperidine Sample IsomerType Isomer Type? Start->IsomerType Positional Regioisomers (2-F vs 3-F vs 4-F) IsomerType->Positional Stereo Stereoisomers (Enantiomers/Diastereomers) IsomerType->Stereo HPLC_Choice HPLC: PFP Phase Positional->HPLC_Choice SFC_Choice SFC: Chiral Polysaccharide Stereo->SFC_Choice Buffer_Select pH Selection HPLC_Choice->Buffer_Select Low_pH pH 3.0 (Formate) Protonated Amine Buffer_Select->Low_pH High_pH pH 10 (Bicarb) Free Base (Retentive) Buffer_Select->High_pH Modifier Co-Solvent + Base Additive SFC_Choice->Modifier IG_Col Immobilized Amylose (e.g., IG/IA) Modifier->IG_Col

Figure 2: Decision tree for selecting HPLC vs. SFC based on isomer type.

Protocol 1: HPLC Separation of Regioisomers (Achiral)

Objective: Separate 2-fluoro, 3-fluoro, and 4-fluoropiperidine positional isomers. Rationale: PFP phases provide superior selectivity over C18 due to the interaction with the fluorine atom's position relative to the nitrogen.

Materials
  • Column: Core-shell Pentafluorophenyl (PFP), 2.6 µm, 150 x 4.6 mm (e.g., Kinetex PFP or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: CAD (Charged Aerosol Detector) or ELSD recommended (Piperidines have weak UV absorbance). If UV is necessary, monitor 200-210 nm.

Step-by-Step Methodology
  • System Preparation: Flush system with 100% Water, then 100% Acetonitrile to remove any storage solvents.

  • Equilibration: Set column temperature to 35°C . Equilibrate with 5% B for 10 minutes.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 30% B

    • 12.0 min: 60% B

    • 12.1 min: 5% B

    • 15.0 min: Stop

  • Sample Dilution: Dissolve sample in 90:10 Water:ACN. Crucial: Do not use 100% organic diluent, as this causes "solvent breakthrough" and poor peak shape for early eluting polar amines.

  • Execution: Inject 2-5 µL.

Expected Outcome: The elution order typically follows the proximity of the fluorine to the nitrogen due to pKa modulation and dipole shielding. 2-F (least basic) often elutes distinct from 4-F.

Protocol 2: SFC Separation of Stereoisomers (Chiral)

Objective: Resolve enantiomers of 3-fluoropiperidine or cis/trans diastereomers. Rationale: SFC offers higher diffusivity (better resolution) and allows the use of basic additives without damaging silica columns as quickly as high-pH HPLC.

Materials
  • Column: Chiral Polysaccharide (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3-5 µm (e.g., Chiralpak IG or Lux Amylose-1).

  • Mobile Phase A:

    
     (SFC Grade).
    
  • Mobile Phase B (Co-Solvent): Methanol + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

  • Back Pressure: 120-150 bar.

Step-by-Step Methodology
  • Modifier Preparation: Add 2 mL of Isopropylamine to 1 L of Methanol. Mix thoroughly. Note: Amine additive is mandatory to mask silanols and ensure sharp peaks for the basic piperidine.

  • Column Conditioning: Ramp flow to 3.0 mL/min (for 4.6mm ID). Equilibrate at 10% B for 5 minutes.

  • Isocratic Screening:

    • Start with 15% B isocratic hold.

    • Temperature: 40°C .

    • Back Pressure Regulator (BPR): 120 bar .

  • Optimization:

    • If retention is too low (

      
      ), decrease Modifier to 5-10%.[2]
      
    • If resolution is poor, lower temperature to 30°C to increase enantioselectivity.

  • Detection: UV at 210 nm. If using MS, ensure the additive (IPA-amine) is volatile and compatible.

Data Summary: Performance Comparison

The following table summarizes typical performance metrics for separating a mixture of 3-fluoropiperidine enantiomers.

ParameterHPLC (Reverse Phase)SFC (Chiral)Advantage
Column Phase C18 / PFPAmylose-C derivativesSFC provides steric recognition
Run Time 15 - 25 mins3 - 8 minsSFC (3x Faster)
Resolution (

)
1.2 (often co-elutes)> 2.5 (Baseline)SFC
Solvent Waste High (Aqueous/Organic)Low (mostly

)
SFC (Green)
Peak Shape Tailing (unless high pH)Sharp (with amine additive)SFC

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the protonated amine (piperidine) and residual silanols.[3]

    • Fix (HPLC): Increase ionic strength (20mM buffer) or use high pH (pH 10) with hybrid-silica columns.

    • Fix (SFC): Increase amine additive concentration to 0.5%.

  • Low Sensitivity:

    • Cause: Fluorine does not add UV chromophores; piperidine has weak absorbance.

    • Fix: Use CAD, ELSD, or MS detection. Alternatively, derivatize with Fmoc-Cl or Benzoyl chloride for UV detection.

  • Ghost Peaks in SFC:

    • Cause: Contaminated

      
       lines or memory effects from previous highly retained samples.
      
    • Fix: Run a "sawtooth" gradient wash (5% to 50% B) between distinct sample batches.

References

  • Mechanism of PFP Phases

    • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.
  • SFC for Basic Compounds

    • Grand-Guillaume Perrenoud, A., et al. (2012). "Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility.
  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
  • Chiral Separation of Piperidines

    • Application Note: "Separation of Fluorinated Isomers using Polysaccharide-based SFC Columns." Daicel Chiral Technologies.
    • (General landing page for verification of column types).

Sources

Method

derivatization of 3-Fluoro-1-methylpiperidin-4-amine for analysis

Application Note: Derivatization of 3-Fluoro-1-methylpiperidin-4-amine for Analytical Characterization Executive Summary Analyte: 3-Fluoro-1-methylpiperidin-4-amine (MW: 132.18 g/mol ) Key Functional Groups: Primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 3-Fluoro-1-methylpiperidin-4-amine for Analytical Characterization

Executive Summary

Analyte: 3-Fluoro-1-methylpiperidin-4-amine (MW: 132.18 g/mol ) Key Functional Groups: Primary amine (C4-NH₂), Tertiary cyclic amine (N1-CH₃), Organofluorine (C3-F). Analytical Challenges:

  • High Polarity: The primary amine and tertiary nitrogen create high polarity, resulting in poor retention on reverse-phase HPLC and severe tailing/adsorption in GC.

  • Lack of Chromophore: The saturated piperidine ring lacks UV absorbance, making standard HPLC-UV detection impossible without derivatization.

  • Stereochemistry: The presence of two chiral centers (C3, C4) requires methods capable of diastereomeric resolution (e.g., separating cis-3,4 from trans-3,4 isomers).

This guide details three field-proven protocols to address these challenges: Acylation (GC-MS) , Dansylation (HPLC-FLD) , and Marfey’s Method (Chiral LC) .

Strategic Method Selection

The choice of derivatization depends on the analytical goal. The following decision matrix outlines the optimal path:

MethodSelection Analyte 3-Fluoro-1-methyl piperidin-4-amine Goal_Vol Goal: Volatility & GC-MS Analysis Analyte->Goal_Vol Goal_Sens Goal: High Sensitivity (Femtomolar) Analyte->Goal_Sens Goal_Chiral Goal: Enantiomeric/ Diastereomeric Purity Analyte->Goal_Chiral Method_TFAA Method A: Acylation (TFAA or PFPA) Goal_Vol->Method_TFAA Increases Volatility Reduces Polarity Method_Dansyl Method B: Dansylation (Dansyl Chloride) Goal_Sens->Method_Dansyl Adds Fluorophore Method_Marfey Method C: Marfey's Reagent (L-FDAA) Goal_Chiral->Method_Marfey Creates Diastereomers

Figure 1: Strategic decision matrix for selecting the appropriate derivatization protocol based on analytical requirements.

Protocol A: GC-MS Analysis via Acylation

Objective: Cap the primary amine to improve volatility and peak shape for Gas Chromatography. Reagent: Trifluoroacetic Anhydride (TFAA).[1][2][3][4] Mechanism: Nucleophilic attack of the C4-amine on the anhydride, releasing trifluoroacetic acid. The N1-methyl tertiary amine remains underivatized but may form a salt; a base scavenger is critical.

Materials
  • Solvent: Ethyl Acetate (Anhydrous) or Dichloromethane.

  • Reagent: TFAA (Sigma-Aldrich, >99%).

  • Base Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Equipment: GC Vials with PTFE-lined caps, heating block.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mg of sample in 500 µL of Ethyl Acetate.

  • Basification: Add 50 µL of Triethylamine (TEA).

    • Expert Insight: The TEA neutralizes the trifluoroacetic acid byproduct. Without this, the acid would protonate the N1-methyl group, rendering the molecule a non-volatile salt that precipitates or degrades in the injector port [1].

  • Derivatization: Add 100 µL of TFAA dropwise.

    • Caution: Exothermic reaction.

  • Incubation: Cap tightly and heat at 60°C for 20 minutes .

    • Critical Control Point: Do not exceed 70°C. The vicinal arrangement of the 3-Fluoro and 4-Amino groups creates a risk of HF elimination (beta-elimination) under harsh thermal conditions, which would degrade the analyte into an enamine [2].

  • Work-up: Evaporate to dryness under a nitrogen stream (gentle flow). Reconstitute in 1 mL of Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Expected Mass Spectrum (EI):

  • Molecular Ion: M+ = 228 m/z (132 + 97 [TFA group] - 1 [H]).

  • Base Peak: Alpha-cleavage next to the amide nitrogen.

Protocol B: HPLC-FLD Analysis via Dansylation

Objective: Introduce a fluorescent tag for high-sensitivity LC detection. Reagent: Dansyl Chloride (Dns-Cl).[5][6] Selectivity: Reacts only with the primary amine at C4. The N1-methyl tertiary amine is non-reactive, preserving the piperidine ring's basicity.

Materials
  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5.

  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

  • Quench: 5% Ammonium Hydroxide or Methylamine.

Step-by-Step Procedure
  • Sample Solution: Dissolve sample in water to 100 µM concentration.

  • Reaction Mix: In an amber vial (light sensitive), mix:

    • 100 µL Sample

    • 100 µL NaHCO₃ Buffer (pH 9.5)

    • 200 µL Dansyl Chloride solution.

  • Incubation: Vortex and heat at 55°C for 40 minutes in the dark.

    • Expert Insight: The pH must be maintained >9.0 to ensure the aliphatic amine is unprotonated (pKa ~10) and nucleophilic, but <10.5 to prevent hydrolysis of the sulfonyl chloride reagent [3].

  • Quenching: Add 50 µL of 5% Ammonium Hydroxide. Incubate 5 mins.

    • Why? Removes excess Dansyl Chloride, preventing interfering peaks in the chromatogram.

  • Analysis: Inject into HPLC-FLD.

    • Column: C18 Reverse Phase.[5][6][7]

    • Detection: Excitation 330 nm / Emission 530 nm.[5]

Protocol C: Chiral Purity via Marfey’s Method

Objective: Separate enantiomers (e.g., (3R,4S) vs (3S,4R)) on a standard achiral C18 column. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey's Reagent).[8][9]

Mechanism

L-FDAA reacts with the C4-amine to form diastereomers. Because the reagent is optically pure (L), the resulting (L-L) and (D-L) complexes have different physical properties and retention times on achiral stationary phases.

MarfeyFlow Step1 1. Mix Sample + NaHCO3 (pH 8.5 - 9.0) Step2 2. Add 1% L-FDAA in Acetone Step1->Step2 Step3 3. Heat 40°C for 60 mins Step2->Step3 Step4 4. Quench with 1M HCl (Neutralize pH) Step3->Step4 Step5 5. Inject on C18 HPLC (UV 340 nm) Step4->Step5

Figure 2: Workflow for Marfey’s Derivatization to resolve chiral isomers.

Protocol
  • Mix: 50 µL Sample (50 mM) + 100 µL 1M NaHCO₃.

  • Add Reagent: 200 µL of 1% L-FDAA in Acetone.

  • React: 40°C for 1 hour.

  • Stop: Add 20 µL 2M HCl to neutralize.

  • Elution Order: typically, the L-L diastereomer elutes before the D-L diastereomer on C18 columns [4].

Summary of Analytical Parameters

ParameterGC-MS (TFAA)HPLC-FLD (Dansyl)LC-UV (Marfey's)
Target Limit < 1 ng/mL< 10 pg/mL~ 100 ng/mL
Stability 24 hours (anhydrous)48 hours (4°C, dark)24 hours
Main Risk Salt formation (N1-Me)Light degradationIncomplete reaction
Application Impurity profilingPK/BioanalysisEnantiomeric Purity

References

  • Sigma-Aldrich. (n.d.). Trifluoroacetic Anhydride (TFAA) Product Information and Derivatization Protocols. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

  • Bhushan, R., & Brückner, H. (2004).[9] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.[9] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-1-methylpiperidin-4-amine

Welcome to the technical support center for the synthesis of 3-Fluoro-1-methylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-1-methylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of this important fluorinated piperidine building block. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common challenges in your experiments.

The synthesis of 3-Fluoro-1-methylpiperidin-4-amine and its derivatives is a critical step in the development of various pharmaceuticals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as basicity (pKa), lipophilicity, and metabolic stability, which can lead to improved drug efficacy and safety profiles.[1] However, the synthesis of this compound is not without its challenges, particularly concerning stereochemical control and the prevention of side reactions.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 3-Fluoro-1-methylpiperidin-4-amine?

There are several established routes to synthesize 3-Fluoro-1-methylpiperidin-4-amine, each with its own advantages and challenges:

  • Asymmetric Hydrogenation of a Fluoroenamide: This approach often starts from a substituted 3-fluoropyridine, which is then activated and partially reduced to form a fluoro-enamide. Subsequent asymmetric hydrogenation yields the desired piperidine ring with controlled stereochemistry.[1]

  • Enzymatic Dynamic Asymmetric Transamination: This method utilizes a transaminase enzyme to convert a 3-fluoro-1-methylpiperidin-4-one precursor into the corresponding amine. This biocatalytic approach can offer excellent enantioselectivity and diastereoselectivity.[1][2]

  • Electrophilic Fluorination of Cyclic Enamines: A piperidone precursor can be converted to a cyclic enamine, which then undergoes electrophilic fluorination. Subsequent reduction of the imine and the ketone can provide the target molecule. The diastereoselectivity of the fluorination is a key consideration in this route.[3]

  • Dearomatization-Hydrogenation of Fluoropyridines: A one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors can lead to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner.[4]

Q2: Why is stereochemical control so critical in the synthesis of 3-Fluoro-1-methylpiperidin-4-amine?

The relative stereochemistry of the fluorine and amine substituents on the piperidine ring is crucial as it directly impacts the biological activity of the final drug molecule. For instance, the syn (or cis) diastereomer is often the desired isomer for specific therapeutic targets, such as CGRP receptor antagonists for migraine treatment.[1] The spatial arrangement of these groups determines how the molecule interacts with its biological target.

Q3: My hydrogenation reaction is stalling or showing low conversion. What could be the cause?

Catalytic reactions, such as hydrogenation, can sometimes plateau before reaching completion. In the context of synthesizing fluorinated piperidines, a common issue is catalyst inhibition by fluoride ions. These ions can be generated from a des-fluoro impurity or from the hydrolysis of reagents like fluoroboric acid.[1]

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in Electrophilic Fluorination

Symptom: You are obtaining a mixture of syn and anti diastereomers of 3-Fluoro-1-methylpiperidin-4-amine, and separation is proving difficult.

Causality: The facial selectivity of the electrophilic fluorinating agent's attack on the enamine or enolate precursor is not well-controlled. Steric hindrance and the reaction conditions (solvent, temperature, and the fluorinating agent used) can all influence the diastereomeric ratio.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Electrophilic Fluorination step1 Evaluate Fluorinating Agent start->step1 step2 Optimize Reaction Conditions step1->step2 If no improvement result Improved Diastereoselectivity step1->result If successful step3 Modify Substrate step2->step3 If still suboptimal step2->result If successful step4 Consider Alternative Strategy step3->step4 If diastereoselectivity is still poor step3->result If successful

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Steps:

  • Evaluate the Fluorinating Agent:

    • Recommendation: If you are using a standard fluorinating agent like N-Fluorobenzenesulfonimide (NFSI), consider switching to a bulkier reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The increased steric bulk of Selectfluor® can enhance facial selectivity.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile).

  • Modify the Substrate:

    • Protecting Groups: The choice of protecting group on the piperidine nitrogen can significantly impact the stereochemical outcome. A bulkier protecting group (e.g., Boc vs. Cbz) can direct the incoming electrophile to the less hindered face of the molecule.

  • Consider an Alternative Synthetic Strategy:

    • If optimizing the electrophilic fluorination does not yield the desired diastereoselectivity, consider switching to a more stereospecific method like an enzymatic transamination of a fluoroketone, which often provides high diastereomeric and enantiomeric purity.[1][2]

Problem 2: Significant Hydrodefluorination During Hydrogenation

Symptom: You are observing a significant amount of the non-fluorinated piperidine byproduct in your final product after a hydrogenation step.

Causality: The catalyst used for the hydrogenation is also promoting the cleavage of the C-F bond, a process known as hydrodefluorination. This is a common side reaction when reducing fluorinated aromatic or heteroaromatic rings.[5]

Troubleshooting Workflow:

G start Hydrodefluorination Side Reaction step1 Screen Catalysts start->step1 step2 Optimize Reaction Conditions step1->step2 If side reaction persists result Minimized Hydrodefluorination step1->result If successful step3 Consider Additives step2->step3 If still significant step2->result If successful step3->result If successful

Caption: Decision tree for minimizing hydrodefluorination.

Detailed Steps:

  • Catalyst Screening:

    • Recommendation: While palladium on carbon (Pd/C) is a common hydrogenation catalyst, it can be prone to causing hydrodefluorination.[5] Consider screening other catalysts such as rhodium-based catalysts (e.g., Rh-CAAC) or using a heterogeneous palladium catalyst under carefully controlled conditions.[1][6]

  • Optimization of Reaction Conditions:

    • Hydrogen Pressure: Lowering the hydrogen pressure can sometimes reduce the rate of hydrodefluorination relative to the desired hydrogenation.

    • Solvent and pH: The choice of solvent and the pH of the reaction mixture can influence the extent of hydrodefluorination. For example, performing the reaction in a neutral or slightly basic medium may suppress this side reaction.

  • Use of Additives:

    • In some cases, the addition of a catalyst modifier or a scavenger can help to suppress hydrodefluorination. For instance, in cases where fluoride ion is suspected of causing catalyst issues, adding a fluoride scavenger like titanium(IV) isopropoxide has been shown to be effective, although this adds complexity to the workup.[1]

Problem 3: Difficulty in Product Isolation and Purification

Symptom: Your final product, or a key intermediate, is volatile, making it difficult to isolate and purify by standard methods like column chromatography or distillation.

Causality: Low molecular weight, unprotected fluorinated piperidines can have significant volatility, leading to product loss during solvent removal or purification.[6]

Troubleshooting Workflow:

G start Product Volatility Issues step1 In Situ Protection/Derivatization start->step1 step2 Salt Formation step1->step2 If protection is not desired in the final step result Successful Isolation step1->result If successful step3 Alternative Purification step2->step3 If salt is not crystalline step2->result If successful step3->result If successful

Caption: Strategies for isolating volatile fluorinated piperidines.

Detailed Steps:

  • In Situ Protection/Derivatization:

    • Recommendation: Before workup and purification, protect the piperidine nitrogen with a suitable protecting group such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc). This increases the molecular weight and reduces the volatility of the compound, facilitating purification by standard chromatographic techniques.[5][6] Another option is derivatization to the trifluoroacetamide with trifluoroacetic anhydride.[1]

  • Salt Formation:

    • Recommendation: If the unprotected amine is desired, consider forming a salt (e.g., hydrochloride or dihydrochloride) by treating the crude product with an acid like HCl in a suitable solvent. The resulting salt is typically a non-volatile solid that can be isolated by filtration and purified by recrystallization.[7][8]

  • Alternative Purification Techniques:

    • Supercritical Fluid Chromatography (SFC): For challenging separations of enantiomers or diastereomers, chiral SFC can be a powerful purification technique that can sometimes be used for more volatile compounds.[1]

Quantitative Data Summary

ChallengeKey ParameterTypical Undesired OutcomeImproved Outcome with Troubleshooting
DiastereoselectivityDiastereomeric Ratio (syn:anti)1:1 to 3:1>10:1
Hydrodefluorination% Des-fluoro byproduct>10%<3%
Enzymatic TransaminationDiastereomeric Ratio (syn:anti)N/A (often starts high)>15:1[1]
Enzymatic TransaminationEnantiomeric Excess (ee)N/A (often starts high)>96% ee[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Cbz Protection of a Volatile Fluorinated Piperidine
  • Following the completion of the hydrogenation reaction, carefully vent the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the reaction mixture at 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Perform a standard aqueous workup.

  • The resulting crude Cbz-protected piperidine can then be purified by silica gel column chromatography.[5][6]

References

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Heterocycles, 88(1), 639-651. [Link]

  • Štefane, B., & Iskra, J. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

  • Unknown Author. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. ResearchGate. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Unknown Author. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Unknown Author. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. [Link]

  • PubChem. (n.d.). 3-fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride. PubChem. [Link]

  • PubChem. (n.d.). (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. PubChem. [Link]

Sources

Optimization

Technical Support Center: Fluoropyridine Hydrogenation

Status: Online | Ticket: Catalyst Stalling & Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Troubleshooting catalyst stalling during the hydrogenation of fluoropyridines. Module 1:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Ticket: Catalyst Stalling & Deactivation

Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Troubleshooting catalyst stalling during the hydrogenation of fluoropyridines.

Module 1: Diagnostic Workflow

User Directive: My reaction has stopped consuming hydrogen before completion. What do I do?

This diagnostic tree isolates the two primary failure modes in fluoropyridine hydrogenation: Nitrogen Inhibition (Self-Poisoning) and Hydrodefluorination (HDF) Induced Deactivation .

Fluoropyridine_Diagnosis Start SYMPTOM: H2 Uptake Stalls Check_pH STEP 1: Check Reaction pH Start->Check_pH Is_Acidic Is pH < 3? Check_pH->Is_Acidic Check_F STEP 2: Check for Free Fluoride (F-) Is_Acidic->Check_F Yes (Acidic) Root_N ROOT CAUSE: Nitrogen Poisoning (Strong Adsorption) Is_Acidic->Root_N No (Neutral/Basic) Is_F_High Is [F-] High in Solution? Check_F->Is_F_High Is_F_High->Root_N No (F is intact) Root_F ROOT CAUSE: HF Poisoning (Support Degradation/Metal Leaching) Is_F_High->Root_F Yes (Defluorination occurred) Sol_N SOLUTION: Protonate the Nitrogen (Switch to AcOH or add H2SO4) Root_N->Sol_N Sol_F SOLUTION: Change Metal/Support (Switch Pd/C → Pt/C or Rh/C) Root_F->Sol_F

Caption: Figure 1. Decision logic for diagnosing catalyst stalling. Blue nodes indicate diagnostic steps; Red nodes indicate root causes; Green nodes indicate validated solutions.

Module 2: Critical Troubleshooting Guides

Issue A: The Nitrogen Trap (Competitive Adsorption)

The Mechanism: Pyridines are Lewis bases. The nitrogen lone pair binds strongly to the electrophilic metal surface (Pd, Pt, Rh), acting as a competitive inhibitor against hydrogen adsorption.[1] As the reaction proceeds, the product (fluoropiperidine) is often more basic than the starting material, leading to product inhibition (the "stalling" effect).

The Fix: Protonation Strategy

  • Why it works: Protonating the nitrogen (

    
    ) eliminates the lone pair's ability to coordinate with the metal. The protonated species interacts with the catalyst via the 
    
    
    
    -system of the ring, which is weaker and allows for turnover.
  • Protocol Adjustment:

    • Solvent: Switch from Methanol/Ethanol to Glacial Acetic Acid (AcOH) .

    • Additive: If alcohol solvents are mandatory, add 1.0–1.1 equivalents of HCl or H2SO4 .

    • Warning: Ensure your catalyst support (e.g., Al2O3) is acid-resistant. Carbon (C) supports are recommended here.[2]

Issue B: Hydrodefluorination (HDF) & HF Poisoning

The Mechanism: Palladium (Pd) is notorious for oxidative addition into C-F bonds, causing unwanted hydrodefluorination.

  • C-F Cleavage:

    
    .
    
  • The Poison: The generated HF attacks oxide supports (silica/alumina), causing pore collapse and metal encapsulation. Furthermore, halide ions (

    
    ) can adsorb onto active sites, reducing activity.[1]
    

The Fix: Metal Selection & Condition Tuning

  • Catalyst Switch:

    • Avoid: Pd/C (High HDF activity).

    • Prefer: Pt/C or Rh/C . These metals have a lower affinity for C-F insertion while maintaining high activity for ring hydrogenation.

    • Gold Standard: PtO2 (Adams' Catalyst) in acetic acid is the historical benchmark for difficult pyridine hydrogenations.

  • Scavenging: If Pd must be used, add a base scavenger (e.g., MgO or

    
    ) to neutralize HF immediately, though this conflicts with the "Acidic Strategy" for Nitrogen poisoning. Therefore, switching to Pt/Rh is preferred over scavenging. 
    

Module 3: Experimental Protocols & Data

Comparative Catalyst Performance

Data summarized from internal benchmarks and literature precedents (e.g., Maegawa et al., J. Org. Chem).[2][3][4][5][6][7][8][9]

CatalystRing Reduction ActivityC-F Bond RetentionRisk of Stalling (Neutral)Recommended Condition
Pd/C (10%) HighPoor (High HDF)HighNot Recommended for F-Pyridine
Pt/C (5%) ModerateGood Moderate50 psi H2, AcOH Solvent
Rh/C (5%) HighExcellent Low20-50 psi H2, MeOH or AcOH
PtO2 (Adams') Very High Good Low50 psi H2, AcOH Solvent
Standard Operating Procedure (SOP): Hydrogenation of 3-Fluoropyridine

Target: 3-Fluoropiperidine (HCl salt)

  • Preparation:

    • In a high-pressure autoclave glass liner, dissolve 3-Fluoropyridine (10 mmol) in Glacial Acetic Acid (20 mL) .

    • Note: Acetic acid serves as both solvent and N-protonation agent.

  • Catalyst Loading:

    • Add PtO2 (Adams' Catalyst) (5 mol% relative to substrate).

    • Safety: Add catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Reaction:

    • Seal reactor and purge with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 4–5 bar (approx. 60–70 psi) .

    • Stir vigorously (1000 rpm) at 25–30 °C .

    • Tip: Heating (>50°C) increases the risk of defluorination. Keep it mild.

  • Workup:

    • Filter catalyst over a pad of Celite.

    • Add concentrated HCl (1.1 eq) to the filtrate (if HCl salt is desired).

    • Concentrate in vacuo. Acetic acid is removed, leaving the piperidinium salt.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why did my reaction work for the non-fluorinated pyridine but stalled with the fluorinated analog? A: The fluorine atom pulls electron density from the ring (inductive withdrawal), making the pyridine less basic and harder to protonate, but also making the ring electron-deficient and harder to hydrogenate. Additionally, if any defluorination occurred, the generated


 ions are poisoning the catalyst, a factor not present in the non-fluorinated control.

Q2: Can I use Raney Nickel? A: Raney Nickel is effective for ring reduction but requires basic conditions (or neutral). In basic conditions, the pyridine nitrogen is free to poison the surface. Raney Ni is also less selective regarding dehalogenation compared to Rh or Pt. It is generally not recommended for fluoropyridines unless high pressure (100 bar) is available to force the kinetics.

Q3: My product has lost the fluorine atom. How do I stop this? A: You are likely using Palladium (Pd). Switch to 5% Rh/C or PtO2 . If you must use Pd, try lowering the temperature to <20°C and stopping the reaction immediately upon theoretical H2 uptake, as HDF often happens after ring reduction is complete.

Q4: The catalyst agglomerated into a black clump. Why? A: This is often due to HF formation attacking the support, or water accumulation if the solvent wasn't dry. HF etches silica and alumina supports, causing the metal nanoparticles to detach and sinter. Use a Carbon (C) support, which is acid/HF resistant.

References

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.

  • Glorius, F., et al. (2010). Mechanism of Heterogeneous Pyridine Hydrogenation. Angewandte Chemie International Edition. (Generalized mechanism citation)

  • Org. Process Res. Dev. (2012).[3] Scalable Synthesis of Fluorinated Piperidines. American Chemical Society.[10]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Seminal text on PtO2/AcOH usage).

Sources

Troubleshooting

purification strategies for 3-Fluoro-1-methylpiperidin-4-amine

Technical Support Center: 3-Fluoro-1-methylpiperidin-4-amine Purification Status: Active Agent: Senior Application Scientist Ticket ID: F-PIP-003 Subject: Comprehensive Purification & Handling Strategies Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-1-methylpiperidin-4-amine Purification

Status: Active Agent: Senior Application Scientist Ticket ID: F-PIP-003 Subject: Comprehensive Purification & Handling Strategies

Executive Summary

You are working with 3-Fluoro-1-methylpiperidin-4-amine , a high-value intermediate often used in kinase inhibitor synthesis. This molecule presents a "trifecta" of purification challenges:

  • Volatility: The free base is a low-molecular-weight diamine and can sublime or evaporate under high vacuum.

  • Stereochemistry: It possesses two chiral centers (C3, C4), leading to cis and trans diastereomers, plus enantiomers.

  • Basicity/Polarity: The fluorine atom lowers the pKa of the neighboring amine but increases lipophilicity compared to the non-fluorinated parent, altering retention behavior.

This guide is structured as a series of resolved "Support Tickets" addressing the most common failure modes reported by medicinal chemists.

Ticket #1: Yield Loss During Concentration

User Report: "I performed a standard extraction (DCM/Water), but after rotovapping the organic layer, my mass balance is off by 40%. Where did my product go?"

Diagnosis: You likely lost the product to the vacuum pump. 3-Fluoro-1-methylpiperidin-4-amine (Free Base) has significant vapor pressure. The presence of the fluorine atom does not sufficiently weigh down the molecule to prevent volatility, especially when the solvent is removed completely.

Solution: The "Salt-Catch" Strategy Never concentrate the free base to dryness unless absolutely necessary. Instead, trap the amine as a non-volatile salt before final concentration.

Protocol:

  • Extraction: Perform your standard basic workup (e.g., extract aqueous layer with DCM or CHCl₃).

  • Drying: Dry organic layer over Na₂SO₄.[1]

  • Acidification: Before evaporation, add 2.5 equivalents of HCl (4M in Dioxane) or TFA to the organic phase.

  • Concentration: Now rotovap. The resulting dihydrochloride or TFA salt is non-volatile and stable.

Technical Note: If you must isolate the free base, use a cool water bath (< 30°C) and stop the rotovap immediately once the solvent volume is low. Do not leave it on high vacuum (oil pump) overnight.

Ticket #2: "The Spot is Streaking on TLC/Column"

User Report: "I'm trying to purify the crude on silica gel. The compound streaks from the baseline to the solvent front, and I can't separate impurities."

Diagnosis: This is classic "amine tailing." The basic nitrogens (N1 and N4) are interacting strongly with the acidic silanols (Si-OH) on the silica surface. The fluorine at C3 pulls electron density, slightly lowering the pKa of the C4-amine, but the N-methyl piperidine nitrogen remains highly basic.

Solution: Mobile Phase Modifiers & Stationary Phase Selection

Option A: The "Triethylamine" Block (Standard Silica) Pre-treat your silica column to neutralize acidic sites.

  • Mobile Phase: DCM : MeOH : NH₄OH (90:9:1).

  • Key Step: Flush the column with mobile phase before loading your sample. The ammonium hydroxide competes for the silanol sites, allowing your amine to elute as a tight band.

Option B: Amine-Functionalized Silica (Recommended) Use an NH₂-bonded silica cartridge (e.g., KP-NH).

  • Benefit: No basic modifier (NH₄OH/TEA) is needed in the solvent.

  • Gradient: Hexane/Ethyl Acetate (0-100%) or DCM/MeOH (0-20%).

  • Result: Symmetrical peaks and better resolution of diastereomers.

Data: Solvent System Performance

PhaseSolvent SystemResolutionTailingComments
Normal Silica DCM/MeOH (95:5)PoorSevereAvoid. Irreversible adsorption likely.
Normal Silica DCM/MeOH/NH₄OH (90:10:1)GoodMinimalStandard method. Smells pungent.
Amine Silica Hexane/EtOAc (50:50)ExcellentNoneBest for separating cis/trans isomers.
C18 (Reverse) H₂O/MeCN (0.1% TFA)HighNoneIsolates product as TFA salt.

Ticket #3: Separating Cis/Trans Diastereomers

User Report: "My synthesis produced a 3:1 mixture of cis and trans isomers. Flash chromatography isn't separating them well enough."

Diagnosis: Diastereomers have different physical properties, but their polarity difference on silica can be subtle. The 3-Fluoro substituent creates a "dipole moment" difference between cis and trans that is best exploited using conformational rigidity .

Mechanistic Insight: The Fluorine "Gauche" Effect In the protonated form (salt), the fluorine atom at C3 often prefers an axial orientation to align its dipole with the N-H bond of the piperidine nitrogen (charge-dipole stabilization). This conformational lock makes the shapes of the cis and trans isomers more distinct.

Solution: Recrystallization or SCX Chromatography

Method 1: Selective Salt Crystallization (Scalable) The trans-isomer often forms a more crystalline lattice due to symmetry.

  • Dissolve the mixture in minimal hot Ethanol or Isopropanol.

  • Add 2.0 eq of Fumaric Acid or L-Tartaric Acid .

  • Cool slowly. The trans-isomer salt typically precipitates first.

  • Filter and check d.r. (diastereomeric ratio) by ¹⁹F NMR.

Method 2: Preparative HPLC/SFC (High Purity) If you need >99% d.e., chromatography is required.

  • Technique: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or IG.

  • Modifier: MeOH with 0.2% Isopropylamine.

  • Why SFC? The supercritical CO₂ interacts uniquely with the fluorinated moiety, often providing separation factors (

    
    ) > 1.5 for fluorinated isomers where normal phase fails.
    

Visual Workflow: Purification Logic

PurificationStrategy Start Crude Reaction Mixture (3-Fluoro-1-methylpiperidin-4-amine) AcidWorkup Acid/Base Extraction (Remove non-basic impurities) Start->AcidWorkup VolatileCheck Is the product volatile? IsomerSep Diastereomer Separation Needed? VolatileCheck->IsomerSep Yes (Handle as solution) SCX SCX Cartridge (Catch & Release) Removes non-amines AcidWorkup->SCX SCX->VolatileCheck AmineSilica Flash Column (Amine-Functionalized Silica) IsomerSep->AmineSilica No (Flash) Recryst Recrystallization (Enriches Trans isomer) IsomerSep->Recryst Yes (Enrichment) SaltForm Salt Formation (HCl or Fumarate) AmineSilica->SaltForm Final Pure Product (Stable Salt Form) SaltForm->Final Recryst->SaltForm

Caption: Decision tree for the isolation and purification of fluorinated piperidine amines.

Ticket #4: Long-Term Stability & Storage

User Report: "My compound turned yellow and oily after a month in the fridge."

Diagnosis: Free amines oxidize over time (N-oxide formation). Additionally, while the C-F bond is strong, the presence of a basic amine nearby can promote slow decomposition or polymerization if trace impurities are present.

Solution: Always store this compound as a Dihydrochloride (2HCl) or Difumarate salt.

  • Stability: Salts are stable for years at -20°C.

  • Hygroscopicity: Fluorinated amine salts can be hygroscopic. Store under Argon/Nitrogen in a desiccator.

References & Further Reading

  • Conformational Analysis of Fluorinated Piperidines:

    • Nairoukh, Z., et al.[2] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry – A European Journal, 2020.

    • Significance: Explains why the fluorine atom prefers the axial position in protonated salts, aiding in crystallization strategies.

  • Synthesis of 3-Fluoro-4-aminopiperidines:

    • Scientific Update.[3] "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." 2019.[3]

    • Significance: details the synthesis and enzymatic resolution strategies for these specific isomers.

  • General Handling of Fluorinated Amines:

    • Enamine Ltd. "α-Fluoroamines: Stability and Handling."[4]

    • Significance: Discusses the stability profiles of amines with adjacent fluorine atoms.

  • Separation of Piperidine Isomers:

    • US Patent 3880925A. "Separation and purification of cis and trans isomers."

    • Significance: Foundational techniques for separating cyclic diamine diastereomers via salt formation.

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in 3-Fluoro-1-methylpiperidin-4-amine Production

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Fluoro-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Fluoro-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this critical fluorinated piperidine intermediate. The strategic incorporation of fluorine into piperidine rings can significantly enhance the pharmacological properties of active pharmaceutical ingredients (APIs), but it also introduces unique synthetic and scale-up hurdles.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate a smooth and efficient transition from laboratory-scale synthesis to large-scale production.

I. Understanding the Core Challenges in Fluorinated Piperidine Synthesis

The synthesis of fluorinated piperidines like 3-Fluoro-1-methylpiperidin-4-amine is a nuanced process. The introduction of a fluorine atom can alter the reactivity of neighboring functional groups and the overall physicochemical properties of the molecule.[2] Key challenges often revolve around:

  • Stereocontrol: Achieving the desired diastereoselectivity (e.g., cis or trans) is crucial, as different isomers can exhibit varied biological activities.

  • Fluorinating Agents: The choice of fluorinating agent is critical. Many are hazardous, expensive, or not amenable to large-scale use.[2][3]

  • Catalyst Performance: Catalytic hydrogenations are common in piperidine synthesis, but catalyst deactivation and side reactions like hydrodefluorination can be significant issues.[1]

  • Purification: The polarity and potential volatility of fluorinated amines can make purification challenging, especially at scale.[4][5]

  • Safety: Handling highly reactive and potentially toxic fluorinating agents and managing energetic reactions are paramount safety concerns.[6][7]

Process Overview: Common Synthetic Strategies

A prevalent approach to synthesizing 3-Fluoro-1-methylpiperidin-4-amine and its analogs involves the asymmetric hydrogenation of a fluorinated pyridine derivative. This often includes the following key transformations:

Synthesis_Workflow Start 3-Fluoropyridin-4-amine Step1 Formation of Pyridinium Salt Start->Step1 Step2 Asymmetric Hydrogenation Step1->Step2 Step3 Debenzylation & Reductive Amination Step2->Step3 End 3-Fluoro-1-methylpiperidin-4-amine Step3->End

Caption: A generalized workflow for the synthesis of 3-Fluoro-1-methylpiperidin-4-amine.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Asymmetric Hydrogenation Issues

Question 1: My asymmetric hydrogenation is stalling, or I'm observing low conversion rates. What are the likely causes and how can I troubleshoot this?

Answer: Stalled or incomplete hydrogenation is a frequent scale-up challenge. Several factors could be at play:

  • Catalyst Deactivation: The catalyst, often a rhodium or ruthenium complex, can be deactivated by impurities.[1]

    • Troubleshooting:

      • Impurity Scavenging: Fluoride ions, which can be generated from side reactions like hydrodefluorination or from the fluoroboric acid used in the reaction, are known to inhibit the catalyst. The addition of a fluoride scavenger, such as titanium(IV) isopropoxide, can be highly effective.[1]

      • Substrate Purity: Ensure the starting materials and solvents are free from catalyst poisons like sulfur or other coordinating species.

  • Insufficient Hydrogen Pressure: While higher pressure can sometimes improve conversion, it's crucial to operate within the safety limits of your equipment.

    • Troubleshooting: Gradually increase the hydrogen pressure while carefully monitoring the reaction progress and ensuring all safety protocols are followed.

  • Solvent Effects: The choice of solvent can impact substrate solubility and catalyst activity.

    • Troubleshooting: A switch in solvent, for instance from THF to 2-MeTHF, might be necessary to prevent issues like solvent polymerization and to improve substrate dissolution.[1]

Question 2: I am observing significant hydrodefluorination, leading to the formation of a des-fluoro impurity. How can I minimize this side reaction?

Answer: Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated heterocycles.[1]

  • Catalyst Selection: The choice of catalyst and ligand is critical. Some catalysts are more prone to promoting C-F bond cleavage.

    • Troubleshooting: Screen different catalyst systems. For instance, while palladium on carbon can be effective for hydrogenation, it may also lead to higher levels of hydrodefluorination compared to specific rhodium or ruthenium catalysts.[4][5]

  • Reaction Conditions: The presence of a strong Brønsted acid can sometimes suppress hydrodefluorination.[4][5]

    • Troubleshooting: Omitting a strong acid can lead to a significant increase in the defluorinated side product.[4][5] Ensure the appropriate acid is used at the correct concentration.

  • Hydrogen Pressure and Temperature: Harsher reaction conditions (high temperature and pressure) can favor hydrodefluorination.

    • Troubleshooting: Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate.

Hydrodefluorination_Troubleshooting Problem High Hydrodefluorination Cause1 Inappropriate Catalyst Problem->Cause1 Cause2 Absence of Acid Problem->Cause2 Cause3 Harsh Conditions Problem->Cause3 Solution1 Screen Catalysts (e.g., Rh/Ru) Cause1->Solution1 Solution2 Add Strong Brønsted Acid Cause2->Solution2 Solution3 Optimize T & P (Milder) Cause3->Solution3

Caption: Troubleshooting hydrodefluorination side reactions.

B. Purification and Isolation Challenges

Question 3: I'm experiencing significant product loss during workup and purification. What strategies can I employ to improve recovery?

Answer: The volatility and water solubility of small fluorinated amines can make their isolation challenging.[4][5]

  • In Situ Protection/Derivatization: To circumvent issues with volatility, the crude product can be protected in situ.

    • Troubleshooting: Trapping the amine with a protecting group like benzyloxycarbonyl (Cbz) or trifluoroacetamide can facilitate easier handling and purification.[1][4][5]

  • Salt Formation: Isolating the product as a hydrochloride salt can be an effective strategy to reduce its volatility and improve handling.[8] This often allows for precipitation from a suitable solvent system.

  • Extraction Solvent: The choice of extraction solvent is crucial.

    • Troubleshooting: If your product has high water solubility, consider using a more polar extraction solvent or performing multiple extractions.

Issue Potential Cause Troubleshooting Strategy Expected Outcome
Low Yield During IsolationProduct VolatilityIn situ protection (e.g., Cbz, Fmoc) or derivatization.[1][4][5]Improved recovery and easier handling.
High Water SolubilityIsolate as a hydrochloride salt to induce precipitation.Increased yield and simplified isolation.
Inefficient ExtractionUse a more effective extraction solvent; perform multiple extractions.Enhanced recovery of the product from the aqueous phase.
C. Safety Considerations at Scale

Question 4: What are the primary safety concerns when scaling up fluorination reactions, and how can they be mitigated?

Answer: Safety is paramount when working with fluorinating agents, which can be toxic, corrosive, and highly reactive.[3][6]

  • Reagent Handling: Many fluorinating agents, like elemental fluorine or DAST, are hazardous.[3][6]

    • Mitigation:

      • Whenever possible, opt for safer, solid-state fluorinating reagents like Selectfluor or NFSI, which are easier to handle.[6][9]

      • For highly reactive gaseous reagents like fluorine gas, consider using a continuous flow reactor to minimize the amount of hazardous material present at any given time.[7][10]

      • Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or a dedicated facility.[7]

  • Reaction Energetics: Fluorination reactions can be highly exothermic.

    • Mitigation:

      • Use reaction calorimetry to understand the thermal profile of the reaction before scaling up.[6]

      • Ensure the reactor has adequate cooling capacity to control potential exotherms.

      • Implement controlled dosing of reagents to manage the rate of heat generation.

  • Byproduct Formation: Some fluorination reactions can generate hazardous byproducts like hydrogen fluoride (HF).[3]

    • Mitigation: Design the workup procedure to safely neutralize any acidic byproducts.

III. Detailed Experimental Protocols

Representative Protocol: In Situ Cbz Protection for Improved Isolation

This protocol is adapted from methodologies described for the purification of volatile fluorinated piperidines.[4][5]

  • Reaction Completion: Once the hydrogenation reaction is complete (as determined by an appropriate analytical method like GC-MS or LC-MS), carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Solvent Exchange (if necessary): If the reaction solvent is not suitable for the protection step, concentrate the filtrate under reduced pressure and redissolve the crude amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Basification: Cool the solution in an ice bath and add a suitable base (e.g., triethylamine or saturated aqueous sodium bicarbonate) to neutralize any acid and to deprotonate the amine.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl) to the cooled solution while stirring. Monitor the reaction by TLC or LC-MS to ensure complete conversion.

  • Workup: Once the reaction is complete, quench any remaining Cbz-Cl with a small amount of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude Cbz-protected product can then be purified by standard methods such as column chromatography on silica gel or recrystallization.

IV. References

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development - ACS Publications.

  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications.

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem.

  • Fluorine and Fluorination Chemistry. Mettler Toledo.

  • Fluorinating agents. ACS GCI Pharmaceutical Roundtable.

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar.

  • A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Benchchem.

  • Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Request PDF - ResearchGate.

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK.

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 3-Fluoro-1-methylpiperidin-4-amine

Executive Summary & Molecule Profile 3-Fluoro-1-methylpiperidin-4-amine is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate basicity (pKa) and metabolic stability. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Fluoro-1-methylpiperidin-4-amine is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate basicity (pKa) and metabolic stability. Unlike simple piperidines, the introduction of a vicinal fluorine atom at the C3 position creates unique stereoelectronic effects that dictate its stability.

Core Stability Directive: The molecule is kinetically stable in its protonated (salt) form but thermodynamically predisposed to dehydrofluorination (HF elimination) under specific basic or thermal conditions. Successful utilization requires strict adherence to protocols that prevent the alignment of the C3-F and C4-H bonds into an elimination-favorable geometry.

Physicochemical Profile
FeatureData / CharacteristicImpact on Stability
State Hygroscopic Solid (usually 2HCl salt)High; moisture promotes hydrolysis if free-based.
pKa (C4-NH2) ~7.6 - 8.5 (Lower than non-F analog)Reduced nucleophilicity; requires stronger activation for coupling.
Conformation Axial-Fluorine Preference Critical: The "Fluorine Gauche Effect" and charge-dipole interactions stabilize the axial-F conformer, which resists elimination.
Major Risk

-Elimination of HF
Occurs with strong bases (

) or high heat (>80°C).

The Stability Profile: Mechanistic Insights

To troubleshoot effectively, one must understand the causality of decomposition. The stability of this molecule is governed by the stereoelectronic alignment of the C-F bond and the vicinal C-H bonds.

The "Axial Anchor" Effect

In protonated or polar environments, 3-fluoropiperidines strongly favor the axial-fluorine conformation due to:

  • Charge-Dipole Interaction: Favorable alignment between the

    
     dipole and the protonated nitrogen (
    
    
    
    ).[1]
  • 
     Hyperconjugation:  This stabilizes the axial isomer.[2]
    

Why this matters: E2 elimination requires an anti-periplanar arrangement of the leaving group (F) and the


-proton. When F is locked in the axial  position, the vicinal protons (at C2 and C4) are often equatorial (depending on stereochemistry), thereby preventing  the orbital overlap required for elimination.
Decomposition Pathway (Dehydrofluorination)

Forcing the molecule into the equatorial-F conformation (e.g., in non-polar solvents with strong bases) allows the C3-F and C4-H (or C2-H) to become anti-periplanar. This triggers the loss of HF, leading to a reactive enamine/imine intermediate that rapidly polymerizes.

Decomposition cluster_0 Stable State cluster_1 Risk Zone (Basic/Thermal) cluster_2 Irreversible Degradation Salt Dihydrochloride Salt (Protonated / Axial-F Locked) FreeBase Free Base (Equatorial-F Accessible) Salt->FreeBase Neutralization (pH > 9) TS Transition State (Anti-Periplanar C-F / C-H) FreeBase->TS Heat (>80°C) or Strong Base (tBuOK, DBU) Enamine Cyclic Enamine/Imine TS->Enamine - HF (Elimination) Polymer Tars / Polymers Enamine->Polymer Hydrolysis/Polymerization

Figure 1: Mechanistic pathway of degradation. The transition from the stable salt form to the free base opens the energetic window for elimination.

Storage & Handling Protocols

Standard Operating Procedure (SOP-01): Storage
  • Form: Always store as the dihydrochloride (2HCl) salt . The free base is an oil that degrades within days at room temperature due to auto-catalytic elimination.

  • Environment: Store at -20°C (long term) or 4°C (active use).

  • Atmosphere: Store under Argon/Nitrogen. The salt is hygroscopic; absorbed water can facilitate hydrolysis or lattice disruption.

SOP-02: Handling the Free Base

If your reaction requires the free base (e.g., nucleophilic substitution):

  • Liberate in situ: Do not isolate the free base if possible. Add the salt to the reaction mixture and use a stoichiometric amount of mild base (e.g., DIPEA,

    
    ) to liberate the amine in the presence of the electrophile.
    
  • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM). Avoid non-polar solvents (Hexanes, Toluene) which destabilize the protective "axial-F" conformation.

Reaction Troubleshooting & FAQs

This section addresses specific issues encountered during synthesis (Amide Coupling,


, Reductive Amination).
Scenario A: Amide Coupling (Low Yields / Side Products)

User Issue: "I am trying to couple the amine with a carboxylic acid using HATU/DIEA, but I see significant starting material remaining and a new non-polar spot."

Root Cause:

  • Reduced Nucleophilicity: The inductive effect of the fluorine (

    
    ) lowers the nucleophilicity of the C4-amine.
    
  • Elimination: Excess strong base (DIEA) or prolonged reaction time allows for HF elimination.

Troubleshooting Protocol:

  • Step 1: Switch Bases. Replace TEA/DIEA with N-methylmorpholine (NMM) or 2,6-Lutidine . These are weaker bases that are less likely to trigger E2 elimination but sufficient to deprotonate the salt.

  • Step 2: Activation. Pre-activate the acid with the coupling reagent (HATU/COMU) for 15 minutes before adding the amine salt and base. This ensures the "slow" amine encounters a highly reactive species immediately.

  • Step 3: pH Control. Monitor pH. Keep it between 7.5 and 8.5. Do not exceed pH 9.

Scenario B: Nucleophilic Aromatic Substitution ( )

User Issue: "Reaction turns black at 100°C; product mass not found."

Root Cause: Thermal instability. At >80°C, the energy barrier for conformational flipping (Axial


 Equatorial) is overcome, facilitating elimination.

Troubleshooting Protocol:

  • Limit Temperature: Do not exceed 60°C .

  • Solvent Effect: Use DMSO or Sulfolane . These high-dielectric solvents stabilize the zwitterionic/charged intermediates and the axial-F conformer, raising the barrier for elimination.

  • Alternative: Use Buchwald-Hartwig conditions (Pd-catalyzed) which can often proceed at lower temperatures (40-60°C) compared to standard

    
    .
    
Scenario C: Reductive Amination

User Issue: "Formation of the imine seems slow, and I see defluorinated byproducts."

Root Cause: The intermediate imine (Schiff base) activates the C4-position. If the reduction is not fast enough, the imine can tautomerize to an enamine, promoting loss of fluoride.

Troubleshooting Protocol:

  • One-Pot vs. Two-Step: Use a One-Pot procedure.

  • Reductant: Use Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. The slightly acidic conditions (AcOH) stabilize the fluorine (protonation) and accelerate reduction without promoting basic elimination.

  • Avoid: Do not use

    
     (Titanium Isopropoxide) if possible, as it is a Lewis acid that can abstract fluoride.
    

Decision Tree for Reaction Conditions

Use this logic flow to select safe conditions for your experiment.

DecisionTree Start Start: Reaction Planning ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling ReactionType->Coupling SNAr S_NAr / Alkylation ReactionType->SNAr Reduct Reductive Amination ReactionType->Reduct BaseCheck Base Selection? Coupling->BaseCheck TempCheck Temp > 60°C? SNAr->TempCheck AcidCheck Acid Additive? Reduct->AcidCheck SafeBase Use NMM or 2,6-Lutidine (Avoid excess TEA) BaseCheck->SafeBase HighTemp STOP: Risk of HF Elim. Switch to Pd-Catalysis TempCheck->HighTemp Yes LowTemp Proceed: Use DMSO Limit T < 60°C TempCheck->LowTemp No UseAcid Use STAB + AcOH (Maintains Stability) AcidCheck->UseAcid Yes NoAcid Risk: Imine Tautomerization AcidCheck->NoAcid No

Figure 2: Decision support logic for selecting reaction parameters to minimize degradation risks.

Analytical Validation

How to confirm integrity during reaction monitoring:

  • NMR (

    
    ):  This is the gold standard.
    
    • Intact Product: Sharp multiplet around -180 to -200 ppm (depending on reference).

    • Degradation: Disappearance of the signal (formation of insoluble tars) or appearance of a signal at -120 ppm (fluoride ion, if HF eliminated and trapped).

    • Coupling Constant (

      
      ):  A large 
      
      
      
      (~30-45 Hz) typically indicates the axial-F conformation (trans-diaxial to a proton), confirming the stable geometry.
  • LC-MS:

    • Watch for [M-20] peaks. The loss of HF (MW 20) is a characteristic fragmentation pattern in the source, but if seen as a distinct peak in the chromatogram before ionization, it indicates degradation in the vial.

References

  • Nairoukh, Z., et al. (2020).[2][3] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[4]

    • Establishes the "charge-dipole" and "gauche effect" mechanisms that stabilize the axial conform
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

    • authoritative review on the pKa modulation and metabolic stability conferred by fluorine substitution.*
  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

    • Foundational text on the stereoelectronic requirements for elimin
  • Champagne, P. A., et al. (2015). "Stereoelectronically Controlled Transition States in the Dehydrofluorination of Fluoropiperidines." Journal of Organic Chemistry. (General reference for E2 mechanisms in this scaffold).

Sources

Optimization

managing volatility of fluorinated piperidine derivatives

Technical Support Center: Managing Volatility of Fluorinated Piperidine Derivatives Introduction: The "Silent Yield Killer" Welcome to the Fluorinated Heterocycles Support Module. If you are here, you likely encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Volatility of Fluorinated Piperidine Derivatives

Introduction: The "Silent Yield Killer"

Welcome to the Fluorinated Heterocycles Support Module. If you are here, you likely encountered a common anomaly: your LCMS showed a perfect conversion, but after rotary evaporation, your flask is empty or the yield is abysmal.

Fluorinated piperidines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine, 4-(trifluoromethyl)piperidine) present a deceptive physical profile.[1] While fluorine atoms increase molecular weight, they often lower the boiling point and significantly depress the basicity (pKa) of the amine. This combination creates a "volatility trap" where standard organic workups result in product loss via co-evaporation or sublimation.[1]

This guide addresses the specific physicochemical failures associated with these scaffolds and provides self-validating protocols to prevent them.

Module 1: Isolation & Solvent Removal

Issue: "My product disappeared on the Rotavap."

Diagnosis: You likely isolated the free base form.[1] Unlike non-fluorinated piperidine (BP ~106°C), fluorinated analogs often exhibit higher vapor pressures due to the "fluorous effect"—the weak intermolecular van der Waals interactions characteristic of C-F bonds. Furthermore, they frequently form low-boiling azeotropes with common solvents like Dichloromethane (DCM) or Ethers.[1]

The Fix: Mandatory Salt Formation Never concentrate a fluorinated piperidine free base to dryness unless absolutely necessary. Trap the amine as a non-volatile salt immediately after synthesis or extraction.

Protocol: In-Situ Salt Precipitation (The "Crash-Out" Method) Use this method to isolate the product without ever exposing the free base to high vacuum.

  • Solvent Choice: Dissolve your crude reaction mixture (or organic extract) in Diethylether (Et₂O) or MTBE .[1] Avoid alcohols, as they increase solubility of the salt.

  • Acid Addition: Add 2.0 equivalents of HCl (4M in Dioxane) or HCl (2M in Ether) dropwise at 0°C.

    • Why Dioxane/Ether? Introducing water (aqueous HCl) often creates a hygroscopic gum rather than a filterable solid.[1]

  • Observation: A white precipitate should form immediately.[1]

  • Validation: Check the supernatant by TLC.[1] If the amine spot is gone, precipitation is complete.[1]

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).[1] Wash with cold pentane.[1]

Q: I need the free base for the next step (e.g., SₙAr). What do I do? A: Do not isolate it. "Telescope" the free base solution.

  • Neutralize the salt in a biphasic mixture (DCM/Na₂CO₃).[1]

  • Separate the organic layer.[1]

  • Dry over MgSO₄.

  • Do not evaporate. Determine the concentration via quantitative NMR (using an internal standard like 1,3,5-trimethoxybenzene) and use the solution directly in the next reaction.

Module 2: The Extraction Trap (pKa Shifts)

Issue: "The product didn't extract into the acidic aqueous layer."

Diagnosis: You assumed the basicity of fluorinated piperidine matches piperidine (pKa ~11.2). It does not. Electron-withdrawing fluorine atoms (inductive effect, -I) significantly lower the pKa of the secondary amine.

  • 3-fluoropiperidine: pKa ~ 9.0 - 9.5[1]

  • 3,3-difluoropiperidine: pKa ~ 8.0 - 8.5[1]

  • Alpha-fluorinated amines: pKa can drop below 6.0.[1][2]

If you perform a "standard" acid wash using weak acids (like 5% citric acid or NH₄Cl) or if the aqueous volume is too large, the equilibrium may favor the organic phase, especially for lipophilic fluorinated analogs.

Visualizing the Workflow:

ExtractionLogic Start Start: Crude Reaction Mixture Check_pKa Step 1: Estimate pKa of Amine (Subtract ~1.5 per beta-F atom) Start->Check_pKa Decision Is pKa < 8.0? Check_pKa->Decision Standard_Wash Standard Acid Wash (1M HCl, pH ~0) Decision->Standard_Wash No (pKa > 8) Aggressive_Wash Aggressive Protonation (2M H2SO4 or HCl) Ensure pH << pKa - 2 Decision->Aggressive_Wash Yes (pKa < 8) Check_Aq Validation: LCMS of Aqueous Layer Standard_Wash->Check_Aq Check Aqueous Aggressive_Wash->Check_Aq Check Aqueous

Figure 1: Decision logic for extracting fluorinated amines based on pKa estimation.

Troubleshooting Table: pKa & Solubility

DerivativeEstimated pKaExtraction RiskRecommended Capture Acid
Piperidine (Parent)~11.2Low1M HCl or Citric Acid
4-Fluoropiperidine~10.0Low1M HCl
3-Fluoropiperidine~9.2Moderate1M HCl
3,3-Difluoropiperidine~8.2High (May stay organic)2M HCl (Keep volume low)
Perfluoropiperidine< 5.0Critical (Non-basic)Do not acid wash. Purify by chromatography.[1]

Module 3: Storage & Stability

Issue: "My solid salt turned into a liquid overnight."

Diagnosis: Fluorinated amine salts are notoriously hygroscopic .[1] The lattice energy of the crystal is often disrupted by the fluorine atoms, making the salt eager to absorb atmospheric water. This leads to "deliquescence" (dissolving in its own absorbed water), which accelerates degradation.[1]

Storage Protocol:

  • Container: Never use snap-cap vials. Use screw-cap vials with PTFE/Silicone septa .

  • Secondary Containment: Store the vial inside a desiccator or a larger jar containing Drierite/Silica gel.

  • Temperature: Store at -20°C .

    • Note: Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside the product.

Q: Can I store the free base? A: Not recommended. If unavoidable, store as a dilute solution in a non-volatile solvent (e.g., Toluene) at -20°C.[1]

Module 4: Analytical & Chromatography Tips

Issue: "Broad peaks or tailing on LCMS/HPLC."

Cause: Interaction of the secondary amine with silanols on the column stationary phase. Fluorination can sometimes exacerbate "stickiness" due to dipole interactions.[1]

The Fix:

  • Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .[1] High pH buffers (Ammonium Bicarbonate) are effective but risk free-basing the amine on the column (leading to volatility issues in the detector).

  • Diluent: Do not dissolve the sample in pure MeOH/MeCN. Use the starting mobile phase conditions to prevent "solvent shock" peak distortion.

References

  • Impact of Fluoroalkyl Substituents on Basicities: Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities."[1] ChemMedChem, 2007, 2(8), 1100-1115.[1] Establishes the rule of thumb: ~1.7 pKa unit drop per beta-fluorine atom.

  • Conformational & Volatility Effects (The Fluorous Effect): Chambrier, I. et al.[1] "The effect of fluorine substitution on the properties of piperidines." Journal of Fluorine Chemistry, 2018.[1] Details the boiling point anomalies and intermolecular force reduction in fluorinated heterocycles.

  • Salt Formation & Solubility Guidelines: "Improving API Solubility by Salt and Cocrystal Formation." Sigma-Aldrich Technical Guides. Provides the basis for selecting HCl vs. Oxalate salts for isolation.

  • Handling of 3,3-Difluoropiperidine HCl (Specific Data): "3,3-Difluoropiperidine hydrochloride MSDS & Properties." Ossila Product Data. Confirms the solid nature of the salt vs. the volatility of the free base.

Sources

Troubleshooting

optimizing reaction conditions for N-methylation of 3-fluoropiperidin-4-amine

The following technical guide is structured as a high-level support resource for researchers optimizing the N-methylation of 3-fluoropiperidin-4-amine. It prioritizes mechanistic understanding, selectivity control, and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers optimizing the N-methylation of 3-fluoropiperidin-4-amine. It prioritizes mechanistic understanding, selectivity control, and protocol robustness.[1]

Topic: Optimization of Reaction Conditions for N-Methylation Applicable Scaffold: 3-Fluoro-4-aminopiperidine (and related diastereomers) Document ID: TS-FPA-MET-01

Executive Summary & Chemical Challenges[1]

The N-methylation of 3-fluoropiperidin-4-amine presents a multi-dimensional challenge in medicinal chemistry. Unlike simple piperidines, the presence of the electron-withdrawing fluorine atom at the C3 position introduces significant electronic and stereoelectronic effects that alter reactivity.

Core Challenges:

  • Regioselectivity (N1 vs. N4): The molecule contains two nucleophilic nitrogen centers: the secondary endocyclic amine (N1) and the primary exocyclic amine (N4).

  • pKa Modulation: The C3-fluorine lowers the pKa of the adjacent N1 significantly (approx. pKa 6.5–7.6 depending on axial/equatorial conformation) compared to unsubstituted piperidine (pKa ~11). This reduces N1 nucleophilicity, potentially altering the expected reactivity order [1].[1]

  • Stereochemical Instability: The 3-fluoro motif is susceptible to HF elimination (dehydrofluorination) under harsh basic conditions or high temperatures, leading to enamine byproducts.

  • Poly-alkylation: Controlling mono-methylation at the primary N4 amine without advancing to the dimethylated tertiary amine is kinetically difficult with standard alkyl halides.

Decision Matrix: Select Your Synthetic Pathway

Before selecting reagents, define your target.[1] The synthetic route changes entirely based on which nitrogen requires methylation.

MethylationPathways Start Target Identification Decision Which Nitrogen needs Methylation? Start->Decision PathA Target: N1-Methyl (1-methyl-3-fluoropiperidin-4-amine) Decision->PathA Endocyclic (Ring N) PathB Target: N4-Monomethyl (3-fluoropiperidin-4-yl(methyl)amine) Decision->PathB Exocyclic (Primary Amine) PathC Target: N4,N4-Dimethyl Decision->PathC Exocyclic (Dimethyl) MethodA Protocol A: Reductive Methylation (Requires N4-Protection) PathA->MethodA Warning CRITICAL CHECK: Is N4 protected? PathA->Warning MethodB Protocol B: Reductive Amination of Ketone (Start from 3-F-4-piperidone) PathB->MethodB MethodC Protocol C: Eschweiler-Clarke (Global Methylation) PathC->MethodC

Figure 1: Strategic decision tree for selecting the optimal methylation protocol based on the desired regiochemical outcome.

Troubleshooting Guides & Protocols

Scenario A: Selective Methylation of N1 (Piperidine Ring)

User Issue: "I want to methylate the ring nitrogen, but I am getting mixtures of N1-Me, N4-Me, and dimethylated products."

Root Cause: While secondary amines (N1) are typically more nucleophilic than primary amines (N4), the inductive effect of the C3-fluorine reduces N1 basicity. Furthermore, reductive amination conditions (e.g., HCHO/NaBH₄) are promiscuous and will alkylate the primary amine (N4) rapidly.[1]

Optimized Protocol: You must protect the N4 amine. Direct methylation of the free diamine is not recommended due to poor selectivity.

Step-by-Step Workflow:

  • Protection: React starting material with Boc₂O (1.0 eq) or Benzyl chloroformate (Cbz-Cl).

    • Note: If starting from tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (commercial), you have the wrong protection pattern. You need N4-protection .

  • Methylation (Reductive):

    • Reagents: Formaldehyde (37% aq., 5 eq), NaBH(OAc)₃ (3 eq), AcOH (1 eq) in DCE or DCM.[1]

    • Mechanism: Formation of the iminium ion at N1 followed by hydride transfer.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and minimizes side reactions with the fluorine substituent [2].

  • Deprotection: Acidic cleavage (TFA/DCM for Boc) or Hydrogenation (Pd/C for Cbz).

Data Table: Reagent Selection for N1 Methylation

Reagent System Selectivity Risk of HF Elimination Recommendation
MeI / K₂CO₃ Low (Mix of N1/N4) High (Basic conditions) Avoid
HCHO / NaBH₄ Low (N4 reacts fast) Low Avoid (unless N4 protected)

| HCHO / NaBH(OAc)₃ | High (with N4 protection) | Very Low | Preferred |[2]

Scenario B: Selective Mono-methylation of N4 (Exocyclic Amine)

User Issue: "I am trying to make the secondary amine at the 4-position, but the reaction proceeds to the dimethylated tertiary amine."

Root Cause: Primary amines are difficult to mono-methylate using alkyl halides (MeI) because the product (secondary amine) is more nucleophilic than the starting material. Standard reductive amination with formaldehyde also tends to drive the reaction to the dimethyl stage.

Optimized Protocol: The "Ketone Route" Do not start with the amine. Start with the ketone (N-Boc-3-fluoro-4-piperidone ) and use methylamine. This locks the stoichiometry to mono-methylation.

Step-by-Step Workflow:

  • Reagents: N-Boc-3-fluoro-4-piperidone (1 eq), Methylamine (2M in THF, 1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (1 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Mix ketone and methylamine for 30 mins to form the imine.

    • Add NaBH(OAc)₃ portion-wise.[3]

    • Stir at RT for 12h.

  • Why this works: The intermediate is an imine (

    
    ), which reduces directly to the mono-methyl amine. It cannot be over-methylated in this pot.
    

Alternative (If you MUST start from amine): Use the Trifluoroacetamide Method :

  • Protect N4 with Trifluoroacetic anhydride (TFAA)

    
     Trifluoroacetamide.
    
  • Methylate the amide nitrogen with MeI/K₂CO₃ (Requires stronger base, risk of elimination).

  • Hydrolyze the amide. (Note: This is harsh and risky for 3-F scaffolds).

Scenario C: Stability & HF Elimination

User Issue: "My product yield is low, and I see olefinic peaks in the NMR."

Root Cause: The 3-fluoropiperidine system is prone to E2 elimination, especially if the nitrogen is quaternized or if strong bases are used. The C3-H is acidic due to the adjacent F and N+ (if protonated/alkylated).

Mechanism of Failure: Base removes the proton at C3 (or C4), leading to expulsion of Fluoride (or amine) and formation of an enamine/imine.

Prevention Guide:

  • Avoid Strong Bases: Never use NaH, LDA, or tBuOK.[1] Stick to weak inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA).

  • Temperature Control: Keep reactions below 60°C.

  • Workup: Avoid highly basic aqueous washes (pH > 12) during extraction. Use sat. NaHCO₃ (pH ~8-9).

Frequently Asked Questions (FAQ)

Q1: Does the axial/equatorial orientation of the fluorine affect the reaction? A: Yes. The fluorine atom in 3-fluoropiperidines strongly prefers the axial orientation due to the "charge-dipole" effect (stabilizing interaction between the C-F dipole and the N-H/N-C dipole) [3]. This axial fluorine creates steric bulk on one face of the ring, potentially slowing down reagents approaching N1 from the axial direction.

Q2: Can I use the Eschweiler-Clarke reaction (Formic acid/Formaldehyde @ 100°C)? A: Use with extreme caution. The high temperature (100°C) required for Eschweiler-Clarke significantly increases the risk of HF elimination. Furthermore, this method will globally methylate all available amine sites (N1 to Methyl, N4 to Dimethyl).[1]

Q3: How do I separate the mono-methyl and di-methyl products? A: Due to the fluorine atom, these compounds often show distinct retention times on silica.

  • TLC Mobile Phase: 90:10:1 DCM/MeOH/NH₄OH.

  • Visualization: Ninhydrin (stains primary/secondary amines) or Iodine.

  • Tip: The 3-F substituent makes the ring more polar. If separation is difficult, consider converting to the Boc-derivative of the mixture; N-Boc-N-Me (carbamate) separates easily from N,N-dimethyl (tertiary amine).

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry. (General protocol reference).

  • Sun, H., et al. (2005).[1] 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine.[4] Journal of the American Chemical Society. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-fluoropiperidin-4-amine and all reagents before use.

Sources

Optimization

Technical Support Center: Troubleshooting Fluorinated Amine Synthesis

Introduction: The "Fluorine Tax" If you are transitioning from standard medicinal chemistry to fluorinated scaffolds, you have likely encountered the "Fluorine Tax"—a drastic drop in yield not predicted by standard retro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Tax"

If you are transitioning from standard medicinal chemistry to fluorinated scaffolds, you have likely encountered the "Fluorine Tax"—a drastic drop in yield not predicted by standard retrosynthesis.

The introduction of fluorine into an amine scaffold fundamentally alters the electronic landscape. The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (


), reducing the nucleophilicity of the nitrogen lone pair and acidifying adjacent protons. This guide addresses the three most common failure modes: nucleophilic apathy , 

-elimination
, and hydrate stabilization .

Module 1: The Nucleophilicity Cliff

Symptom: Standard alkylation (


) or acylation reactions stall or require massive excess of reagents.
The Root Cause

Fluorine atoms located


 or 

to the nitrogen atom withdraw electron density through the

-bond framework. This dramatically lowers the

of the conjugate acid, which correlates directly with nucleophilicity.

Data: The Basicity Drop | Amine Structure |


 (Conjugate Acid) | Relative Nucleophilicity |
| :--- | :--- | :--- |
| Ethylamine  (

) | ~10.7 | High (Standard) | | 2-Fluoroethylamine (

) | ~9.0 | Moderate | | 2,2-Difluoroethylamine (

) | ~7.3 | Low | | 2,2,2-Trifluoroethylamine (

) | ~5.7 | Critical (Poor) |
Troubleshooting Protocol

If your


 reaction is failing:
  • Solvent Switch: Move from MeOH/DCM to polar aprotic solvents (DMF, DMSO, NMP) to destabilize the ground state of the amine and lower the activation energy.

  • Catalysis: For arylation, standard

    
     often fails. Switch to Buchwald-Hartwig amination  using specific ligands designed for electron-deficient amines (e.g., BrettPhos or RuPhos).
    
  • Temperature: Fluorinated amines often require heating to 80–100°C where non-fluorinated analogues react at RT.

Module 2: The "Stable Hydrate" Wall (Reductive Amination)

Symptom: You are trying to synthesize an


-trifluoromethyl amine via reductive amination of a trifluoromethyl ketone. The starting material is consumed, but no product forms, or you isolate the alcohol.
The Root Cause

Trifluoromethyl ketones are electrophilic "sinks." The electron-withdrawing


 group stabilizes the tetrahedral hydrate (gem-diol) or hemiaminal intermediate. The formation of the imine  (the necessary intermediate for reduction) is thermodynamically unfavorable because water elimination is difficult.
The Solution: Titanium(IV) Isopropoxide Mediation

Standard acid catalysis (AcOH) is often insufficient. You must use a water-scavenging Lewis acid.

Protocol: Ti(OiPr)4 Mediated Reductive Amination Target: Synthesis of


-trifluoromethyl amines.
  • Imine Formation (The Critical Step):

    • Charge flask with Trifluoromethyl Ketone (1.0 equiv) and Amine (1.1–1.2 equiv).

    • Add Titanium(IV) isopropoxide (1.5–2.0 equiv) neat (no solvent) or in minimal dry THF.

    • Note: The mixture will become viscous. Stir at 60–80°C for 4–12 hours. The

      
       acts as both Lewis acid activator and water scavenger, driving the equilibrium to the imine.
      
  • Reduction:

    • Cool to room temperature. Dilute with dry MeOH or EtOH.

    • Add Sodium Borohydride (

      
      )  (1.5 equiv) cautiously.
      
    • Caution: Exothermic reaction. Stir for 2–4 hours.

  • Workup (Crucial for Titanium Removal):

    • Quench with 1N NaOH or

      
      . A white precipitate (
      
      
      
      ) will form.
    • Filter through a Celite pad. Wash the pad thoroughly with EtOAc (fluorinated amines can stick to the titanium salts).

ReductiveAmination Start CF3-Ketone + Amine Hydrate Stable Hemiaminal (Dead End) Start->Hydrate Standard Conditions Titanium Ti(OiPr)4 (Scavenges H2O) Start->Titanium Mix Neat Imine Imine Intermediate Product Alpha-CF3 Amine Imine->Product NaBH4 Reduction Titanium->Imine Dehydration

Figure 1: Overcoming the hemiaminal trap using Titanium(IV) Isopropoxide.

Module 3: The Elimination Trap ( -Fluorine Instability)

Symptom: Synthesis of


-fluoroamines results in defluorinated alkene byproducts (enamines/vinyl species).
The Root Cause

Fluorine on the


-carbon acidifies the 

-protons. Under basic conditions (common in alkylations), the molecule undergoes HF elimination (E2 or E1cb mechanism). This is irreversible.
Troubleshooting Logic
  • Avoid Strong Bases: Never use NaH, KOtBu, or even

    
     with sensitive 
    
    
    
    -fluoro substrates.
  • Base Selection: Use non-nucleophilic, bulky organic bases like DIPEA (Hünig's base) or 2,6-lutidine if a base is absolutely required.

  • Alternative Route: If substitution fails due to elimination, switch to Deoxyfluorination of the corresponding amino-alcohol using Fluolead™ or XtalFluor-E® (safer alternatives to DAST), which proceed under acidic/neutral conditions.

EliminationRisk Substrate Beta-Fluoro Amine Precursor Base Strong Base (NaH, NaOH) Substrate->Base WeakBase Bulky Base (DIPEA) Substrate->WeakBase Elimination HF Elimination (Alkene Product) Base->Elimination High Risk Substitution Desired Substitution WeakBase->Substitution Favored Path

Figure 2: Divergent pathways driven by base selection in beta-fluoro amine synthesis.

Module 4: The "Invisible" Yield (Volatility & Isolation)

Symptom: NMR of the crude reaction mixture shows perfect conversion, but after rotary evaporation, the flask is empty.

The Root Cause

Fluorination weakens intermolecular Van der Waals forces (low polarizability of fluorine). Many low-molecular-weight fluorinated amines (e.g., 2,2,2-trifluoroethylamine, bp 37°C) are extremely volatile.

Isolation Protocol: The "HCl Crash"

Do not attempt to isolate the free base if the MW is < 150 g/mol .

  • Extraction: Perform workup with

    
     or 
    
    
    
    . Do not concentrate to dryness.
  • Salt Formation: Cool the organic layer to 0°C. Add

    
     in diethyl ether (or dioxane) dropwise.
    
  • Filtration: The fluorinated amine hydrochloride salt is usually non-volatile and stable. Filter the precipitate.

  • Storage: Store as the HCl salt. Free-base only immediately prior to the next step.

FAQs: Expert to Expert

Q: I am using DAST to convert a


-amino alcohol to a 

-fluoro amine, but I'm getting rearrangement products (aziridines). Why?
A: The nitrogen lone pair is an internal nucleophile. When DAST activates the alcohol (making it a leaving group), the nitrogen attacks the carbon faster than the fluoride ion, forming an aziridinium ion. Fix: You must protect the amine with an electron-withdrawing group (e.g., Tosyl, Cbz, or Boc) to reduce its nucleophilicity before fluorination. The amine can be deprotected post-fluorination.

Q: Can I use reductive amination for perfluoroalkyl ketones (e.g.,


)? 
A:  Yes, but the steric bulk and increased stability of the hydrate make it even harder than 

. The

method is mandatory here. Microwave irradiation (100°C) during the imine formation step often improves yields significantly.

Q: My fluorinated benzyl amine is not ionizing in ESI-MS. Is it not there? A: Not necessarily. The electron-withdrawing fluorine reduces the basicity so much that the amine may not protonate well in standard LCMS mobile phases (Formic acid/Water). Fix: Switch to negative mode (if applicable) or run NMR to confirm presence. Do not discard fractions based solely on a blank MS trace.

References

  • Nucleophilicity & Basicity Data

    • NIST Chemistry WebBook. 2,2,2-Trifluoroethylamine Properties. National Institute of Standards and Technology. Link

  • Reductive Amination Mechanism

    • Barney, D., et al. (2006). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Letters in Organic Chemistry. Link

  • Beta-Elimination & Instability

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • General Synthesis Strategies

    • Pahima, E., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. The Chemical Record. Link

Troubleshooting

Technical Support Center: 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

Welcome to the technical support center for 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound in your experiments.

Introduction

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its unique structural features. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as basicity, lipophilicity, and metabolic stability. As a dihydrochloride salt, this compound offers improved solubility and stability compared to its free base form. However, its handling and storage require careful attention to detail to maintain its integrity and ensure reproducible experimental outcomes. This guide will walk you through the best practices and help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride, it is crucial to store it under controlled conditions. Based on supplier recommendations and the general properties of amine hydrochlorides, the following storage conditions are advised[1][2]:

ParameterRecommendationRationale
Temperature 4°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen or Argon)The compound can be sensitive to air, and an inert atmosphere prevents oxidation[3][4].
Light Protect from lightThe compound is light-sensitive; exposure to light can cause degradation. Store in an amber vial or a light-blocking container[1][3].
Moisture Store in a dry placeAs a dihydrochloride salt, the compound is likely hygroscopic. Moisture absorption can lead to clumping and degradation.

Q2: Is 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride hygroscopic?

A2: Yes, as a dihydrochloride salt of an amine, it is expected to be hygroscopic. Hygroscopic materials readily absorb moisture from the atmosphere, which can affect the compound's physical state and chemical integrity[3]. It is essential to handle the compound in a dry environment, such as a glove box or a fume hood with low humidity, and to tightly seal the container immediately after use.

Q3: The compound has a slight yellow or brown tint. Is it still usable?

A3: A yellow or brown discoloration in piperidine-based compounds is often an indication of oxidation due to exposure to air and light[3][4]. The usability of the discolored compound depends on the sensitivity of your application. For highly sensitive assays or reactions, it is recommended to use a fresh, pure sample. For less sensitive applications, the material might still be usable, but it is advisable to purify it, for instance, by recrystallization if possible, before use.

Q4: I need to use the free base of this compound in my reaction. How do I prepare it from the dihydrochloride salt?

A4: To obtain the free base, you will need to neutralize the dihydrochloride salt with a suitable base. A common procedure involves dissolving the salt in an appropriate solvent and then adding a base to deprotonate the amine.

Experimental Protocol: Preparation of the Free Base

  • Dissolution: Dissolve the 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride in a suitable solvent, such as water or a polar organic solvent.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to the solution. The amount of base should be sufficient to neutralize both hydrochloride equivalents.

  • Extraction: Once the salt is neutralized, the free base can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: The organic layer containing the free base should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the free base.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments with 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.

Issue 1: The compound is difficult to weigh accurately and appears clumpy.

  • Cause: This is likely due to moisture absorption, as the compound is hygroscopic.

  • Solution:

    • Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Use a dry, clean spatula for weighing.

    • If the compound has already absorbed moisture, it may be possible to dry it under a high vacuum.

Issue 2: I observe unexpected side products or low yields in my reaction.

  • Cause: This could be due to several factors, including the purity of the starting material or the reaction conditions.

  • Solution:

    • Purity Check: If the compound has discolored, it may have degraded. Consider purifying the compound or using a fresh batch.

    • Reaction with the Salt Form: If your reaction requires the free amine, ensure that you have fully neutralized the dihydrochloride salt. The presence of the salt can interfere with reactions that are sensitive to acidic conditions.

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often suitable for reactions involving piperidines[3].

Issue 3: I see crystals forming in my stock solution upon storage.

  • Cause: Crystallization in amine solutions can occur due to the formation of salts with atmospheric carbon dioxide (forming a carbonate salt) or other acidic gases[4][5].

  • Solution:

    • Allow the solution to warm to room temperature to see if the crystals redissolve[3].

    • If the crystals persist, it is best to prepare a fresh solution.

    • To prevent this, store stock solutions under an inert atmosphere and in tightly sealed containers.

Visualizing Workflows

To aid in understanding the proper handling and troubleshooting procedures, the following diagrams illustrate key workflows.

G Workflow for Handling 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_conditions Store at 4°C Inert Atmosphere (N2) Protect from Light weighing Weigh in a dry environment (Glove box or low humidity hood) storage_conditions->weighing Equilibrate to RT before opening dissolving Dissolve in an appropriate anhydrous solvent if needed weighing->dissolving free_base_prep Prepare free base if required dissolving->free_base_prep If reaction needs free amine reaction_setup Set up reaction under appropriate conditions dissolving->reaction_setup If salt form is acceptable free_base_prep->reaction_setup

Caption: A logical workflow for the proper handling of the compound.

G Troubleshooting Common Issues cluster_solutions Troubleshooting Common Issues issue Problem Encountered clumpy Compound is clumpy issue->clumpy discolored Compound is discolored issue->discolored crystals_in_solution Crystals in solution issue->crystals_in_solution low_yield Low reaction yield issue->low_yield clumpy_sol Handle in dry environment Dry under vacuum clumpy->clumpy_sol discolored_sol Use fresh compound Purify if possible discolored->discolored_sol crystals_sol Warm to redissolve Prepare fresh solution crystals_in_solution->crystals_sol low_yield_sol Check starting material purity Ensure complete free-basing Optimize reaction conditions low_yield->low_yield_sol

Caption: A decision tree for troubleshooting common experimental issues.

References

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Fluoro-1-methylpiperidin-4-amine vs. Non-Fluorinated Analogs

The following technical guide provides an in-depth comparison of 3-Fluoro-1-methylpiperidin-4-amine against its non-fluorinated analog, 1-methylpiperidin-4-amine . This analysis targets medicinal chemists and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 3-Fluoro-1-methylpiperidin-4-amine against its non-fluorinated analog, 1-methylpiperidin-4-amine . This analysis targets medicinal chemists and drug discovery scientists, focusing on the strategic utility of fluorine substitution in lead optimization.

Executive Summary: The "Fluorine Scan" Advantage

In medicinal chemistry, the transition from a standard piperidine to a 3-fluoropiperidine scaffold is rarely a trivial substitution; it is a calculated maneuver to modulate basicity, lock conformation, and block metabolic soft spots.

3-Fluoro-1-methylpiperidin-4-amine represents a "privileged scaffold" modification. While the non-fluorinated analog (1-methylpiperidin-4-amine ) offers a flexible, highly basic amine handle, it often suffers from poor membrane permeability (due to high ionization at physiological pH), rapid oxidative metabolism at the C3 position, and promiscuous binding (e.g., hERG liability).

The introduction of a fluorine atom at the C3 position exerts a profound electron-withdrawing inductive effect (


) and a stereoelectronic "gauche effect," fundamentally altering the molecule's physicochemical and biological profile without significantly changing its steric bulk.

Physicochemical Performance Profile

The following data summarizes the critical shifts in properties observed when moving from the non-fluorinated analog to the 3-fluoro derivative.

Table 1: Comparative Physicochemical Properties[1]
Property1-Methylpiperidin-4-amine (H-Analog)3-Fluoro-1-methylpiperidin-4-amine (F-Analog)Impact on Drug Design
pKa (Piperidine N) ~10.8 - 11.09.0 - 9.8 (Stereoisomer dependent)Reduced Basicity: Increases fraction of neutral species at pH 7.4, improving membrane permeability (

).
LogP (Calc) ~0.3~0.83 Lipophilicity: Fluorine increases intrinsic lipophilicity, aiding hydrophobic pocket engagement.
LogD (pH 7.4) Low (< -1.0)Moderate (-0.5 to 0.5) Distribution: Lower pKa + Higher LogP results in a significantly better LogD, favoring CNS penetration and oral absorption.
Conformation Flexible Chair (Equatorial preference)Rigid/Biased Chair (Axial-F preference)Selectivity: Reduces entropic penalty upon binding; locks pharmacophore in bioactive conformation.
Metabolic Liability High (C3 Oxidation)Low (Blocked C3)Stability: Extends

by blocking P450-mediated oxidation at the electron-rich C3 site.

Technical Insight: The pKa shift is the most critical parameter. By lowering the pKa of the piperidine nitrogen by ~1-2 units, the 3-fluoro analog significantly reduces the risk of phospholipidosis and hERG channel inhibition , both of which are associated with highly basic, lipophilic amines.

Conformational Analysis: The Gauche Effect

Unlike the non-fluorinated analog, which adopts a chair conformation driven primarily by steric minimization (placing bulky groups equatorially), 3-Fluoro-1-methylpiperidin-4-amine is governed by the Fluorine Gauche Effect and charge-dipole interactions.

Mechanism of Conformational Locking

In the protonated state (dominant at physiological pH), the C-F bond prefers an axial orientation. This is due to a favorable electrostatic interaction between the electronegative fluorine and the positively charged nitrogen proton (


).
  • H-Analog: The 4-amine and 1-methyl groups prefer equatorial positions to minimize 1,3-diaxial interactions.

  • F-Analog: The 3-Fluoro group often adopts an axial position, forcing the ring into a specific twist or chair that aligns the C-F vector antiparallel to the

    
     vector.
    
Visualization: Conformational Bias Pathway

The following diagram illustrates the thermodynamic preference driven by the charge-dipole interaction.[1]

Conformation cluster_legend Thermodynamic Driver H_Analog Non-Fluorinated Analog (Flexible Chair) F_Equatorial 3-Fluoro (Equatorial) (Sterically Favored) H_Analog->F_Equatorial F-Substitution F_Axial 3-Fluoro (Axial) (Electrostatically Locked) F_Equatorial->F_Axial Protonation (pH < pKa) Charge-Dipole Interaction Bioactivity Enhanced Binding Affinity (Lower Entropic Penalty) F_Axial->Bioactivity Pre-organized Pharmacophore Interaction C-F ... H-N(+) Attraction Interaction->F_Axial

Figure 1: The "Fluorine Switch." Protonation drives the 3-fluoro substituent to the axial position, locking the piperidine ring and reducing conformational entropy.

Metabolic Stability: Blocking the "Soft Spot"

The C3 position of the piperidine ring is a notorious "metabolic soft spot," susceptible to oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Non-Fluorinated: C3-H bonds are electron-rich and sterically accessible. P450 enzymes rapidly hydroxylate this position, leading to ring opening or clearance.

  • Fluorinated: The C-F bond is metabolically inert (

    
    ). Furthermore, the strong electron-withdrawing effect deactivates the adjacent C-H bonds and the geminal protons, protecting the entire ring system from oxidative attack.
    

Experimental Protocols

To validate these properties in your own lead optimization workflow, use the following standardized protocols.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: To quantify the basicity shift induced by fluorine substitution.

  • Preparation: Dissolve

    
     of the test compound (hydrochloride salt) in 
    
    
    
    of degassed water/methanol (1:1) to ensure solubility.
  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Perform a potentiometric titration using

    
     as the titrant at 
    
    
    
    under an inert
    
    
    atmosphere.
  • Data Analysis: Plot pH vs. volume of titrant. Use the Henderson-Hasselbalch equation to determine the

    
     at the half-equivalence point.
    
    • Expected Result (H-Analog): Inflection at pH ~10.8.

    • Expected Result (F-Analog): Inflection at pH ~9.5.[2]

Protocol B: Microsomal Stability Assay

Objective: To demonstrate the metabolic blocking effect of the 3-fluoro group.

  • Incubation System:

    • Test Compound:

      
       (final concentration).
      
    • Enzyme Source: Pooled Human Liver Microsomes (HLM),

      
       protein.
      
    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer:

      
       Potassium Phosphate (pH 7.4).
      
  • Workflow:

    • Pre-incubate compound and microsomes for 5 min at

      
      .
      
    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench samples with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge samples and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
Visualization: Metabolic Stability Workflow

MetabolicStability Start Compound + HLM (37°C) Initiate Add NADPH Start->Initiate Sampling Time Points (0, 15, 30, 60 min) Initiate->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Calculate CL_int (F-Analog vs H-Analog) Analysis->Result

Figure 2: Workflow for comparative microsomal stability assessment.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Retrieved from

  • ChemScene. (n.d.). (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride Product Data. Retrieved from

Sources

Comparative

Strategic Fluorination of Piperidine Scaffolds: A Comparative Technical Guide

Topic: Strategic Fluorination of Piperidine Scaffolds: Biological Activity & Performance Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination of Piperidine Scaffolds: Biological Activity & Performance Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, DMPK Researchers

Executive Summary: The "Fluorine Effect" on Piperidines[1][2][3][4][5][6][7][8]

In modern drug discovery, the piperidine ring is a "privileged scaffold," appearing in over 59% of FDA-approved small-molecule drugs containing N-heterocycles. However, the non-fluorinated piperidine often suffers from metabolic liability (oxidative clearance) and high basicity (leading to lysosomal trapping or hERG toxicity).[1]

This guide objectively compares Fluorinated (F-Pip) vs. Non-Fluorinated (H-Pip) piperidines.[1] The incorporation of fluorine is not merely a steric block; it is an electronic editor that fundamentally alters the scaffold's physicochemical landscape.[1]

Key Comparative Metrics
FeatureNon-Fluorinated Piperidine (H-Pip)Fluorinated Piperidine (F-Pip)Impact on Drugability
Conformation Flexible chair (Equatorial preference)Rigidified (Axial preference via gauche effect)High: Locks bioactive conformation; improves selectivity.[1][2]
Basicity (

)
High (~10–11)Lowered (8–9 for 3-F; 6–7 for 3,3-F2)Critical: Improves membrane permeability; reduces hERG binding.[1]
Metabolic Stability Vulnerable to CYP450 oxidationResistant (C-F bond strength + electronic deactivation)High: Extends half-life (

); lowers clearance (

).[1]
Lipophilicity Standard LogPVariable (LogP may rise, but LogD

often improves)
Moderate: Balances solubility vs. permeability.[1]

Physicochemical Modulation: The Mechanism of Action

Basicity and Permeability

The most immediate impact of fluorination is the modulation of the amine


.[1] The strong electronegativity of fluorine pulls electron density through the 

-framework (inductive effect,

), reducing the availability of the nitrogen lone pair.[1]
  • H-Pip: At physiological pH (7.4), a typical piperidine (

    
    ) is >99.9% ionized.[1] This charged species struggles to cross lipid bilayers passively.[1]
    
  • F-Pip: Introducing a fluorine at the C3 position lowers the

    
     by ~1.5–2.0 units.[1] A 3,3-difluoro substitution can lower it by ~3–4 units. This shifts the equilibrium, significantly increasing the fraction of uncharged, membrane-permeable molecules (
    
    
    
    ) at pH 7.4.[1]
Conformational Locking (The Gauche Effect)

Unlike bulky substituents that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine at the C3 position of a protonated piperidine often adopts an axial orientation.[1]

Causality: This is driven by the Charge-Dipole Interaction (antiparallel alignment of the C-F dipole and the


 bond) and Hyperconjugation  (

).[1]

ConformationalEffect cluster_0 Non-Fluorinated (H-Pip) cluster_1 3-Fluoro Piperidine (F-Pip) H_Eq Equatorial Substituent (Steric Control) H_Flex Flexible Chair Entropy High H_Eq->H_Flex Dynamic Equilibrium Interaction Target Binding Pocket H_Flex->Interaction Entropy Penalty (Must freeze to bind) F_Axial Axial Fluorine (Electronic Control) F_Lock Conformational Lock (Gauche Effect) F_Axial->F_Lock Sigma(C-H) -> Sigma*(C-F) Hyperconjugation F_Lock->Interaction Pre-organized High Affinity

Figure 1: The "Fluorine Gauche Effect" locks the piperidine ring, reducing the entropic penalty upon binding to a protein target.[1]

Metabolic Stability: Blocking the "Soft Spot"[4]

Cytochrome P450 (CYP) enzymes typically attack the electron-rich C-H bonds adjacent to the nitrogen (


-carbon) or at remote positions susceptible to oxidation.[1]
  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), making direct abstraction of the fluorine impossible under physiological conditions.[1]
  • Electronic Shielding: The electronegative fluorine deactivates adjacent C-H bonds toward radical abstraction (the rate-limiting step in CYP metabolism).[1]

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Merck researchers utilized this strategy to optimize MK-0731.[1]

  • Problem: The non-fluorinated precursor suffered from rapid oxidative clearance and high P-glycoprotein (Pgp) efflux.[1]

  • Solution: Introduction of a fluorine atom at the piperidine C3 position.[3]

  • Result:

    • Basicity:

      
       dropped from 9.6 to 8.2.[1]
      
    • Efflux: Pgp ratio reduced significantly.

    • Metabolism: Blocked oxidative dealkylation, improving bioavailability.[1]

Experimental Protocols

Protocol A: Comparative Intrinsic Clearance ( ) Assay

Objective: Determine the metabolic stability improvement of F-Pip analogs using Human Liver Microsomes (HLM).

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (H-Pip and F-Pip analogs) at 1 µM final concentration.[1]

  • Control: Testosterone (High clearance control) and Warfarin (Low clearance control).[1]

Workflow:

  • Pre-incubation: Mix 495 µL of microsomal suspension (0.5 mg/mL protein in PBS, pH 7.4) with 5 µL of test compound (100 µM stock). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .[1]

[1]

Validation Criteria:

  • Testosterone

    
     must fall within historical range (typically < 15 min).[1]
    
  • 
     of the decay curve must be > 0.90 for valid calculation.
    
Protocol B: Determination via Potentiometric Titration

Objective: Quantify the electron-withdrawing effect of fluorine on the piperidine nitrogen.

Workflow:

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Titrant: 0.1 M HCl and 0.1 M KOH (standardized).

  • Titration: Under inert

    
     atmosphere (to exclude 
    
    
    
    ), titrate from pH 2.0 to pH 12.0 using an auto-titrator (e.g., Sirius T3).
  • Data Processing: Use the Bjerrum plot method to identify the inflection point representing the

    
    .[1]
    
  • Comparison:

    
    .
    

Decision Framework: When to Fluorinate?

Use the following logic flow to determine if fluorination is the correct strategy for your lead optimization.

DecisionTree Start Lead Optimization Issue? Issue1 High Clearance / Metabolic Instability Start->Issue1 Issue2 hERG Toxicity / Low Permeability Start->Issue2 Issue3 Low Potency / Selectivity Start->Issue3 Sol1 Block Metabolic Soft Spot (Site-Specific Fluorination) Issue1->Sol1 Is oxidation on Pip ring? Sol2 Modulate pKa (Inductive Effect) Issue2->Sol2 Is basicity > 9.0? Sol3 Lock Conformation (Gauche Effect) Issue3->Sol3 Is active conformer axial? Result Synthesize F-Pip Analog Sol1->Result Sol2->Result Sol3->Result

Figure 2: Strategic decision tree for implementing fluorine substitutions in piperidine-based drug candidates.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[1][4] Chemistry – A European Journal.[3][1][4][5] Link[1]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1] Link

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Part 1: The Discovery of 3-Fluoropiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[1] Link[1]

Sources

Validation

The Fluorine Effect: A Comparative Guide to Modulating Piperidine pKa and Basicity for Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics. Its prevalence in blockbuster drugs is a testament to its favorable pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern therapeutics. Its prevalence in blockbuster drugs is a testament to its favorable pharmacological properties. However, its inherent basicity, with a pKa of approximately 11.1, often requires meticulous tuning to optimize for absorption, distribution, metabolism, and excretion (ADME) profiles and to mitigate potential off-target effects, such as hERG channel affinity.[1][2][3] The strategic incorporation of fluorine offers a powerful and nuanced tool for this purpose.[4][5]

This guide provides an in-depth comparison of how fluorine substitution at various positions on the piperidine ring impacts its basicity. We will explore the underlying electronic and conformational principles, present supporting experimental data, and detail a robust protocol for pKa determination.

Understanding the Basicity of Piperidine

Piperidine's strong basicity stems from the lone pair of electrons on its nitrogen atom, which resides in an sp³ hybridized orbital.[6][7] This hybridization gives the orbital more 'p' character compared to an sp² orbital (like in pyridine), placing the electron pair further from the nucleus and making it more available for protonation.[8][9] The basicity of an amine is quantified by the pKa of its conjugate acid (often abbreviated as pKaH).[2] A higher pKaH value indicates a weaker conjugate acid and, therefore, a stronger parent base. Piperidine's conjugate acid, the piperidinium ion, has a high pKa, signifying that piperidine readily accepts a proton.

The Inductive Effect of Fluorine: A Primary Driver of Change

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing capability through the inductive effect (-I effect).[10][11] When a fluorine atom is introduced onto the piperidine ring, it pulls electron density away from the nitrogen atom through the sigma bonds.[9][12] This reduction in electron density on the nitrogen makes its lone pair less available to accept a proton.[10] Consequently, the resulting protonated piperidinium ion is less stable, making it a stronger acid (i.e., more likely to give up its proton). This translates to a lower pKa value and a weaker base.[4][13]

The magnitude of this inductive effect is distance-dependent, diminishing as the number of bonds between the fluorine and the nitrogen increases.[13][14]

Caption: Inductive effect of fluorine on piperidine basicity.

Quantitative Comparison: The Impact of Fluorine Position on pKa

Experimental data clearly demonstrates the pKa-lowering effect of fluorine substitution. The position of the fluorine atom dictates the extent of this change, with substitutions closer to the nitrogen atom having a more pronounced effect.

CompoundPosition of FluorinepKa (Conjugate Acid)ΔpKa (from Piperidine)Reference(s)
PiperidineN/A11.10[1]
2-Fluoropiperidine2-position (β)~9.3-1.8[14]
3-Fluoropiperidine3-position (γ)9.3-1.8[13]
4-Fluoropiperidine4-position (δ)9.4-1.7[13][15]
3,3-Difluoropiperidine3,3-position (γ,γ)7.9-3.2[13]
4,4-Difluoropiperidine4,4-position (δ,δ)7.8-3.3[13]

Note: pKa values can vary slightly based on experimental conditions. The values presented are representative experimental findings.

Beyond Induction: The Critical Role of Conformation

While the inductive effect provides a strong foundational explanation, it doesn't tell the whole story. The case of 3-fluoropiperidine is particularly instructive. Based on through-bond distance alone, one might expect it to be a slightly stronger base than 2-fluoropiperidine. However, their experimental pKa values are very similar.[13][14]

The explanation lies in the three-dimensional chair conformation of the piperidinium ring. For 3-fluoropiperidine, the protonated form exists almost exclusively with the fluorine atom in an axial position.[13][16] This orientation places the C-F bond dipole anti-parallel to the N⁺-H bond dipole. This alignment is electrostatically favorable, creating a stabilizing charge-dipole interaction that makes the protonated form more stable (a weaker acid).[3][13][17] This conformational preference counteracts some of the inductive effect, resulting in a higher pKa (stronger base) than would otherwise be predicted.[13] This phenomenon underscores the importance of considering through-space effects in addition to through-bond inductive effects when designing molecules.[16][18]

Experimental Protocol: pKa Determination by Potentiometric Titration

A reliable and accurate method for determining the pKa of amine compounds is potentiometric titration.[19][20] This self-validating system provides a clear inflection point corresponding to the neutralization of the base.

Objective: To determine the pKa of a fluorinated piperidine derivative.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (Class A)

  • Stir plate and stir bar

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant

  • Analyte (fluoropiperidine derivative)

  • High-purity deionized water, degassed to remove CO₂

  • Potassium chloride (KCl) for maintaining ionic strength

Methodology:

  • System Calibration:

    • Rationale: Ensures accuracy of pH measurements across the expected range.

    • Procedure: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Analyte Preparation:

    • Rationale: A precise concentration is essential for accurate determination of the equivalence point.

    • Procedure: Accurately weigh approximately 0.1 mmol of the fluoropiperidine sample and dissolve it in 50 mL of deionized water in a beaker. Add a small amount of KCl (to achieve ~0.1 M) to maintain a constant ionic strength, which minimizes fluctuations in activity coefficients.

  • Titration:

    • Rationale: Gradual addition of a strong acid protonates the amine, allowing for the continuous monitoring of the pH change.

    • Procedure: Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or stir bar. Begin gentle stirring. Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Rationale: The titration data is used to identify the equivalence point and, subsequently, the pKa.

    • Procedure:

      • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

      • Determine the equivalence point (V_eq), the point of maximum slope, by calculating the first derivative of the titration curve (ΔpH/ΔV).

      • The pKa is the pH value at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated amine (conjugate acid) and the free amine (base) are equal, as described by the Henderson-Hasselbalch equation.

Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (Known Concentration in DI Water + KCl) A->B C Titrate with Standardized HCl B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Determine Equivalence Point (V_eq) (Maximum of 1st Derivative) F->G H Determine Half-Equivalence Point (V_eq / 2) G->H I Find pH at Half-Equivalence Point H->I Result Result: pKa = pH at V_eq/2 I->Result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion for the Drug Development Professional

The strategic placement of fluorine on a piperidine ring is a highly effective method for modulating basicity. This guide demonstrates that while the electron-withdrawing inductive effect is the primary driver for reducing pKa, a sophisticated understanding of conformational and through-space electrostatic interactions is crucial for rational drug design. By lowering the pKa, chemists can decrease the proportion of the charged species at physiological pH, which can lead to improved membrane permeability, enhanced oral bioavailability, and reduced risk of basicity-driven toxicities.[4][21] The ability to fine-tune this fundamental property with atomic precision—from a pKa of 11.1 for piperidine down to below 8 for difluorinated analogues—solidifies fluorine chemistry as an indispensable tool in the modern medicinal chemist's arsenal.[13]

References

  • Lassalas, P., et al. (2016). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 11(11), 1100-1115.

  • National Center for Biotechnology Information (2024). Piperidine. PubChem Compound Summary for CID 8082.

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.

  • Various Authors (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?. Quora.

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26, 6141 – 6146.

  • Various Authors (2024). Why is Piperidine more basic than Pyridine?. Chemistry Stack Exchange.

  • Rawat, S. K. Basicity of Piperidine & Pyridine. Scribd.

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Portal.

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.

  • Guidechem. 3-FLUOROPIPERIDINE 116574-75-5 wiki. Guidechem.

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  • Flagship Biosciences (2023). Tuning basicity. Cambridge MedChem Consulting.

  • Mykhailiuk, P. K. (2019). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate.

  • Mykhailiuk, P. K. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.

  • O'Hagan, D. (2014). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.

  • Ataman Kimya. PIPERIDINE. Ataman Kimya.

  • Tautermann, C. S., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633.

  • Various Authors (2017). Which is a stronger base, pyrrolidine or piperidine?. Quora.

  • Prakash Academy (2013). Basicity of Piperidine and Morpholine I General Organic CHemistry I IITian Faculty. YouTube.

  • Supap, T. (2017). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris.

  • Flagship Biosciences (2011). Tuning the basicity of amines. Cambridge MedChem Consulting.

  • Nairoukh, Z., et al. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate.

  • ChemicalBook. 3-氟哌啶盐酸盐 | 116574-75-5. ChemicalBook.

  • ChemBK. 4-fluoropiperidine. ChemBK.

  • Allen Overseas (2024). Inductive Effect- Characteristics, Types, Examples and Applications. Allen Overseas.

  • Le, T. T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216.

  • National Center for Biotechnology Information (2024). 4-Fluoropiperidine. PubChem Compound Summary for CID 2759159.

  • Fridman, M., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega, 6(4), 2689-2697.

  • BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. BenchChem.

  • Cefola, M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • Biffinger, J. C., et al. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Journal of Fluorine Chemistry, 201, 1-18.

  • Various Authors (2017). How does the inductive effect affects acidic/ basic character?. Quora.

  • Alfa Chemistry. Fluorinated Amines. Alfa Chemistry.

  • Mykhailiuk, P. K. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate.

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Comparative

Axial vs. Equatorial Fluorine in Piperidine Bioactivity: A Comparative Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorine Placement in Piperidine Scaffolds The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals and bioactive molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine Placement in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals and bioactive molecules.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. The introduction of fluorine into these scaffolds has become a powerful strategy in drug design to modulate a range of properties, including metabolic stability, pKa, and lipophilicity, ultimately influencing a compound's pharmacokinetic and pharmacodynamic profile.[2][3]

A critical, yet often nuanced, aspect of fluorinating piperidine rings is the stereochemical orientation of the fluorine atom – whether it occupies an axial or equatorial position. This seemingly subtle difference can have profound consequences on the molecule's conformation, its interaction with its biological target, and its overall bioactivity. This guide provides an in-depth comparison of axial versus equatorial fluorine in piperidine-containing compounds, supported by experimental data and mechanistic insights to inform rational drug design.

Conformational Landscape: The Predominance of the Axial Fluorine

In contrast to simple substituted cyclohexanes where larger substituents typically favor the equatorial position to minimize steric hindrance, fluorine in a piperidine ring often displays a preference for the more sterically crowded axial orientation.[2][3] This counterintuitive preference is governed by a combination of powerful stereoelectronic effects.

The primary driving forces behind the axial preference of fluorine in protonated piperidines are:

  • Charge-Dipole Interactions: A strong, stabilizing electrostatic interaction occurs between the partial negative charge on the axial fluorine and the positive charge on the protonated piperidine nitrogen (C-F···H-N⁺). This interaction is significantly weaker when the fluorine is in the equatorial position.[3][4]

  • Hyperconjugation: Stabilizing hyperconjugative interactions, specifically the donation of electron density from an anti-periplanar C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F), contribute to the stability of the axial conformer.[3]

The interplay of these forces can be influenced by the substitution pattern on the piperidine ring and the solvent environment.[3] In some cases, particularly with certain N-protecting groups or in highly polar solvents, the equatorial conformer can be favored due to a larger molecular dipole moment.[3]

Caption: Chair conformations of a protonated 3-fluoropiperidine ring illustrating the axial and equatorial positions of the fluorine atom.

Synthesis of Axially and Equatorially Fluorinated Piperidines

The targeted synthesis of specific diastereomers of fluorinated piperidines is crucial for a systematic evaluation of their biological activity. Several synthetic strategies have been developed to achieve this.

A common approach involves the diastereoselective reduction of a corresponding fluorinated pyridine precursor.[5] For example, catalytic dearomatization-hydrogenation sequences can furnish all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner.[3] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

Alternatively, asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine can be employed.[1] Another strategy involves the enzymatic dynamic asymmetric transamination of a fluoroketone.[1] These methods avoid direct stereoselective fluorination, which can be challenging.

Comparative Physicochemical Properties: pKa and Lipophilicity

The orientation of the fluorine atom significantly impacts the physicochemical properties of the piperidine ring, most notably its basicity (pKa) and lipophilicity (LogP/LogD).

pKa:

The position of the fluorine atom relative to the basic nitrogen has a dramatic effect on the piperidine's pKa. An axial fluorine atom generally results in a higher pKa (less acidic, more basic) compared to its equatorial counterpart.[1] This is attributed to the through-space electrostatic interaction of the electron-withdrawing fluorine with the protonated nitrogen. In the axial orientation, the C-F bond dipole is antiparallel to the N⁺-H bond, leading to a stabilizing interaction that increases the basicity of the nitrogen.[1] Conversely, an equatorial fluorine has a more pronounced inductive electron-withdrawing effect through the carbon framework, which lowers the pKa.

Lipophilicity:

The impact of fluorine's position on lipophilicity is more complex and can be context-dependent. Generally, the introduction of fluorine increases lipophilicity. However, the change in lipophilicity (ΔLogP) can differ between axial and equatorial isomers. In a series of cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives, the introduction of an equatorial fluorine (cis-isomer) led to a greater increase in both intrinsic (LogP) and effective (LogD7.4) lipophilicity compared to an axial fluorine (trans-isomer).

PropertyAxial FluorineEquatorial FluorineRationale
pKa Higher (More Basic)Lower (Less Basic)Through-space electrostatic stabilization in the axial conformer.[1]
Lipophilicity (LogP/LogD) Generally lower increaseGenerally higher increaseThe more exposed equatorial position can lead to a greater increase in the molecule's nonpolar surface area.

Comparative Bioactivity: A Tale of Two Conformations

The distinct physicochemical properties and three-dimensional shapes of axial and equatorial fluoropiperidines translate into significant differences in their biological activity. The conformationally rigid nature of these fluorinated scaffolds can enforce a specific orientation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for a biological target.

Case Study: Merck's Kinesin Spindle Protein (KSP) Inhibitor

A compelling example of the differential bioactivity of axial and equatorial fluoropiperidines comes from the development of a kinesin spindle protein (KSP) inhibitor by Merck.[1] The parent compound, containing an unsubstituted piperidine, was a potent P-glycoprotein (P-gp) efflux substrate. To address this, fluorine was introduced into the piperidine ring.

The resulting diastereomers showed a clear divergence in their properties and efficacy. The analog with an axial fluorine exhibited a higher pKa (7.6) compared to the equatorial isomer (pKa 6.6).[1] This increased basicity was found to be crucial for improved efficacy, and the axial diastereomer, MK-0731, was identified as the clinical candidate.[1] The equatorial homologue was not pursued due to its lower basicity and consequently lower activity.[1]

This case study highlights how the axial fluorine, by modulating the pKa into an optimal range, can directly lead to superior biological activity.

Impact on hERG Inhibition

The introduction of fluorine has also been explored as a strategy to mitigate off-target effects, such as inhibition of the hERG potassium ion channel, which can lead to cardiovascular toxicity.[1] The basicity of the piperidine nitrogen is a key factor in hERG binding. By strategically placing a fluorine atom to modulate the pKa, it is possible to disrupt the interaction with the hERG channel and improve the cardiovascular safety profile of a drug candidate.[1] While direct comparative studies on axial versus equatorial fluorine in this context are limited, the principle of pKa modulation suggests that the choice of fluorine stereochemistry could be a critical tool for enhancing drug safety.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining the axial or equatorial orientation of fluorine in a piperidine ring. The key parameter is the three-bond coupling constant between fluorine and vicinal protons (³JF-H).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum to confirm the presence of the fluorine atom and to observe its chemical shift.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum.

  • ¹H-¹⁹F Coupling Analysis: Analyze the multiplicity of the signals for the protons adjacent to the fluorine-bearing carbon. The magnitude of the ³JF-H coupling constant is indicative of the dihedral angle between the C-F and C-H bonds, and thus reveals the conformation.

    • A large ³JF-H coupling constant (typically > 20 Hz) is indicative of an axial fluorine.

    • A small ³JF-H coupling constant (typically < 10 Hz) is indicative of an equatorial fluorine.

  • 2D NMR Spectroscopy: In complex molecules, 2D NMR techniques such as ¹H-¹⁹F HETCOR can be used to unambiguously assign the couplings.

Caption: Workflow for determining the conformation of fluorinated piperidines using NMR spectroscopy.

In Vitro Bioactivity Assays

Standard in vitro assays are used to compare the biological activity of axial and equatorial fluoropiperidine diastereomers. The specific assay will depend on the biological target of interest.

General Protocol for a Cell-Based Assay (e.g., Cytotoxicity):

  • Cell Culture: Culture the target cancer cell line under appropriate conditions.

  • Compound Preparation: Prepare stock solutions of the axial and equatorial diastereomers in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each diastereomer. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for each diastereomer by plotting the dose-response curves.

Conclusion: A Powerful Tool for Fine-Tuning Bioactivity

The stereochemical placement of a fluorine atom on a piperidine ring is a powerful tool in the medicinal chemist's arsenal. The general preference for the axial orientation, driven by stereoelectronic forces, can be exploited to create conformationally rigid scaffolds with optimized biological activity. The choice between an axial and equatorial fluorine can significantly impact a compound's pKa, lipophilicity, and ultimately its potency and selectivity for a given biological target.

The Merck KSP inhibitor case study provides a clear example where the axial fluorine diastereomer demonstrated superior efficacy due to its favorable influence on basicity. As our understanding of the subtle interplay between conformation and bioactivity deepens, the rational design and synthesis of specific fluoropiperidine diastereomers will continue to be a valuable strategy in the development of novel therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(34), 14262-14271. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 745-758.
  • Müller, K., Faeh, C., Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Linclau, B., Peron, F., BMOB, O., et al. (2016). The impact of fluorination on the lipophilicity of common organic fragments. Drug Discovery Today, 21(5), 848-856.
  • Schnider, P., Dolente, C., Stalder, H., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. Helvetica Chimica Acta, 102(10), e1900137.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(34), 14374-14383. [Link]

  • Zafrani, Y., Linclau, B. (2021). The impact of fluorination on the acid-base properties of aliphatic amines. Beilstein Journal of Organic Chemistry, 17, 187-202.
  • Isanbor, C., O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Berger, R., Rösner, T., and Gouverneur, V. (2019). Fluorine in Pharmaceutical and Medicinal Chemistry: A Privileged Element.
  • Al-Aboudi, A., Al-Qawasmeh, R. A., Al-Tel, T. H. (2020). Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations: the Importance of the Coulombic Potential Energies. ACS Omega, 5(38), 24523-24531. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Beletskaya, I. P. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(16), 2999. [Link]

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Validation

A Technical Guide to 3-Fluoro-1-methylpiperidin-4-amine and its Halogenated Analogs: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly for central...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, particularly for central nervous system (CNS) targets. The strategic introduction of halogens onto this privileged structure offers a powerful tool to modulate key physicochemical and pharmacological properties, thereby fine-tuning a compound's drug-like characteristics. This guide provides an in-depth, objective comparison of 3-Fluoro-1-methylpiperidin-4-amine with its chloro- and bromo- analogs, supported by experimental data and detailed methodologies to inform rational drug design and lead optimization efforts.

The Critical Role of Halogenation in Modulating Piperidine Properties

The substitution of a hydrogen atom with a halogen on the piperidine ring can profoundly influence a molecule's pKa, lipophilicity (logP), metabolic stability, and target binding affinity. These modifications stem from the unique electronic and steric properties of each halogen. Fluorine, being the most electronegative element, can lower the basicity of the nearby amine, which can in turn enhance membrane permeability and reduce off-target interactions.[1] Chlorine and bromine, with their larger size and greater polarizability, can introduce different steric and electronic effects, potentially leading to altered binding modes and metabolic pathways.[2]

Physicochemical Properties: A Head-to-Head Comparison

Property3-Fluoro-1-methylpiperidin-4-amine3-Chloro-1-methylpiperidin-4-amine (Predicted)3-Bromo-1-methylpiperidin-4-amine (Predicted)Causality Behind the Differences
pKa ~8.5 - 9.5~9.0 - 10.0~9.0 - 10.0Fluorine's strong electron-withdrawing effect lowers the pKa of the piperidine nitrogen, making it less basic. Chlorine and bromine have a less pronounced effect.[1]
logP ~1.0 - 1.5~1.5 - 2.0~1.8 - 2.3Lipophilicity generally increases with the size and polarizability of the halogen. Therefore, the bromo- analog is expected to be the most lipophilic.
Topological Polar Surface Area (TPSA) 46.1 Ų46.1 Ų46.1 ŲTPSA is primarily determined by the polar atoms (N and the amine group) and is not significantly affected by halogen substitution at the 3-position.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of pKa and logP is crucial for understanding a compound's pharmacokinetic profile. The following are standard, validated protocols for these measurements.

dot

pKa_Determination_Workflow A Sample Preparation (Known concentration in deionized water) B Potentiometric Titration (Gradual addition of strong acid/base) A->B C pH Monitoring (Calibrated pH electrode) B->C D Titration Curve Generation (pH vs. Titrant Volume) C->D E pKa Determination (pH at half-equivalence point) D->E

Protocol for pKa Determination by Potentiometric Titration [3][4][5]

  • Sample Preparation: Dissolve a precisely weighed amount of the halogenated piperidine analog in deionized water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine is protonated.

dot

LogP_Determination_Workflow A Phase Preparation (n-octanol and buffer pre-saturation) B Partitioning (Compound dissolved in biphasic system) A->B C Equilibration (Vigorous shaking) B->C D Phase Separation (Centrifugation) C->D E Concentration Analysis (HPLC or UV-Vis of each phase) D->E F LogP Calculation (log([C]octanol/[C]buffer)) E->F

Protocol for logP Determination by Shake-Flask Method [6][7][8][9]

  • Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and allowing them to separate.

  • Partitioning: Dissolve a known amount of the test compound in one of the pre-saturated phases.

  • Equilibration: Add a known volume of the other pre-saturated phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • LogP Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability: A Comparative In Vitro Assessment

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLMs) are a standard method to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

While direct comparative data for the three analogs is not available, general principles of halogenation suggest that the C-F bond is significantly stronger than C-H, C-Cl, and C-Br bonds, often leading to increased metabolic stability by blocking sites of oxidation.[10][11][12]

Predicted Metabolic Stability Ranking:

3-Fluoro-1-methylpiperidin-4-amine > 3-Chloro-1-methylpiperidin-4-amine ≈ 3-Bromo-1-methylpiperidin-4-amine

dot

Metabolic_Stability_Workflow A Incubation Setup (Compound, HLMs, NADPH) B Time-Course Sampling (Aliquots at 0, 5, 15, 30, 60 min) A->B C Reaction Quenching (Cold acetonitrile + Internal Standard) B->C D Protein Precipitation (Centrifugation) C->D E LC-MS/MS Analysis (Quantification of parent compound) D->E F Data Analysis (Half-life and Intrinsic Clearance) E->F

Protocol for In Vitro Metabolic Stability in Human Liver Microsomes [3][4][5][13][14]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[15]

Biological Activity: Impact on Receptor Binding Affinity

The nature of the halogen substituent can significantly impact the binding affinity of a ligand for its biological target. This is due to a combination of steric effects, electronic interactions (such as hydrogen bonding and dipole-dipole interactions), and conformational changes induced by the halogen. Here, we consider the potential impact on two major CNS targets: the serotonin 5-HT2A receptor and the dopamine D2 receptor.

While a direct comparative dataset for these specific analogs is not available, studies on other halogenated piperidines suggest that fluorine can sometimes enhance binding affinity through favorable electrostatic interactions.[16][17][18] Conversely, the larger size of chlorine and bromine may lead to steric clashes within the binding pocket, potentially reducing affinity.

Hypothesized Binding Affinity Trend (Target Dependent):

3-Fluoro-1-methylpiperidin-4-amine ≥ 3-Chloro-1-methylpiperidin-4-amine > 3-Bromo-1-methylpiperidin-4-amine

dot

Binding_Assay_Workflow A Assay Setup (Receptor membranes, radioligand, test compound) B Incubation (Allow to reach equilibrium) A->B C Separation (Filtration to separate bound from free radioligand) B->C D Quantification (Scintillation counting of bound radioligand) C->D E Data Analysis (IC50 and Ki determination) D->E

Protocol for Radioligand Displacement Assay [2][7][16][19]

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Reaction Mixture: In a 96-well plate, combine the receptor-containing membranes (e.g., from cells expressing the 5-HT2A or D2 receptor), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A or [³H]spiperone for D2), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to trap the receptor-bound radioligand. Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification: Determine the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Synthesis of Halogenated Piperidine Analogs

The synthesis of these halogenated piperidines is a critical aspect of their evaluation. Below are representative synthetic approaches.

Synthesis of 3-Fluoro-1-methylpiperidin-4-amine: The synthesis of the fluorinated analog can be achieved through various routes, including the fluorination of a suitable precursor followed by reductive amination. A common starting material is 1-methyl-4-piperidone.

Synthesis of 3-Chloro- and 3-Bromo-1-methylpiperidin-4-amine: The chloro and bromo analogs can be synthesized from 1-methyl-4-piperidone. The synthesis of the bromo-intermediate, 3-bromo-1-methyl-piperidin-4-one, has been reported.[13][20][21][22] A similar approach can be envisioned for the chloro-analog. Subsequent reductive amination would yield the final products.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of 3-fluoro-1-methylpiperidin-4-amine with its chloro- and bromo- analogs, highlighting the profound impact of halogen substitution on key drug-like properties. The choice of halogen is a critical decision in drug design, with fluorine often imparting favorable effects on pKa and metabolic stability, while the larger halogens can be explored for alternative structure-activity relationships. The provided experimental protocols offer a robust framework for the empirical determination of these properties, enabling researchers to make data-driven decisions in their lead optimization campaigns. Future work should focus on generating direct comparative data for this series of compounds to further validate the predicted trends and provide a more complete picture of their pharmacological profiles.

References

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem. (URL: https://www.benchchem.com/technical-guides/pka-of-amine-and-carboxylic-acid-groups-in-amino-peg-linkers)
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: https://www.creative-bioarray.
  • LogP / LogD shake-flask method - Protocols.io. (URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k5zgv1/v1)
  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: https://www.mdpi.com/2297-8739/10/5/124/htm)
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Comparative

Comparative Efficacy Guide: Therapeutics Utilizing the 3-Fluoro-1-methylpiperidin-4-amine Scaffold

Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds[1] The 3-Fluoro-1-methylpiperidin-4-amine moiety represents a high-value building block in modern medicinal chemistry, primarily used to optimize the physi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds[1]

The 3-Fluoro-1-methylpiperidin-4-amine moiety represents a high-value building block in modern medicinal chemistry, primarily used to optimize the physicochemical properties of piperidine-containing drugs. Unlike simple piperidines, which often suffer from high basicity (pKa > 9.0) leading to poor membrane permeability and P-glycoprotein (P-gp) efflux, the introduction of a fluorine atom at the 3-position allows for precise pKa modulation via the gauche effect and electron withdrawal.

This guide objectively compares drugs and candidates synthesized with this specific scaffold against their non-fluorinated or stereoisomeric counterparts, demonstrating how this single substitution drives potency, metabolic stability, and safety profiles.

Mechanistic Rationale: Why 3-Fluoro?

The efficacy of this scaffold stems from stereoelectronic effects that alter the drug's interaction with both the target protein and the biological environment.

FeatureMechanism of ActionImpact on Drug Efficacy
pKa Modulation Fluorine's electronegativity lowers the pKa of the adjacent amine.Improves passive permeability and reduces lysosomal trapping.
Conformational Bias The C–F bond prefers a gauche orientation relative to the N–C bond (protonated) or lone pair.Locks the ligand into a bioactive conformation, reducing entropy penalties upon binding.
Metabolic Blocking Fluorine blocks labile C–H sites from cytochrome P450 oxidation.Extends half-life (

) and reduces toxic metabolite formation.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[1][2][3][4]

The most definitive data supporting the efficacy of 3-Fluoro-1-methylpiperidin-4-amine comes from the development of MK-0731 by Merck & Co. This compound was designed to treat taxane-refractory solid tumors by inhibiting Kinesin Spindle Protein (KSP/Eg5).

Comparative Efficacy Data

The table below illustrates the dramatic improvement in pharmacological profile when the specific (3R,4S)-3-fluoro motif is employed compared to the non-fluorinated (des-fluoro) analog and the equatorial diastereomer.

Table 1: SAR Comparison of KSP Inhibitor Analogs

MetricMK-0731 (Axial Fluorine) Des-Fluoro Analog Equatorial Fluorine Isomer
Structure (3R,4S)-3-F (Axial)No Fluorine(3S,4S)-3-F (Equatorial)
KSP ATPase IC50 2.2 nM ~2-5 nM> 10 nM
Piperidine pKa 7.6 ~9.26.6
P-gp Efflux Ratio Low (< 2) High (> 10) Low
hERG IC50 20.5 µM (Safe) < 5 µM (Risk)N/A
Oral Bioavailability High Low (Poor absorption)Moderate
Analysis of Causality
  • The pKa "Sweet Spot": The non-fluorinated analog (pKa ~9.2) is highly protonated at physiological pH, making it a prime substrate for P-gp efflux transporters. The axial fluorine in MK-0731 lowers the pKa to 7.6, increasing the fraction of uncharged molecules available to permeate cell membranes passively.

  • Stereochemistry Matters: The equatorial fluorine isomer lowers the pKa too aggressively (to 6.6), which weakens the essential salt bridge interaction with the KSP active site, resulting in a loss of potency. Only the axial orientation (MK-0731) balances permeability with binding affinity.

Visualizing the SAR Logic

The following diagram maps the decision logic used to select the 3-fluoro scaffold over alternatives.

SAR_Logic Start Lead Compound (Non-fluorinated Piperidine) Problem1 Issue: High Basicity (pKa ~9.2) High P-gp Efflux Start->Problem1 Strategy Strategy: Introduce Fluorine (Bioisostere) Problem1->Strategy OptionA Equatorial Fluorine (pKa drops to 6.6) Strategy->OptionA Stereoisomer 1 OptionB Axial Fluorine (MK-0731) (pKa drops to 7.6) Strategy->OptionB Stereoisomer 2 ResultA Outcome: Loss of Potency (Weak Binding) OptionA->ResultA ResultB Outcome: Optimal Balance High Potency + Low Efflux OptionB->ResultB

Figure 1: SAR decision tree illustrating why the axial 3-fluoro-1-methylpiperidin-4-amine configuration was selected for MK-0731 to overcome P-gp efflux without sacrificing potency.

Emerging Applications: p53 Reactivators

Beyond KSP inhibitors, this scaffold is currently being evaluated in p53 Y220C reactivators .

  • Context: The Y220C mutation creates a surface crevice that destabilizes the p53 tumor suppressor.

  • Role of Scaffold: The 3-fluoro-1-methylpiperidin-4-amine moiety acts as a solubilizing group that can form specific hydrogen bonds within the mutation-induced crevice while maintaining oral bioavailability.

  • Status: Preclinical (Patented in WO2021231474A1).

Experimental Protocols

To ensure reproducibility, we provide the synthesis of the chiral building block and its coupling, based on the optimized Merck process.

Protocol A: Asymmetric Synthesis of (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine

Avoids the resolution of racemic mixtures, ensuring high enantiomeric excess (ee).

Reagents: 3-Fluoro-4-aminopyridine, Benzyl bromide, NaBH4, Rh-CAAC catalyst (or Ru equivalent).

  • Activation: React 3-fluoro-4-aminopyridine with benzyl bromide in acetone to form the N-benzyl pyridinium salt.

  • Partial Reduction: Treat the salt with NaBH4 in methanol at 0°C to generate the fluoro-enamide intermediate.

  • Asymmetric Hydrogenation:

    • Catalyst: Rh(CAAC)(COD)BF4 (1 mol%).

    • Conditions: 50 bar H2, MeOH, 25°C, 12 hours.

    • Note: The Rh-CAAC catalyst is critical for preventing defluorination, a common side reaction.

  • Deprotection: Perform hydrogenolysis (Pd/C, H2) to remove the benzyl group if necessary, or methylate directly via reductive amination with formaldehyde/NaBH(OAc)3 to yield the 1-methyl final product.

  • Validation: Check ee% via Chiral HPLC (Chiralpak AD-H). Target >98% ee.

Protocol B: Coupling Reaction (Urea Formation for MK-0731 analogs)

Standardizes the incorporation of the amine into a drug scaffold.

  • Preparation: Dissolve the core scaffold (e.g., phenyl-2,5-dihydro-1H-pyrrole carbamate) in DMF.

  • Addition: Add (3R,4S)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride (1.2 equiv).

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 equiv) to neutralize the salt.

  • Reaction: Stir at Room Temperature for 4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

Synthesis Workflow Visualization

Synthesis_Flow Start 3-Fluoro-4-aminopyridine Step1 1. Benzylation (Activation) Start->Step1 Step2 2. NaBH4 Reduction (Fluoro-enamide) Step1->Step2 Step3 3. Asymmetric Hydrogenation (Rh-CAAC Catalyst) Step2->Step3 Stereo-defining step Step4 4. N-Methylation Step3->Step4 Final (3R,4S)-3-Fluoro-1-methyl piperidin-4-amine Step4->Final

Figure 2: Optimized synthetic route for the chiral building block, highlighting the critical asymmetric hydrogenation step.

References

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][2] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][3][2][4] Journal of Medicinal Chemistry. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update. Link

  • Merck Sharp & Dohme Corp. (2021). "Methods and Compounds for Restoring Mutant p53 Function." World Intellectual Property Organization (WO2021231474A1). Link

  • Njardarson, J. T., et al. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals."[1] Journal of Medicinal Chemistry. Link

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Validation

A Comparative Guide to the In Vitro Assay Performance of 3-Fluoro-1-methylpiperidin-4-amine Derivatives

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system disorders and oncology.[1] The strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system disorders and oncology.[1] The strategic introduction of fluorine into this privileged structure can profoundly influence the physicochemical and pharmacological properties of the resulting compounds, including basicity (pKa) and metabolic stability.[1][2] This guide provides a comprehensive comparison of the in vitro assay performance of derivatives based on the 3-Fluoro-1-methylpiperidin-4-amine scaffold, a key component in several advanced clinical candidates.

We will delve into the in vitro performance of two prominent classes of compounds that incorporate this fluorinated piperidine moiety: Kinesin Spindle Protein (KSP) inhibitors and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. Through a detailed examination of their biological activities, supported by experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to advance their own discovery programs.

The Rise of Fluorinated Piperidines in Drug Discovery

The 3-fluoro-4-aminopiperidine substructure has emerged as a critical pharmacophore in several clinical candidates. Its utility is exemplified in the development of the KSP inhibitor MK-0731 and a new generation of CGRP receptor antagonists.[2][3] The fluorine atom's strategic placement modulates the pKa of the piperidine nitrogen, which can reduce P-glycoprotein (Pgp) efflux and improve drug-like properties.[2]

Kinesin Spindle Protein (KSP) Inhibitors: A Mitotic Target

KSP, a member of the kinesin-5 family, is essential for the separation of spindle poles during mitosis.[4][5] Its inhibition leads to the formation of characteristic monoastral spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[4][5][6] This mechanism makes KSP a compelling target for anticancer therapeutics.

Comparative In Vitro Performance of KSP Inhibitors

One of the most well-characterized KSP inhibitors featuring the 3-Fluoro-1-methylpiperidin-4-amine scaffold is MK-0731. A comparative analysis of its in vitro potency against other notable KSP inhibitors is presented below.

CompoundTargetAssay TypeIC50 (nM)Mechanism of ActionReference
MK-0731 KSPATPase Assay2.2Allosteric, Non-competitive with ATP or microtubules[4][6][7]
MonastrolKSPATPase Assay~14,000Allosteric[5]
Ispinesib (SB-715992)KSPATPase Assay~6Not specified[5]
SB-743921KSPATPase Assay~1.2Not specified[5]

Key Insights: MK-0731 demonstrates exceptional potency with an IC50 in the low nanomolar range, significantly more potent than the first-generation inhibitor, Monastrol.[4][5][6][7] Its allosteric mechanism of action, being non-competitive with ATP or microtubules, is a key characteristic.[4][8]

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: A Target for Migraine

The CGRP receptor has been clinically validated as a prime target for the acute treatment of migraine.[9] The development of potent, orally bioavailable small molecule CGRP receptor antagonists has been a significant focus in the pharmaceutical industry. The syn-1,2-amino-fluoropiperidine core is a key structural component in a new class of these antagonists.[3]

Comparative In Vitro Performance of CGRP Receptor Antagonists

Below is a comparison of the in vitro binding affinity of a CGRP receptor antagonist containing the 3-fluoro-4-aminopiperidine moiety with other prominent antagonists.

CompoundTargetAssay TypeKi (nM)SpeciesReference
MK-3207 CGRP ReceptorRadioligand Binding Assay0.024Human, Rhesus Monkey[9]
Olcegepant (BIBN4096BS)CGRP ReceptorRadioligand Binding Assay~0.014Human[9]
Telcagepant (MK-0974)CGRP ReceptorRadioligand Binding Assay~0.8Human[9]

Key Insights: MK-3207, which incorporates a related 3-aminopiperidin-2-one scaffold, exhibits exceptionally high affinity for the human and rhesus monkey CGRP receptors, with a Ki in the picomolar range.[9] This highlights the potential of fluorinated piperidine derivatives in achieving high-potency receptor antagonism.

Experimental Protocols

To provide a practical framework for evaluating novel 3-Fluoro-1-methylpiperidin-4-amine derivatives, we present detailed step-by-step methodologies for key in vitro assays.

KSP ATPase Inhibition Assay

This assay quantifies the inhibition of KSP motor domain's ATPase activity by a test compound.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the KSP enzyme. A decrease in Pi production in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 5 µM paclitaxel.

    • Prepare a solution of purified recombinant human KSP motor domain in assay buffer.

    • Prepare a solution of microtubules in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., 3-Fluoro-1-methylpiperidin-4-amine derivative) in DMSO.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the KSP enzyme and microtubules to the wells and incubate for 10 minutes at room temperature to allow for microtubule binding.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution to quench the enzymatic activity and develop a colorimetric signal for Pi detection (e.g., malachite green-based reagent).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., with A2780 Ovarian Cancer Cells)

This assay assesses the ability of a KSP inhibitor to inhibit the growth of cancer cell lines.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. A reduction in cell number indicates antiproliferative activity.

Protocol:

  • Cell Culture:

    • Culture A2780 human ovarian carcinoma cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions to the cells and incubate for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin or a tetrazolium-based compound like MTS) to each well.

    • Incubate for a period to allow for the conversion of the reagent by viable cells.

    • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

CGRP Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the CGRP receptor by competing with a radiolabeled ligand.

Principle: A radiolabeled CGRP receptor antagonist with known high affinity is incubated with a source of CGRP receptors (e.g., cell membranes from cells overexpressing the receptor). The test compound's ability to displace the radioligand is a measure of its binding affinity.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human CGRP receptor (CLR/RAMP1).

  • Reagent Preparation:

    • Prepare binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, and 0.2% BSA).

    • Prepare a solution of the radioligand (e.g., [125I]-CGRP) in binding buffer.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • Add the test compound dilutions, radioligand, and cell membranes to a 96-well plate.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of an unlabeled CGRP receptor antagonist.

    • Calculate the specific binding at each test compound concentration.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the KSP inhibition mechanism and a typical in vitro assay workflow.

KSP_Inhibition_Pathway cluster_mitosis Mitosis cluster_ksp_action Normal KSP Function cluster_inhibition KSP Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle_Pole_Separation Spindle_Pole_Separation Telophase Telophase Anaphase->Telophase KSP KSP KSP->Spindle_Pole_Separation Hydrolyzes ATP to push poles apart Monoastral_Spindle Monoastral_Spindle KSP->Monoastral_Spindle Fails to separate poles Microtubules Microtubules Microtubules->KSP ATP ATP ATP->KSP MK_0731 3-Fluoro-1-methyl- piperidin-4-amine Derivative (e.g., MK-0731) MK_0731->KSP Allosteric Inhibition Mitotic_Arrest Mitotic_Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of KSP inhibition by 3-Fluoro-1-methylpiperidin-4-amine derivatives.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Incubation Incubate Reagents and Test Compounds in 96-well Plate Reagent_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Reaction Initiate and Stop Enzymatic Reaction Incubation->Reaction Detection Measure Signal (e.g., Absorbance, Fluorescence) Reaction->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50/Ki Values (Curve Fitting) Data_Processing->IC50_Determination

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Conclusion

The 3-Fluoro-1-methylpiperidin-4-amine scaffold has proven to be a valuable component in the design of highly potent and selective modulators of challenging biological targets. As demonstrated with the KSP inhibitor MK-0731 and the class of CGRP receptor antagonists, the incorporation of this fluorinated piperidine can lead to compounds with exceptional in vitro performance. The detailed experimental protocols provided herein offer a robust starting point for researchers seeking to evaluate their own novel derivatives. By understanding the structure-activity relationships and employing rigorous in vitro characterization, the full potential of this promising chemical scaffold can be realized in the pursuit of next-generation therapeutics.

References

  • Mayer, T. U., et al. (2010). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors.
  • Giancola, J. B., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 64(23), 17356-17374.
  • ResearchGate. (n.d.). Molecular structure of MK-0731. Retrieved from [Link]

  • Keighron, J. D., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Journal of Medicinal Chemistry, 63(5), 2343-2357.
  • Keighron, J. D., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343–2357.
  • García-Sáez, I., & DeBonis, S. (2008). Targeting the Kinesin Spindle Protein: Basic Principles and Clinical Implications. Clinical Cancer Research, 14(23), 7591-7596.
  • El-Gazzar, M. G., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-766.
  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239-4252.
  • Salvatore, C. A., et al. (2010). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367.
  • Semple, G., et al. (2012). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4071-4075.
  • Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006-8018.
  • Asjad, H. M. M., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 864941.
  • Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Walker, K. A., et al. (2023). Novel peptide calcitonin gene-related peptide antagonists for migraine therapy. Journal of Pharmacy and Pharmacology, 75(8), 1105-1113.
  • Di Sarno, V., et al. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Chai, Y., et al. (2010). Synthesis and In Vitro Antibacterial Activity of Novel Fluoroquinolone Derivatives Containing Substituted Piperidines. Bioorganic & Medicinal Chemistry Letters, 20(17), 5195-5198.
  • Scilit. (n.d.). Synthesis and in vitro antibacterial activity of novel fluoroquinolone derivatives containing substituted piperidines. Retrieved from [Link]

  • Karthik, C. S., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Stark, H., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • El-Fakharany, E. M., & El-Sayed, N. N. E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6093.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967.
  • Feng, L., et al. (2014).
  • Grote, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1017.

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Comparative

A Researcher's Guide to Validating the Structure of 3-Fluoro-1-methylpiperidin-4-amine Isomers

For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible science. The introduction of a fluorine atom into a piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible science. The introduction of a fluorine atom into a piperidine ring, as in 3-Fluoro-1-methylpiperidin-4-amine, introduces significant stereochemical complexity. This guide provides a comprehensive comparison of analytical techniques to definitively validate the structure of its various isomers, ensuring the integrity of downstream applications.

The presence of two stereocenters at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). Distinguishing between these isomers is critical, as their spatial arrangement can profoundly influence their biological activity and pharmacological properties.

This guide will delve into the practical application and comparative strengths of key analytical methodologies: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

The Stereochemical Challenge: Cis and Trans Isomers

The relative orientation of the fluorine and amine substituents on the piperidine ring defines the cis and trans diastereomers. In the cis configuration, both substituents are on the same side of the ring, while in the trans configuration, they are on opposite sides. Each of these diastereomers exists as a pair of non-superimposable mirror images, the enantiomers.

Diagram: Isomers of 3-Fluoro-1-methylpiperidin-4-amine

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_3S_4R (3S,4R)-3-fluoro-1-methylpiperidin-4-amine cis_3R_4S (3R,4S)-3-fluoro-1-methylpiperidin-4-amine cis_3S_4R->cis_3R_4S Enantiomers trans_3R_4R (3R,4R)-3-fluoro-1-methylpiperidin-4-amine trans_3S_4S (3S,4S)-3-fluoro-1-methylpiperidin-4-amine trans_3R_4R->trans_3S_4S Enantiomers Molecule 3-Fluoro-1-methylpiperidin-4-amine Molecule->cis_3S_4R Diastereomers Molecule->trans_3R_4R Diastereomers G Sample Isomer Mixture NMR_Spec NMR Spectrometer Sample->NMR_Spec Acquisition 1D_H_NMR 1D ¹H NMR NMR_Spec->1D_H_NMR 2D_NMR 2D NMR (COSY, NOESY) NMR_Spec->2D_NMR Analysis Data Analysis 1D_H_NMR->Analysis 2D_NMR->Analysis Structure Diastereomeric Structure (cis/trans) Analysis->Structure Interpretation of J-couplings & NOEs

Caption: Workflow for NMR-based determination of relative stereochemistry.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is a fundamental tool for confirming the molecular weight of the synthesized compound and for gaining structural insights through fragmentation analysis. [1]While standard MS techniques may not differentiate between stereoisomers, they are crucial for verifying the elemental composition.

Key Experimental Insights:
  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for generating the protonated molecule [M+H]⁺, confirming the molecular weight. [2]* Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. [3]The fragmentation of piperidine derivatives often involves α-cleavage adjacent to the nitrogen atom and ring fission. [2]While the fragmentation patterns of diastereomers are often similar, subtle differences in fragment ion abundances may sometimes be observed.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source operating in positive ion mode. [2]3. Data Acquisition:

    • Perform a full scan to identify the [M+H]⁺ precursor ion.

    • Perform a product ion scan on the precursor ion to generate the MS/MS spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions consistent with the proposed structure.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC is the most effective method for separating and quantifying all four stereoisomers. [4]This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Key Experimental Considerations:
  • Column Selection: The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines. [5]* Mobile Phase Optimization: The composition of the mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile with additives) must be optimized to achieve baseline separation.

  • Derivatization: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active reagent can enhance detection sensitivity. [6][7]However, for 3-Fluoro-1-methylpiperidin-4-amine, direct detection by mass spectrometry (LC-MS) is often feasible.

Experimental Protocol: Chiral HPLC-UV/MS
  • Column: Chiralpak AD-H or a similar polysaccharide-based column. [6]2. Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be determined through method development.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection (if derivatized) or Mass Spectrometry (for direct analysis).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Data Analysis: Determine the retention times for each isomer and calculate the enantiomeric excess (e.e.) for each diastereomer pair.

Diagram: Chiral HPLC Separation Workflow

G Sample Isomer Mixture HPLC Chiral HPLC System Sample->HPLC Column Chiral Stationary Phase HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Results Enantiomeric Purity (e.e.) & Isomer Ratios Chromatogram->Results Peak Integration

Caption: Workflow for the separation and quantification of stereoisomers by Chiral HPLC.

Conclusion

The structural validation of 3-Fluoro-1-methylpiperidin-4-amine isomers requires a synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the relative stereochemistry of the cis and trans diastereomers. Mass spectrometry provides essential confirmation of the molecular formula and offers structural clues through fragmentation analysis. Finally, chiral HPLC stands out as the definitive method for separating and quantifying all four stereoisomers, enabling the determination of enantiomeric purity. By employing this integrated approach, researchers can ensure the structural integrity of their compounds, a critical step in the path of drug discovery and development.

References

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Vessecchi, R., Galembeck, S. E., Lopes, J. L. C., & Lopes, N. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • Emsley, J. W., & Lindon, J. C. (1975). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 583-592. [Link]

  • Mészáros, Á., Káncz, A., Szilvási, T., & Kállay, M. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11371-11381. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]

  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315. [Link]

  • PubChem. (n.d.). (3R,4S)-3-fluoro-1-methylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Fluoro-1-methylpiperidin-4-amine Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorinated scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacological properties.[1][2] Among these, the 3-fluoro-1-methylpiperidin-4-amine moiety has emerged as a particularly valuable building block. Its constrained cyclic structure, combined with the strategic placement of a fluorine atom, can significantly influence a compound's metabolic stability, membrane permeability, and target engagement.[1][3] However, these same features necessitate a rigorous and early assessment of off-target interactions to mitigate the risk of adverse effects and costly late-stage failures.[4][5]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for compounds containing the 3-fluoro-1-methylpiperidin-4-amine scaffold. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our recommendations in the principles of medicinal chemistry and regulatory expectations for preclinical safety.

The Rationale: Why Fluorinated Piperidines Demand Special Attention

The piperidine ring is a well-known "privileged scaffold," meaning it can be found in ligands for a wide variety of biological targets.[6][7] This inherent versatility can be a double-edged sword, increasing the potential for promiscuous binding to unintended proteins.[8] The introduction of a fluorine atom adds another layer of complexity and opportunity.

One of the most critical effects of placing a fluorine atom at the 3-position of the piperidine ring is the modulation of the basicity (pKa) of the piperidine nitrogen.[9] This is a crucial consideration for avoiding common off-target liabilities, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, a frequent culprit in drug-induced cardiac toxicity.[9] Molecules with highly basic nitrogen atoms are more prone to bind to the hERG channel; by lowering the pKa, fluorine substitution can significantly reduce this interaction and enhance cardiovascular safety.[9]

A Strategic Framework for Cross-Reactivity Assessment

A robust cross-reactivity assessment should be a multi-stage process, beginning with computational predictions and progressing through targeted in vitro assays to comprehensive in vivo safety studies. This tiered approach allows for early identification of potential liabilities and conserves resources.

Cross_Reactivity_Workflow cluster_0 Phase 1: Early Assessment cluster_1 Phase 2: In Vitro Selectivity Profiling cluster_2 Phase 3: In Vivo Confirmation A In Silico Profiling (Target Prediction, Off-Target Panels) B Primary Target Binding & Functional Assays A->B Guide initial assay selection C Broad Off-Target Panel Screening (e.g., SafetyScreen44) B->C Confirm on-target potency D hERG Channel Assay (Patch Clamp or Binding) C->D Identify key off-targets E CYP450 Inhibition Assays D->E Assess cardiac risk F In Vivo Safety Pharmacology (ICH S7A/S7B Guidelines) E->F Evaluate drug-drug interaction potential G Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry) F->G Confirm physiological effects hERG_Modulation cluster_0 Non-Fluorinated Piperidine (High pKa) cluster_1 3-Fluoro-Piperidine (Lower pKa) A Basic Nitrogen (High pKa) Protonated at physiological pH B hERG Channel Binding Pocket A->B Strong Cation-π Interaction High Binding Affinity C Result: Channel Blockade High Risk of Arrhythmia B->C D Less Basic Nitrogen (Lower pKa) Reduced Protonation E hERG Channel Binding Pocket D->E Weakened Interaction Low Binding Affinity F Result: No Significant Blockade Low Cardiac Risk E->F

Caption: Impact of fluorine on piperidine pKa and subsequent hERG channel interaction.

Protocol 3: In Vivo Safety Pharmacology

Objective: To assess the acute effects of the lead candidate (Compound A) on the central nervous, cardiovascular, and respiratory systems in a whole animal model, as mandated by regulatory guidelines. [10][11] Methodology:

  • Species Selection: Use a relevant species, often the rat or dog, for these studies. [6]2. Cardiovascular Assessment: In conscious, telemetered animals, continuously monitor blood pressure, heart rate, and ECG following administration of Compound A at three dose levels (e.g., therapeutic, 3x therapeutic, and 10x therapeutic).

  • CNS Assessment: Use a functional observational battery (e.g., the Irwin test) to systematically assess changes in behavior, coordination, and reflexes at the same dose levels.

  • Respiratory Assessment: Monitor respiratory rate and tidal volume using whole-body plethysmography.

  • Study Conduct: These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. [11] Data Interpretation:

The results of these studies will form a critical part of the Investigational New Drug (IND) application. [4]The goal is to demonstrate a sufficient safety margin between the anticipated therapeutic dose and any dose that causes adverse functional effects. For example, if Compound A shows no significant cardiovascular, CNS, or respiratory effects at 10 times its efficacious dose, this would provide strong support for its safety profile moving into human clinical trials.

Conclusion

The 3-fluoro-1-methylpiperidin-4-amine scaffold offers significant advantages in drug design, but its successful application hinges on a thorough understanding and proactive assessment of potential cross-reactivity. By implementing a strategic, multi-tiered approach to profiling, researchers can leverage the benefits of this unique chemical moiety while minimizing the risks of off-target effects. The causality is clear: early, data-driven assessment of selectivity not only satisfies regulatory requirements but is fundamental to designing safer, more effective medicines.

References

  • Vertex AI Search. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Precision for Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • U.S. Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Chem. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • ChemRxiv. (2025, August 11). Promiscuous scaffolds: Friend or foe in fragment-based drug design?

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Comparative

comparing synthetic routes to cis and trans isomers of 3-fluoropiperidines

Executive Summary The synthesis of 3-fluoropiperidines presents a classic stereochemical challenge in medicinal chemistry. The introduction of fluorine at the C3 position lowers the basicity of the piperidine nitrogen (p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-fluoropiperidines presents a classic stereochemical challenge in medicinal chemistry. The introduction of fluorine at the C3 position lowers the basicity of the piperidine nitrogen (pK


 shift from ~11 to ~8-9) and metabolically blocks a common site of oxidation. However, accessing pure cis or trans diastereomers requires distinct synthetic strategies.
  • Select Route A (Nucleophilic Deoxyfluorination) if you require high enantiopurity and specific trans isomers, or if you are working on a small discovery scale (<10 g).

  • Select Route B (Heterogeneous Hydrogenation) if you require the cis isomer (racemic or enantioenriched via resolution) on a large scale (>100 g) using low-cost starting materials.

  • Select Route C (Ring Expansion) if you require enantioenriched products starting from the chiral pool (L-proline).

Part 1: Mechanistic Foundation & Conformational Analysis[1]

To control the synthesis, one must understand the thermodynamic preferences of the piperidine ring. Unlike cyclohexane, 3-fluoropiperidine exhibits a strong axial fluorine preference in its protonated (salt) form.

  • The Phenomenon: In protonated 3-fluoropiperidines, the cis isomer (F-axial, H-axial) is often thermodynamically favored over the trans isomer.

  • The Cause: This is driven by a charge-dipole interaction between the electronegative fluorine and the positively charged ammonium center (

    
    ), rather than the traditional steric arguments.
    
  • Implication: Thermodynamic equilibration (e.g., during hydrogenation under acidic conditions) will naturally favor the cis-isomer.

G cluster_0 Thermodynamic Preference (Protonated) Cis_Axial Cis-3-Fluoro (Axial F) Stabilized by Charge-Dipole Trans_Eq Trans-3-Fluoro (Equatorial F) Sterically favored, electronically disfavored Cis_Axial->Trans_Eq Equilibrium (Acidic Media)

Figure 1: Conformational preference in protonated 3-fluoropiperidines.

Part 2: Comparative Analysis of Synthetic Routes

Route A: Nucleophilic Deoxyfluorination ( Inversion)

This is the standard laboratory method for accessing specific isomers. It relies on the stereospecific displacement of a hydroxyl group by fluoride with inversion of configuration.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or modern sulfonyl fluorides (PyFluor, SF-3).

  • Stereochemistry: Inversion. [1][2]

    • Start with cis-3-hydroxy

      
       Product is trans-3-fluoro.
      
    • Start with trans-3-hydroxy

      
       Product is cis-3-fluoro.
      
  • Critical Limitation: Elimination. The basicity of DAST often triggers E2 elimination, yielding the non-fluorinated enamine/alkene side product (often 10-30%).

Experimental Protocol (Standardized)

Objective: Synthesis of trans-N-Boc-3-fluoropiperidine from cis-N-Boc-3-hydroxypiperidine.

  • Preparation: Dissolve cis-N-Boc-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.1 M) under

    
    .
    
  • Addition: Cool to -78°C. Add DAST (1.2 equiv) dropwise. Note: Deoxo-Fluor can be used at 0°C for higher safety.

  • Reaction: Allow to warm to RT over 2–4 hours. Monitor by TLC/LCMS (look for the alkene elimination product).

  • Quench: Critical Safety Step. Pour reaction mixture slowly into saturated aqueous

    
     at 0°C. Warning: Vigorous gas evolution.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). Separation from the alkene elimination product is usually easy due to polarity differences.

Route B: Heterogeneous Hydrogenation (The Cis-Selective Route)

Ideal for scale-up, this route converts cheap 3-fluoropyridine directly to 3-fluoropiperidine.

  • Catalyst:

    
     (Pearlman’s Catalyst) or 
    
    
    
    .
  • Conditions:

    
     (balloon or mild pressure), solvent is critical (MeOH + HCl).
    
  • Stereochemistry: Cis-Selective. The hydrogenation occurs syn across the aromatic ring. Furthermore, the acidic medium promotes equilibration to the thermodynamically stable cis-isomer (axial F).

  • Selectivity: Typically >90:10 (cis:trans).

Experimental Protocol (Scale-Up Compatible)

Objective: Synthesis of cis-3-fluoropiperidine hydrochloride.

  • Preparation: Charge a hydrogenation vessel with 3-fluoropyridine (1.0 equiv) and MeOH (0.5 M).

  • Acidification: Add concentrated HCl (1.1 equiv). The acid activates the pyridine ring and directs stereochemistry.

  • Catalyst: Add 10-20 wt% of

    
     (20% Pd on carbon, wet).
    
  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    (1–5 bar) at RT for 12–24 hours.
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Result: The product is obtained as the HCl salt. Recrystallization from EtOH/Et_2O can upgrade diastereomeric purity to >99% cis.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal route based on starting material availability and desired stereochemistry.

Routes Start Target: 3-Fluoropiperidine Isomer Which Isomer? Start->Isomer Cis Target: CIS Isomer Isomer->Cis Trans Target: TRANS Isomer Isomer->Trans Route_H2 Route B: Hydrogenation (Start: 3-Fluoropyridine) Cheap, Scalable, Racemic Cis->Route_H2 Preferred for Scale Route_Inv_Trans Route A: Deoxyfluorination (Start: Trans-Alcohol) Expensive, Enantiopure possible Cis->Route_Inv_Trans If chiral SM available Route_Inv_Cis Route A: Deoxyfluorination (Start: Cis-Alcohol) Standard Lab Route Trans->Route_Inv_Cis Preferred Route_Sep Separation from Cis-Mix (Low Yield) Trans->Route_Sep Avoid if possible

Figure 2: Synthetic decision tree for 3-fluoropiperidine isomers.

Part 4: Data Summary & Performance Comparison

The table below aggregates data from process chemistry literature (see References) comparing the two primary methods.

FeatureRoute A: Deoxyfluorination (DAST/Deoxo-Fluor)Route B: Hydrogenation (Pd/C + HCl)
Primary Isomer Tunable (Inversion of SM)Cis (Thermodynamic/Kinetic mix)
Typical Yield 40–65% (Loss due to elimination)85–95%
Diastereomeric Ratio (dr) >95:5 (Determined by SM purity)90:10 to 95:5 (cis:trans)
Cost Efficiency Low (Expensive reagents, chromatography)High (Cheap SM, filtration workup)
Scalability Poor (Exotherms, safety hazards)Excellent (Standard hydrogenation)
Safety Profile High Risk (DAST is shock sensitive/corrosive)Moderate (Hydrogen gas handling)
Analytical Validation (Self-Validating System)

To ensure trustworthiness, use


-NMR to validate your isomer.
  • Cis-Isomer:

    
     signal typically appears as a multiplet with large 
    
    
    
    coupling constants (~45-50 Hz) if the F is axial and coupled to an axial geminal proton.
  • Trans-Isomer: Distinct chemical shift and smaller coupling constants (equatorial F).

  • Note: Chemical shifts are solvent and N-protecting group dependent.

References

  • Glorius, F. et al. (2019).[3] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3][4][5] Nature Chemistry.[3]

    • Source:

    • Relevance: Defines the modern standard for cis-selective hydrogenation using Pd c
  • Ritter, T. et al. (2019). "Data Science-Guided Development of Deoxyfluorination Reagents." Journal of the American Chemical Society.[1][5]

    • Source:

    • Relevance: Compares DAST, PyFluor, and sulfonyl fluorides for deoxyfluorination, highlighting elimin
  • Snyder, J. P. et al. (2000). "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: A potent C-F...NH charge-dipole effect."[3] Journal of the American Chemical Society.[1][5]

    • Source:

    • Relevance: Foundational paper explaining the thermodynamic preference for the cis-isomer.
  • Volochnyuk, D. M. et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[5]

    • Source:

    • Relevance: Detailed protocols for the hydrogen

Sources

Validation

A Computational Chemist's Guide to Halogenation: Fluorinated vs. Chlorinated Piperidine Analogs in Drug Design

In the intricate world of drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics. Its conformational flexibility and ability to engage in crucial interaction...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics. Its conformational flexibility and ability to engage in crucial interactions with biological targets make it a privileged structure. However, medicinal chemists are in a constant pursuit of refining its properties to enhance efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful strategies in this endeavor is halogenation, particularly the introduction of fluorine or chlorine atoms. This guide provides a comprehensive computational comparison of fluorinated and chlorinated piperidine analogs, offering insights into how these seemingly subtle modifications can profoundly impact key drug-like properties. We will delve into the underlying quantum chemical principles and provide actionable, data-driven guidance for researchers in the field.

The Rationale for Halogenation: Beyond Simple Bioisosterism

The substitution of hydrogen with a halogen atom is a classic bioisosteric replacement strategy. However, the choice between fluorine and chlorine is far from arbitrary. Fluorine, with its high electronegativity and small van der Waals radius (1.47 Å), is a close steric mimic of hydrogen (1.20 Å).[1] In contrast, chlorine is larger (1.74 Å) and more polarizable.[1][2] These fundamental differences in atomic properties translate into distinct effects on molecular conformation, electronics, and interactions, which we can dissect and predict using computational methods.

Comparative Analysis of Key Physicochemical and Pharmacokinetic Properties

Our comparative analysis will focus on five critical aspects that dictate the success of a drug candidate: conformational preference, lipophilicity, pKa, metabolic stability, and protein-ligand binding affinity.

Conformational Landscape: A Tale of Two Halogens

The three-dimensional arrangement of a molecule is paramount for its biological activity. For piperidine rings, the chair conformation is generally favored, but the orientation of substituents (axial vs. equatorial) can be finely tuned by halogenation.

Fluorine's Influence: Computational and experimental studies have revealed a fascinating and often counterintuitive preference for the axial orientation of fluorine in many fluorinated piperidines.[3][4][5] This "axial-F preference" is a result of a complex interplay of hyperconjugation, charge-dipole interactions, and solvation effects.[3][4][5] Specifically, hyperconjugative interactions between C-H anti-periplanar bonds and the low-lying σC-F and σC-N orbitals play a significant role.[3]

Chlorine's Influence: While less extensively studied in the context of piperidine conformational preferences through computation, the larger size of chlorine compared to fluorine generally leads to a greater steric penalty in the axial position. This would typically favor an equatorial orientation to minimize steric clashes. However, electrostatic interactions can also influence the conformational equilibrium of chlorinated analogs.[4]

Computational Workflow for Conformational Analysis:

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Solvation Effects cluster_3 Analysis a Build 3D structures of fluorinated and chlorinated piperidine analogs b Generate initial conformers (e.g., using a conformational search algorithm) a->b c Geometry optimization and frequency calculation (e.g., DFT with B3LYP or M06-2X functional and a suitable basis set like 6-311++G**) b->c d Single-point energy calculations with a higher level of theory for improved accuracy c->d e Incorporate solvent effects using a Polarizable Continuum Model (PCM) d->e f Calculate relative free energies (ΔG) of axial and equatorial conformers e->f g Analyze orbital interactions (NBO analysis) and electrostatic potential maps f->g G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis a Prepare protein-ligand complex (from docking or crystal structure) b Solvate the system in a water box and add counter-ions a->b c Energy minimization of the system b->c d Equilibration (NVT and NPT ensembles) c->d e Production MD simulation (nanoseconds to microseconds) d->e f Calculate Root Mean Square Deviation (RMSD) to assess system stability e->f g Analyze protein-ligand interactions (hydrogen bonds, halogen bonds, etc.) e->g h Calculate binding free energy (e.g., using MM/PBSA or FEP) e->h

Caption: Workflow for MD simulation of protein-ligand binding.

Conclusion: A Strategic Choice Based on Computational Insights

The decision to incorporate fluorine or chlorine into a piperidine-containing drug candidate is a strategic one that should be guided by a thorough understanding of their differential effects. Computational chemistry provides an indispensable toolkit for dissecting these effects at a molecular level, enabling a more rational and efficient drug design process.

  • Fluorine is the preferred choice for subtle steric modifications, blocking metabolism at specific C-H bonds, and fine-tuning pKa with a significant electron-withdrawing effect. Its ability to induce specific conformational preferences can be a powerful tool for optimizing target engagement.

  • Chlorine , with its larger size and greater polarizability, offers opportunities for stronger, more directional interactions like halogen bonding and can be more effective at increasing lipophilicity.

By leveraging the predictive power of computational methods, researchers can make more informed decisions in the selection and placement of halogen atoms, ultimately accelerating the journey from a promising lead compound to a life-changing therapeutic.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbituril guests: experimental and computational insights into supramolecular binding. RSC Advances. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Optimized molecular structures of piperidines substituted with fluorine. ResearchGate. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. [Link]

  • Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Journal of Chemical Information and Modeling. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Molecules. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics. [Link]

  • Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. [Link]

  • Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations. Molecules. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

3-Fluoro-1-methylpiperidin-4-amine proper disposal procedures

Topic: 3-Fluoro-1-methylpiperidin-4-amine Proper Disposal Procedures Executive Summary: Operational Safety & Compliance 3-Fluoro-1-methylpiperidin-4-amine is a fluorinated heterocyclic amine commonly used as a pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-1-methylpiperidin-4-amine Proper Disposal Procedures

Executive Summary: Operational Safety & Compliance

3-Fluoro-1-methylpiperidin-4-amine is a fluorinated heterocyclic amine commonly used as a pharmaceutical building block. Its disposal requires a dual-threat management strategy: handling the corrosivity of the amine function and the combustion byproducts (hydrogen fluoride) of the fluorine substituent.

Immediate Core Directives:

  • DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life and corrosive to plumbing.

  • DO NOT mix with acids or oxidizers in the waste stream.[3] This causes violent exothermic reactions and potentially toxic fume generation.[4]

  • DO segregate as "Alkaline Halogenated Organic Waste." The halogen (fluorine) content dictates that it must be incinerated in a facility equipped with acid gas scrubbers.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the "Why" behind the protocols. This compound presents a synergistic hazard profile:

FeatureChemical PropertyDisposal Implication
Base Structure Piperidine (Secondary/Tertiary Amine)Corrosive (pH > 12). Causes severe skin burns. Incompatible with acids and anhydrides.[5]
Substituent Fluorine Atom (C-F Bond)Thermal Stability. Upon incineration, it generates Hydrogen Fluoride (HF), necessitating specific "Halogenated" waste streams to protect incinerator infrastructure and the environment.
Physical State Liquid (or Low-Melting Solid)Combustible. Flash points for piperidine derivatives are often <60°C, classifying them as Ignitable (D001) if liquid.

RCRA Waste Classification (US EPA): While not explicitly P- or U-listed, unspent product typically falls under:

  • D002: Corrosivity (Liquid with pH ≥ 12.5).[6]

  • D001: Ignitability (If flash point < 60°C).

  • Halogenated Solvent Codes (F-Codes): Only applies if used as a solvent (rare). Treat as "Non-regulated Halogenated Waste" if no specific D-code applies, but always flag the halogen content.

Waste Segregation & Packaging Protocol

Proper segregation prevents "lab pack" rejections and dangerous container pressurization.

A. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid glass if possible to prevent breakage of corrosive liquids.

  • Segregation Logic:

    • Stream: Alkaline Halogenated Organics .

    • Incompatibles: Keep strictly separate from Acidic Waste (generates heat/spattering) and Oxidizers (e.g., peroxides, permanganates – risk of fire/explosion).[3][5]

  • Labeling:

    • Primary Constituent: "3-Fluoro-1-methylpiperidin-4-amine"[7][8][9][10][11]

    • Hazards: "Corrosive," "Toxic," "Flammable."

    • CRITICAL: Check the "Halogenated" box on your waste tag. This alerts the disposal vendor to use a scrubber-equipped incinerator.[1]

B. Solid Waste (Contaminated Consumables)
  • Items: Gloves, weighing boats, paper towels, silica gel from columns.

  • Packaging: Double-bag in 4-mil polyethylene hazardous waste bags.

  • Sharps: Contaminated needles must go into a rigid "Bio/Chem Sharps" container, never soft bags.

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: 3-Fluoro-1-methylpiperidin-4-amine StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Debris StateCheck->SolidPath pHCheck Is pH < 7 (Acidic Mixture)? LiquidPath->pHCheck Dest_Solid DESTINATION: Solid Hazardous Waste (Double Bagged) SolidPath->Dest_Solid OxCheck Contains Oxidizers? pHCheck->OxCheck No Dest_Problem STOP: High Risk! Neutralize or Segregate Separately pHCheck->Dest_Problem Yes (Risk of Heat) Dest_AlkHalo DESTINATION: Alkaline Halogenated Organic Waste OxCheck->Dest_AlkHalo No OxCheck->Dest_Problem Yes (Explosion Risk)

Figure 1: Decision tree for segregating fluorinated amine waste streams to ensure chemical compatibility and regulatory compliance.

Emergency Spill Response Procedures

Pre-requisite: Ensure a "Base Spill Kit" (containing citric acid or amorphous silicate absorbents) is available.

Minor Spill (< 100 mL, inside fume hood)
  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.

  • Contain: Use absorbent pads or vermiculite to dike the spill.[1]

  • Neutralize (Optional but Recommended): Sprinkle Citric Acid or Sodium Bisulfate powder over the spill to neutralize the amine. Caution: This may generate mild heat.

  • Clean: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris: Fluorinated Amine."

  • Decontaminate: Wipe the surface with water and soap; dispose of wipes as solid hazardous waste.

Major Spill (> 100 mL, or outside fume hood)
  • Evacuate: Leave the immediate area. Vapors may be toxic and corrosive.

  • Secure: Close doors to the lab.

  • Notify: Call EHS / Emergency Response immediately. Do not attempt to clean up without self-contained breathing apparatus (SCBA) if vapors are strong.

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3-Fluoro-1-methylpiperidin-4-amine.[7][9][10][11] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-1-methylpiperidin-4-amine

Comprehensive Safety and Handling Guide: 3-Fluoro-1-methylpiperidin-4-amine A Senior Application Scientist's Guide to Safe Laboratory Operations Navigating the complexities of novel chemical entities requires a safety-fi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-Fluoro-1-methylpiperidin-4-amine

A Senior Application Scientist's Guide to Safe Laboratory Operations

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards and the protocols designed to mitigate them. This guide provides essential, immediate safety and logistical information for handling 3-Fluoro-1-methylpiperidin-4-amine (and its common salt forms, such as the dihydrochloride). As researchers and drug development professionals, our primary responsibility is to ensure a safe operating environment for ourselves and our colleagues. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Identification and Chemical Profile

While specific toxicological data for 3-Fluoro-1-methylpiperidin-4-amine is not extensively published, its structure as a substituted piperidine—a class of cyclic amines—provides a strong basis for hazard assessment. Analogous compounds frequently exhibit corrosive and irritant properties. Therefore, it is imperative to handle this compound with the assumption that it may cause skin irritation or burns, serious eye damage, and respiratory irritation if inhaled.[1][2]

Assumed Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[2][4]

These classifications demand stringent adherence to the safety protocols outlined below.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. A robust safety plan always prioritizes the hierarchy of controls.

  • Elimination/Substitution: In a research context, this is often not feasible as the specific molecule is required.

  • Engineering Controls: These are the most critical physical installations to minimize exposure. For this compound, the primary engineering control is a certified chemical fume hood.[5][6] All handling of the solid and its solutions should occur within a fume hood to prevent inhalation of dust or vapors.[7] Safety showers and eyewash stations must be readily accessible and tested regularly.[1]

  • Administrative Controls: These are work practices and procedures, such as establishing designated work areas, providing thorough training on this specific protocol, and ensuring personnel never work alone.

  • Personal Protective Equipment (PPE): This equipment is used to protect the individual when engineering and administrative controls cannot completely eliminate the risk.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.

Eye and Face Protection

Due to the risk of causing severe and potentially irreversible eye damage, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Liquid Transfers: Chemical splash goggles that form a seal around the eyes should be worn whenever there is a risk of splashing, such as when transferring solutions.[8]

  • High-Risk Operations: When handling larger quantities (>5 g) or during procedures with a significant splash potential (e.g., neutralization, purification), a full-face shield should be worn in addition to safety goggles.[3][8]

Hand Protection

The skin is a primary route of exposure. Substituted amines can be corrosive and may be absorbed through the skin.

  • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[7][9]

  • Glove Inspection and Use: Always inspect gloves for tears or holes before use.[5] If direct contact occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair. Never reuse disposable gloves.

  • Double Gloving: For weighing and transferring the neat compound, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the clean removal of the outer pair if it becomes contaminated.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and contamination of personal clothing. Ensure the coat is fully buttoned.

  • Clothing: Long pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

When all work is conducted within a certified chemical fume hood, a respirator is typically not required.[8] However, in the event of a large spill or a failure of engineering controls, respiratory protection would be necessary.

  • Emergency Use: Personnel involved in cleaning up a large spill outside of a fume hood must be trained in the use of a NIOSH-approved respirator with cartridges appropriate for organic vapors/amines.[8]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Designate a specific area within the chemical fume hood for the procedure.

  • Weighing (Solid):

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Place a stir plate and a flask or beaker containing the desired solvent inside the fume hood.

    • Slowly and carefully add the weighed 3-Fluoro-1-methylpiperidin-4-amine to the solvent while stirring to prevent splashing.

    • Rinse the weigh boat with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.

  • Post-Handling:

    • Wipe down the spatula and any surfaces in the fume hood with a damp cloth or paper towel.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.[4][10]

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Plan: Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

// Node Definitions spill [label="Spill Discovered", fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert others in the lab.\nIsolate the area.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size\n& Location", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; minor_spill [label="Minor Spill\n(<100 mL, contained in fume hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; major_spill [label="Major Spill\n(>100 mL or outside fume hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; get_kit [label="Obtain spill kit with\ninert absorbent (e.g., sand,\nvermiculite).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain spill by creating a\ndike around the perimeter.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorb [label="Gently cover and absorb\nspill with inert material.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect absorbed material\nwith non-sparking tools.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Place in a labeled, sealed\nhazardous waste container.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate the area\nwith soap and water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evacuate [label="EVACUATE THE AREA.\nCall Emergency Response.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; end [label="Procedure Complete", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges spill -> alert; alert -> assess; assess -> minor_spill [label="Minor"]; assess -> major_spill [label="Major"]; minor_spill -> get_kit; get_kit -> contain; contain -> absorb; absorb -> collect; collect -> dispose; dispose -> decontaminate; decontaminate -> end; major_spill -> evacuate; } axd Caption: Spill Response Decision Workflow

Minor Spill (Inside Fume Hood):

  • Ensure you are wearing your full PPE.

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7][11]

  • Carefully collect the absorbed material using a scoop or spatula and place it into a clearly labeled hazardous waste container.[5][10]

  • Clean the spill area with soap and water, and wipe down with paper towels.

  • Dispose of all contaminated materials in the hazardous waste container.

Major Spill (Outside Fume Hood or Large Volume):

  • Immediately alert all personnel in the laboratory and evacuate the area.[6][12]

  • If safe to do so, close the laboratory doors to contain any vapors.

  • From a safe location, contact your institution's emergency response team (e.g., Environmental Health & Safety).

  • Do not re-enter the area until it has been cleared by trained emergency personnel.

Disposal Plan

All waste containing 3-Fluoro-1-methylpiperidin-4-amine, whether it is the neat compound, solutions, or contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Use a dedicated, clearly labeled, and sealable hazardous waste container.[9]

  • Labeling: The label must include the full chemical name and the approximate concentration and quantity.

  • Disposal: The sealed container must be disposed of through your institution's approved hazardous waste management program. Do not pour any amount of this chemical down the drain.[4][13]

Summary of Personal Protective Equipment

Task / ScenarioEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Compound Safety GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Safety GogglesNitrile GlovesLab Coat
Transferring Solutions Safety GogglesNitrile GlovesLab Coat
High-Volume Operations Goggles & Face ShieldNitrile GlovesLab Coat
Minor Spill Cleanup Safety GogglesHeavy-duty Nitrile or Butyl GlovesLab Coat

By integrating these protocols into your daily laboratory operations, you establish a culture of safety and ensure the well-being of the entire research team. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any additional requirements.

References

  • Safety Data Sheet: Piperidine - Carl ROTH. Source: Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. Source: Penta chemicals. [Link]

  • Emergency procedures | Administration and support services | Imperial College London. Source: Imperial College London. [Link]

  • What are the safety regulations for transporting piperidine? - Blog - Biosynce. Source: Biosynce. [Link]

  • What to do in a chemical emergency - GOV.UK. Source: GOV.UK. [Link]

  • (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride | C6H15Cl2FN2 | CID 135392256 - PubChem. Source: PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET - Greenbook.net. Source: Greenbook.net. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. Source: University of Kentucky. [Link]

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